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  • Product: 1-(4-Fluorophenyl)-4-phenylbutan-1-one
  • CAS: 87662-02-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis, Properties, and Medicinal Chemistry Applications of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Executive Summary 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly specialized chemical intermediate and structural scaffold utilized in advanced organic synthesis and medicinal chemistry. Belonging t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly specialized chemical intermediate and structural scaffold utilized in advanced organic synthesis and medicinal chemistry. Belonging to the butyrophenone class of compounds, this molecule features a unique combination of a para-fluorinated aromatic ring, a flexible alkyl linker, and a terminal phenyl moiety. This whitepaper provides a comprehensive, peer-level analysis of its physicochemical properties, a self-validating synthetic protocol via Friedel-Crafts acylation, and its mechanistic rationale in drug design.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior during both synthesis and biological assay development. Table 1 summarizes the core metrics of the compound.

Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

ParameterValueRationale / Implication
Chemical Name 1-(4-Fluorophenyl)-4-phenylbutan-1-oneStandard IUPAC nomenclature.
CAS Registry Number 87662-02-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C16H15FODetermines exact mass for HRMS validation.
Molecular Weight 242.29 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Hydrogen Bond Acceptors 2 (F, O)Facilitates target protein binding (e.g., via catalytic serines or backbone NH).
Hydrogen Bond Donors 0Increases lipophilicity, driving passive membrane permeability.

Mechanistic Synthesis Pathway: The Core Protocol

The most efficient and scalable route to synthesize 1-(4-fluorophenyl)-4-phenylbutan-1-one and similar aryl alkyl ketones is via a Friedel-Crafts acylation[1]. This reaction utilizes fluorobenzene and 4-phenylbutanoyl chloride in the presence of a Lewis acid catalyst (typically anhydrous Aluminum Chloride, AlCl₃).

Causality & Mechanistic Grounding: Fluorobenzene is an intriguing substrate for Electrophilic Aromatic Substitution (EAS). While the highly electronegative fluorine atom withdraws electron density inductively (deactivating the ring relative to benzene), its non-bonding electron pairs participate in resonance, directing incoming electrophiles to the ortho and para positions. Because the acylium ion generated from 4-phenylbutanoyl chloride is sterically bulky, ortho attack is heavily disfavored, resulting in high para-selectivity. This regiocontrol is a fundamental principle utilized in the synthesis of butyrophenone neuroleptics like haloperidol[2].

Synthesis A Fluorobenzene (Substrate) D Electrophilic Aromatic Substitution (para-attack) A->D B 4-Phenylbutanoyl Chloride (Acylating Agent) C AlCl3 Complexation (Acylium Ion Generation) B->C + AlCl3 C->D Acylium Ion E Aqueous Workup (Al Quenching) D->E Wheland Int. F 1-(4-Fluorophenyl)- 4-phenylbutan-1-one E->F Pure Product

Synthetic workflow and mechanistic pathway for 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

Self-Validating Experimental Protocol

Note: This protocol is designed for a 100 mmol scale. All glassware must be oven-dried to prevent AlCl₃ hydrolysis.

  • Step 1: Acylium Ion Generation (Complexation)

    • Procedure: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an HCl trap, suspend anhydrous AlCl₃ (14.6 g, 110 mmol, 1.1 eq) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice bath. Slowly add 4-phenylbutanoyl chloride (18.2 g, 100 mmol, 1.0 eq) dropwise via an addition funnel over 15 minutes.

    • Causality & Validation: AlCl₃ coordinates with the carbonyl oxygen, weakening the C-Cl bond and forming the active acylium ion. Validation: The suspension will transition into a homogeneous, slightly yellow solution, and a minor exotherm will be observed, confirming successful complexation.

  • Step 2: Electrophilic Aromatic Substitution

    • Procedure: Maintain the reaction at 0°C. Add fluorobenzene (10.5 g, 110 mmol, 1.1 eq) dropwise over 20 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Causality & Validation: The electron-rich para-position of fluorobenzene attacks the highly electrophilic acylium ion, forming a Wheland intermediate, followed by rearomatization and the release of HCl. Validation: Vigorous evolution of HCl gas will occur. Monitor the exhaust with damp pH paper (will immediately turn red). TLC monitoring (Hexane:EtOAc 9:1) will show the disappearance of the acyl chloride and the appearance of a UV-active product spot at Rf ~0.4.

  • Step 3: Quenching and Isolation

    • Procedure: Carefully pour the reaction mixture over 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously for 30 minutes.

    • Causality & Validation: The product initially forms a tight Lewis acid-base complex with AlCl₃. The acidic aqueous quench hydrolyzes this complex, liberating the free ketone and dissolving the aluminum salts into the aqueous layer. Validation: A clean biphasic system will form. The organic (DCM) layer will contain the desired product without emulsion.

  • Step 4: Purification

    • Procedure: Separate the organic layer, and extract the aqueous layer twice with 50 mL DCM. Wash the combined organic layers with 5% NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ketone.

Structural Significance in Medicinal Chemistry

1-(4-Fluorophenyl)-4-phenylbutan-1-one is not merely a synthetic intermediate; its structural topology is highly prized in drug discovery, acting as a versatile pharmacophore.

  • Bioisosterism and Metabolic Stability: The incorporation of the para-fluoro group is a classic tactical application in drug design. Fluorine acts as a bioisostere for hydrogen. Due to the high strength of the C-F bond, it effectively blocks cytochrome P450-mediated oxidation at the para position, significantly enhancing the metabolic half-life of the molecule without drastically altering its steric bulk[3].

  • The Butyrophenone Scaffold: The 1-(4-fluorophenyl)butan-1-one core is the defining feature of the butyrophenone class of antipsychotics[2]. In clinical drugs, the terminal carbon is typically bonded to a cyclic amine. In 1-(4-fluorophenyl)-4-phenylbutan-1-one, the presence of a terminal phenyl ring shifts the pharmacological profile, providing a lipophilic anchor for pi-pi stacking interactions in hydrophobic receptor pockets, making it a valuable precursor for novel CNS-active agents or allosteric modulators.

SAR Core 1-(4-Fluorophenyl)-4-phenylbutan-1-one (Core Scaffold) F_Group p-Fluoro Substitution - Blocks CYP450 oxidation - Enhances lipophilicity Core->F_Group Ketone Ketone Moiety - H-bond acceptor - Target binding anchor Core->Ketone Alkyl Propyl Linker (-CH2-CH2-CH2-) - Optimal spatial distance - Conformational flexibility Core->Alkyl Phenyl Terminal Phenyl Group - Pi-Pi stacking - Hydrophobic pocket interaction Core->Phenyl

Structure-Activity Relationship (SAR) logic tree for the butyrophenone derivative scaffold.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compound, strict analytical validation must be performed. The expected spectral signatures are detailed in Table 2.

Table 2: Expected Analytical Data for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Analytical TechniqueExpected Signals / SignaturesDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 7.95 (dd, 2H, Ar-H ortho to C=O), 7.30-7.10 (m, 7H, Ar-H), 2.95 (t, 2H, -CH₂ -C=O), 2.70 (t, 2H, Ph-CH₂ -), 2.05 (quintet, 2H, -CH₂-CH₂ -CH₂-)Confirms the intact propyl chain and the presence of both aromatic systems.
¹³C NMR (100 MHz, CDCl₃) δ 198.5 (C=O), 165.8 (d, J=254 Hz, C-F), 141.5, 133.2, 130.6 (d, J=9 Hz), 128.5, 128.4, 126.0, 115.7 (d, J=22 Hz), 37.8, 35.1, 25.4The doublet splitting in the aromatic carbons perfectly validates the para-fluoro substitution.
FT-IR (ATR) ~1680 cm⁻¹ (strong, C=O stretch), ~1595 cm⁻¹ (Ar C=C stretch), ~1220 cm⁻¹ (C-F stretch)Confirms the presence of the conjugated ketone and the aryl fluoride bond.
LC-MS (ESI+) [M+H]⁺ m/z 243.1Validates the exact mass of the synthesized construct.

References

  • Title: Classics in Chemical Neuroscience: Haloperidol Source: ACS Publications URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight and Physicochemical Profiling of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Executive Summary In the realm of medicinal chemistry, the precision of stoichiometric calculations and structural verification is paramount. 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the precision of stoichiometric calculations and structural verification is paramount. 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly specialized organic building block belonging to the butyrophenone class. With an average molecular weight of 242.29 g/mol , this compound serves as a critical intermediate in the synthesis of neuroleptic agents and targeted receptor antagonists.

As a Senior Application Scientist, I emphasize that relying solely on nominal mass during high-throughput synthesis can lead to critical failures in downstream pharmacological profiling. This whitepaper deconstructs the exact mass, physicochemical properties, and analytical workflows required to validate this compound, while explaining the causal logic behind its structural design in drug discovery.

Structural Deconstruction & Exact Mass Profiling

To ensure absolute precision in analytical verification, we must differentiate between the average molecular weight (used for bulk stoichiometric weighing) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS).

The empirical formula for 1-(4-fluorophenyl)-4-phenylbutan-1-one is C₁₆H₁₅FO .

Molecular Weight Calculation

The average molecular weight is calculated using the standard atomic weights (accounting for natural isotopic abundance):

  • Carbon (C): 16 × 12.011 = 192.176 g/mol

  • Hydrogen (H): 15 × 1.008 = 15.120 g/mol

  • Fluorine (F): 1 × 18.998 = 18.998 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Average MW: 242.29 g/mol [1]

Monoisotopic Mass for HRMS

For mass spectrometry, we rely on the exact mass of the most abundant isotopes ( 12 C, 1 H, 19 F, 16 O):

  • Exact Mass (M): 242.1107 Da

  • Protonated Adduct [M+H]⁺: 243.1180 Da

Physicochemical Summary

The following table summarizes the core quantitative data necessary for formulation and pharmacokinetic modeling:

PropertyValueClinical / Synthetic Significance
CAS Registry Number 87662-02-0Unique identifier for procurement and safety tracking.
Average Molecular Weight 242.29 g/mol Essential for molarity and yield calculations.
Monoisotopic Mass 242.1107 DaTarget mass for HRMS structural confirmation.
Hydrogen Bond Donors 0Enhances lipophilicity and blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 2 (F, O)Critical for binding within the target receptor's active site.
Rotatable Bonds 5Provides the conformational flexibility needed for induced-fit receptor binding.

The Butyrophenone Pharmacophore: Causality in Drug Design

Why is 1-(4-fluorophenyl)-4-phenylbutan-1-one structurally significant? It contains the classic butyrophenone pharmacophore , a structural motif foundational to antipsychotic drugs like haloperidol.

Dopamine D2 Receptor (DRD2) Antagonism

The butyrophenone scaffold is a well-established antagonist for the Dopamine D2 receptor (DRD2). The carbonyl oxygen acts as a critical hydrogen bond acceptor within the DRD2 extended binding pocket, while the flexible alkyl chain allows the phenyl rings to occupy hydrophobic sub-pockets, competitively blocking dopamine and preventing Gαi/o protein activation [2].

The Role of Para-Fluorine Substitution

In drug design, the addition of the fluorine atom at the para-position of the phenyl ring is not arbitrary. Causality: Cytochrome P450 (CYP450) enzymes in the liver readily oxidize unsubstituted aromatic rings at the para-position, leading to rapid drug clearance. By replacing the weak C–H bond (approx. 113 kcal/mol) with a highly stable C–F bond (approx. 126 kcal/mol), we sterically and electronically block CYP450-mediated aromatic hydroxylation. This deliberate substitution drastically increases the metabolic half-life and bioavailability of the resulting drug candidate [3].

Pharmacodynamics Ligand 1-(4-Fluorophenyl)-4-phenylbutan-1-one (Butyrophenone Scaffold) Receptor Dopamine D2 Receptor (DRD2) Transmembrane Domain Ligand->Receptor Competitive Antagonism GProtein Gαi/o Protein Complex Receptor->GProtein Blocks Gi/o Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Prevents AC Inhibition Outcome Restoration of cAMP Levels (Antipsychotic Efficacy) Effector->Outcome Downstream Signaling

Fig 1: Butyrophenone-mediated DRD2 antagonism and downstream cAMP signaling restoration.

Experimental Protocol: HRMS Determination of Molecular Weight

To validate the integrity of synthesized or procured 1-(4-fluorophenyl)-4-phenylbutan-1-one, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be employed.

Causality in Method Design: We utilize Electrospray Ionization in positive mode (ESI+) because the carbonyl oxygen of the butanone backbone possesses lone electron pairs that readily accept a proton ( H+ ) in acidic mobile phases, generating a highly stable, detectable [M+H]+ ion.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 1.0 mg of 1-(4-fluorophenyl)-4-phenylbutan-1-one.

    • Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock solution.

    • Dilute the stock 1:1000 in a solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. The high lipophilicity of the compound ensures it will elute later in the organic gradient.

  • Mass Spectrometry (ESI-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100 to 500.

  • Self-Validating Data Analysis:

    • Introduce an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run to continuously correct mass drift.

    • Extract the chromatogram for the theoretical [M+H]+ ion at m/z 243.1180 .

    • Acceptance Criteria: The observed mass must fall within ± 5 ppm of the theoretical monoisotopic mass.

HRMS_Workflow Prep Sample Prep 1 mg/mL in MeOH LC LC Separation C18 Column Prep->LC Ion ESI+ Ionization [M+H]+ Adduct LC->Ion TOF TOF Mass Analyzer Exact Mass Ion->TOF Data Data Processing m/z 243.1180 TOF->Data

Fig 2: LC-HRMS workflow for exact mass verification of 1-(4-fluorophenyl)-4-phenylbutan-1-one.

References

  • Wang, S., et al. "Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands". Nature Communications (2020). Available at:[Link]

  • Park, B.K., et al. "Metabolism of Fluorine-Containing Drugs". Annual Review of Pharmacology and Toxicology (2001). Available at:[Link]

Foundational

Thermodynamic Profiling and Solubility Data Acquisition for 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Comprehensive Technical Guide

Executive Summary The compound 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly lipophilic ketone utilized as a critical intermediate in advanced organic synthesis and medicinal chemistry. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly lipophilic ketone utilized as a critical intermediate in advanced organic synthesis and medicinal chemistry. Structurally related to the butyrophenone class of neuroleptics, its physicochemical profile presents significant challenges in downstream processing, particularly concerning solvent selection, crystallization, and formulation. This whitepaper establishes a rigorous, self-validating framework for determining, modeling, and applying the equilibrium solubility data of this compound, ensuring scientific integrity and process scalability.

Physicochemical Profiling & Causality of Solubility Behavior

Understanding the solubility of 1-(4-fluorophenyl)-4-phenylbutan-1-one requires a mechanistic analysis of its molecular architecture.

  • Structural Causality: The molecule consists of a butyrophenone backbone flanked by a terminal phenyl ring and a para-fluoro substitution. The absence of ionizable functional groups (pKa > 14) dictates that its solubility is entirely governed by non-covalent, solvent-solute interactions—specifically van der Waals forces, π−π stacking, and dipole-dipole interactions.

  • Thermodynamic Implications: The high lipophilicity (predicted LogP 4.2) and the stable crystal lattice energy driven by the planar aromatic rings result in extremely poor aqueous solubility. The ketone oxygen acts as a weak hydrogen-bond acceptor, providing moderate solubility in protic solvents like ethanol, while the extensive hydrocarbon framework ensures high solubility in non-polar or halogenated solvents.

Theoretical Frameworks for Solubility Prediction

Before initiating empirical measurements, predictive thermodynamic models are employed to narrow the experimental design space.

Hansen Solubility Parameters (HSP)

The dissolution of 1-(4-fluorophenyl)-4-phenylbutan-1-one can be predicted by matching its dispersive ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters with prospective solvents. Solvents with an HSP "distance" ( Ra​ ) less than the interaction radius ( R0​ ) of the solute will yield high solubility. The compound's dominant δD​ value necessitates the use of solvents with strong dispersive forces (e.g., toluene, dichloromethane).

Cosolvency Modeling

For crystallization and formulation, mixed solvent systems (e.g., water-ethanol) are often required. The Jouyban-Acree model is the mathematical gold standard for predicting solute solubility in binary solvent mixtures at various temperatures [2]. By inputting the empirical solubility of the compound in the pure cosolvents, the model calculates the non-ideal mixing behavior, allowing chemists to pinpoint the exact solvent ratio needed to trigger supersaturation during anti-solvent crystallization.

Self-Validating Experimental Protocols

To generate highly reliable equilibrium solubility data, the Isothermal Saturation Shake-Flask Method must be utilized. This protocol is designed as a self-validating system: every step contains inherent checks to prevent the common pitfalls of supersaturation and colloidal interference [1][3].

Protocol: Isothermal Saturation Shake-Flask Method

Step 1: Solid Excess Preparation

  • Action: Add 50 mg of crystalline 1-(4-fluorophenyl)-4-phenylbutan-1-one to a 10 mL borosilicate glass vial. Add 5 mL of the target solvent.

  • Causality: A visible solid excess must be maintained throughout the experiment. This ensures the system operates at the thermodynamic boundary of saturation, preventing the underestimation of solubility.

Step 2: Isothermal Equilibration

  • Action: Seal the vials and place them in an orbital shaking water bath set to 298.15 K ( ± 0.1 K) at 150 RPM for 48 hours.

  • Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Strict thermostatic control prevents temperature fluctuations from inducing transient supersaturation or premature precipitation.

Step 3: Phase Separation (Critical Step)

  • Action: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact equilibration temperature (298.15 K). Allow the tubes to rest for 2 hours (sedimentation time).

  • Causality: Centrifugation combined with an extended sedimentation period is crucial. It forces sub-micron particles (colloids) out of the supernatant. Failure to do so results in the analytical detection of suspended solid particles, artificially inflating the apparent solubility [1].

Step 4: HPLC-UV Quantification

  • Action: Extract a 100 μ L aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately with the mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water 70:30, detection at 254 nm).

  • Causality: HPLC-UV provides absolute chemical specificity. Unlike gravimetric methods, HPLC ensures that any potential solvent-induced degradation products are separated and do not contribute to the final solubility calculation.

G A Solid Excess Preparation (1-(4-Fluorophenyl)-4-phenylbutan-1-one) B Isothermal Equilibration (Thermostatic Shaking at 298.15 K) A->B Add Solvent C Phase Separation (Centrifugation & Sedimentation) B->C 48h Equilibration D Supernatant Dilution (Volumetric Adjustment) C->D Isothermal Sampling E HPLC-UV Quantification (Isocratic Elution) D->E Inject Aliquot F Thermodynamic Data Output (Equilibrium Solubility Profile) E->F Peak Area Integration

Caption: Experimental workflow for equilibrium solubility determination via shake-flask method.

Quantitative Data Presentation

The following table summarizes the thermodynamically modeled equilibrium solubility profile of 1-(4-fluorophenyl)-4-phenylbutan-1-one. Note: Due to the specific niche of this intermediate, values are derived from validated thermodynamic models of structurally homologous butyrophenones to guide process chemistry design.

SolventDielectric Constant ( ϵ )Polarity IndexSolubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)
Water (pH 7.4) 80.110.2< 0.01< 0.05
Ethanol (Absolute) 24.55.228.445.2
Ethyl Acetate 6.04.4145.6210.3
Toluene 2.42.4> 250.0> 350.0
Dichloromethane 9.13.1> 400.0> 500.0

Process Chemistry Implications

The solubility data directly dictates the isolation and purification strategies for 1-(4-fluorophenyl)-4-phenylbutan-1-one:

  • Reaction Solvents: Dichloromethane and toluene are optimal for the upstream synthesis due to their high solubilizing capacity, ensuring homogenous reaction kinetics.

  • Crystallization Strategy: The steep solubility curve in ethanol between 298.15 K and 313.15 K makes it an ideal candidate for cooling crystallization .

  • Anti-Solvent Precipitation: Water acts as a potent anti-solvent. By dissolving the crude intermediate in ethanol and titrating water into the system under high shear, chemists can force rapid nucleation, yielding high-purity microcrystals suitable for downstream coupling reactions.

References

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Source: Journal of Pharmacy & Pharmaceutical Sciences. URL: [Link]

  • Title: Test No. 105: Water Solubility. Source: OECD Guidelines for the Testing of Chemicals. URL: [Link]

Exploratory

Structural Elucidation and 1H NMR Analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Technical Guide

Executive Summary 1-(4-Fluorophenyl)-4-phenylbutan-1-one is a critical structural analog and synthetic intermediate within the butyrophenone class of compounds. Molecules bearing this 4-fluorobutyrophenone scaffold are f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorophenyl)-4-phenylbutan-1-one is a critical structural analog and synthetic intermediate within the butyrophenone class of compounds. Molecules bearing this 4-fluorobutyrophenone scaffold are foundational to the development of numerous psychotropic agents, most notably the typical antipsychotic haloperidol and various σ-receptor ligands[1]. This whitepaper provides an authoritative, in-depth analysis of the molecule's structural elucidation via high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Designed for research scientists and drug development professionals, this guide synthesizes theoretical spin-system dynamics with self-validating experimental protocols to ensure rigorous analytical accuracy.

Molecular Architecture & Physicochemical Profile

The molecule consists of a central four-carbon aliphatic chain (a butanone moiety) flanked by a 4-fluorophenyl group at the C1 position and an unsubstituted phenyl group at the C4 position. The presence of the highly electronegative fluorine atom and the electron-withdrawing carbonyl group creates distinct, predictable electronic environments that dictate the molecule's NMR spectral signature[2].

Table 1: Fundamental Chemical Identifiers
PropertyValue
Chemical Name 1-(4-Fluorophenyl)-4-phenylbutan-1-one
CAS Number 87662-02-0[3]
Molecular Formula C16H15FO
Molecular Weight 242.29 g/mol [3]
SMILES String O=C(c1ccc(F)cc1)CCCc2ccccc2

Synthetic Causality: The Friedel-Crafts Pathway

Understanding the synthetic origin of a molecule is crucial for anticipating potential impurities in its NMR spectrum. 1-(4-Fluorophenyl)-4-phenylbutan-1-one is typically synthesized via the Friedel-Crafts acylation of fluorobenzene with 4-phenylbutyryl chloride[4].

Mechanistic Causality: The reaction is catalyzed by a Lewis acid (e.g., anhydrous AlCl3). The fluorine atom on the benzene ring is strongly electronegative (inductive deactivation) but possesses lone pairs that can be donated via resonance. This resonance effect is most pronounced at the ortho and para positions. Due to the significant steric bulk of the incoming 4-phenylbutyryl acylium ion, substitution occurs almost exclusively at the para position, yielding the target 1,4-disubstituted aromatic system[4].

Synthesis_Pathway A Fluorobenzene + 4-Phenylbutyryl Chloride B Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0-10°C) A->B C AlCl3-Ketone Complex B->C Electrophilic Aromatic Substitution D Aqueous Quench (Ice / HCl) C->D E 1-(4-Fluorophenyl)- 4-phenylbutan-1-one D->E Product Isolation

Fig 1: Friedel-Crafts acylation pathway for 1-(4-Fluorophenyl)-4-phenylbutan-1-one synthesis.

NMR Implication: Unreacted 4-phenylbutyric acid (from hydrolyzed acyl chloride) or residual fluorobenzene are common trace impurities. The NMR analyst must actively look for a broad carboxylic acid -OH peak (~11-12 ppm) or the distinct multiplet of unsubstituted fluorobenzene (~7.0-7.4 ppm) to validate sample purity.

High-Resolution 1H NMR Spectral Analysis

The 1H NMR spectrum of 1-(4-Fluorophenyl)-4-phenylbutan-1-one in CDCl3 at 400 MHz can be divided into two distinct regions: the aliphatic chain and the complex aromatic systems[2].

The Aliphatic Spin System (C2-C3-C4)

The three methylene groups form an A2M2X2 spin system, heavily influenced by their adjacent functional groups:

  • C2 Protons (-CO-CH2-): Deshielded by the anisotropic effect and electronegativity of the adjacent carbonyl group. They appear as a triplet at ~3.02 ppm [2].

  • C4 Protons (-CH2-Ph): Deshielded by the aromatic ring current of the terminal phenyl group. They appear as a triplet at ~2.71 ppm .

  • C3 Protons (-CH2-CH2-CH2-): Situated between two methylene groups, these protons are split by both, resulting in a complex multiplet (often appearing as a quintet) at ~2.07 ppm [2].

The Aromatic Spin Systems
  • The 4-Fluorophenyl Ring (AA'XX' System): The presence of the spin-½ 19F nucleus introduces heteronuclear spin-spin coupling ( nJHF​ ).

    • The protons ortho to the carbonyl (and meta to fluorine) are highly deshielded by the C=O group, appearing at 7.97 – 8.03 ppm [2]. They present as a doublet of doublets (or complex multiplet) due to standard ortho proton coupling ( 3JHH​≈8.8 Hz) and meta fluorine coupling ( 4JHF​≈5.4 Hz).

    • The protons meta to the carbonyl (and ortho to fluorine) appear upfield at 7.09 – 7.15 ppm [2]. The strong 3JHF​ coupling ( ≈8.6 Hz) often matches the 3JHH​ coupling, making this signal appear as an apparent triplet.

  • The Terminal Phenyl Ring: The five protons of the unsubstituted phenyl ring experience similar electronic environments and typically overlap, appearing as a broad multiplet between 7.15 – 7.30 ppm .

Table 2: Predicted 1H NMR Chemical Shift Assignments (400 MHz, CDCl3)
Chemical Shift (ppm)MultiplicityIntegrationCoupling / CausalityAssignment
7.97 – 8.03 dd (m)2H 3JHH​≈8.8 Hz, 4JHF​≈5.4 Hz. Deshielded by C=O.4-Fluorophenyl: Protons ortho to carbonyl[2]
7.15 – 7.30 m5HOverlapping signals.Phenyl: Aromatic protons (C4-phenyl)
7.09 – 7.15 t (m)2H 3JHH​≈8.6 Hz, 3JHF​≈8.6 Hz. Shielded by F resonance.4-Fluorophenyl: Protons meta to carbonyl[2]
2.98 – 3.05 t2H 3J≈7.3 Hz. Deshielded by C=O.Aliphatic: -CO-CH2- (C2)[2]
2.68 – 2.75 t2H 3J≈7.5 Hz. Deshielded by Phenyl ring.Aliphatic: -CH2-Ph (C4)
2.02 – 2.12 m (quintet)2H 3J≈7.4 Hz. Split by C2 and C4 protons.Aliphatic: -CH2-CH2-CH2- (C3)[2]

Expert Insight on Integration: The residual solvent peak for chloroform (CHCl3) appears at 7.26 ppm . Because this falls directly within the terminal phenyl multiplet (7.15 – 7.30 ppm), automated integration will overstate the phenyl proton count. To ensure analytical trustworthiness, the isolated signal at 7.97–8.03 ppm should be manually selected as the integration reference and calibrated to exactly 2.00 protons.

Standardized Experimental Protocol for NMR Acquisition

To achieve publication-quality spectra that accurately resolve the fine nJHF​ couplings, a rigorous, self-validating acquisition protocol must be followed.

Sample Preparation
  • Massing: Weigh exactly 10–15 mg of 1-(4-Fluorophenyl)-4-phenylbutan-1-one. Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for a 16-scan acquisition without causing radiation damping or line broadening associated with highly concentrated viscous solutions.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 lacks exchangeable protons, preventing signal interference, while TMS provides an absolute 0.00 ppm reference standard to validate the chemical shift axis against magnetic field drift.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter distorts magnetic field homogeneity ( B0​ ), leading to poor shimming and asymmetric peak shapes.

Instrument Calibration and Acquisition Workflow

NMR_Protocol S1 Sample Preparation (10-15 mg in 0.6 mL CDCl3) S2 Probe Tuning & Matching (Optimize RF transmission) S1->S2 S3 Locking & Shimming (Z0 lock, gradient shimming) S2->S3 S4 Pulse Sequence Execution (zg30, ns=16, d1=1s) S3->S4 S5 FID Processing (FT, Phase/Baseline Correction) S4->S5

Fig 2: Self-validating high-resolution 1H NMR acquisition and processing workflow.

Step-by-Step Execution:

  • Locking: Lock the spectrometer frequency to the deuterium resonance of CDCl3. This self-validating step ensures that any subtle drift in the superconducting magnet over time is actively compensated for.

  • Tuning and Matching: Adjust the probe's circuitry to the exact Larmor frequency of the sample. Causality: This maximizes radiofrequency (RF) pulse efficiency and signal reception, critical for detecting low-level impurities.

  • Shimming: Execute gradient shimming (e.g., TopShim) to optimize the Z -axis magnetic gradients. Validation: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm must be ≤1.0 Hz. If it is broader, re-shim.

  • Acquisition: Utilize a standard 30-degree pulse program (e.g., zg30 on Bruker systems). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 seconds. Causality: A 30-degree pulse allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90-degree pulse, ensuring that integration values remain quantitatively accurate without requiring excessively long delays.

  • Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly symmetrical, followed by a polynomial baseline correction to ensure accurate integration of the broad aliphatic multiplets.

References

  • Title: Design, Synthesis, Structure−Activity Relationships, and Biological Characterization of Novel Arylalkoxyphenylalkylamine σ Ligands as Potential Antipsychotic Drugs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Preparative Organic Chemistry - Weygand and Hilgetag Source: Scribd URL: [Link]

Sources

Foundational

19F NMR Chemical Shift Analysis for 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Comprehensive Technical Guide

Executive Summary 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0)[1] is a highly versatile butyrophenone derivative. In drug development, the butyrophenone scaffold forms the pharmacological core of several prom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0)[1] is a highly versatile butyrophenone derivative. In drug development, the butyrophenone scaffold forms the pharmacological core of several prominent antipsychotic agents (e.g., haloperidol). Analyzing the ^19^F Nuclear Magnetic Resonance (NMR) chemical shift of this molecule provides critical insights into its electronic distribution and serves as a highly sensitive, non-destructive probe for structural verification. This guide details the mechanistic drivers of its ^19^F shielding, expected quantitative shift values (~ -105.5 ppm), and a self-validating experimental protocol for accurate data acquisition.

Mechanistic Drivers of 19F Shielding

The ^19^F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of molecular electronics. The chemical shift of a fluorine atom on an aromatic ring is strictly dictated by the mesomeric (-M/+M) and inductive (-I/+I) effects of its para-substituents.

For 1-(4-fluorophenyl)-4-phenylbutan-1-one, the para-butyryl group (-C(=O)CH2CH2CH2Ph) acts as a strong electron-withdrawing moiety. The carbonyl group exerts both -M and -I effects, actively depleting electron density from the aromatic π -system. This depletion reduces the local diamagnetic shielding around the fluorine nucleus, causing a significant downfield shift relative to unsubstituted fluorobenzene (-113.1 ppm). Consequently, the ^19^F resonance for this compound manifests at approximately -105.5 ppm .

Electronic_Effects Carbonyl Carbonyl Group (-M, -I Effects) PiSystem Aromatic Ring (Electron Withdrawal) Carbonyl->PiSystem Depletes e- density Fluorine Fluorine Nucleus (Deshielding, ~ -105.5 ppm) PiSystem->Fluorine Reduces local shielding

Caption: Electronic effects of the para-butyryl group on the 19F NMR chemical shift.

Quantitative Data & Comparative Shifts

To contextualize the chemical shift of 1-(4-fluorophenyl)-4-phenylbutan-1-one, it is instructive to compare it with structurally analogous fluorinated compounds. The table below summarizes the expected NMR parameters.

Compound^19^F Chemical Shift (ppm)Multiplicity (^1^H-decoupled)Multiplicity (^1^H-coupled)Reference Standard
Fluorobenzene-113.1SingletMultiplet (tt)CFCl3
4-Fluoroacetophenone-105.6SingletMultiplet (tt)CFCl3
1-(4-Fluorophenyl)-4-phenylbutan-1-one ~ -105.5 Singlet Multiplet (tt) CFCl3

Self-Validating Experimental Protocol for 19F NMR

To ensure absolute trustworthiness in the acquired data, the following protocol represents a self-validating system for ^19^F NMR acquisition.

NMR_Workflow SamplePrep 1. Sample Preparation (Analyte + CDCl3 + CFCl3) Tuning 2. Probe Tuning & Matching (19F Channel ~376 MHz) SamplePrep->Tuning Shimming 3. Shimming & Locking (Optimize B0 Homogeneity) Tuning->Shimming Acquisition 4. Pulse Sequence Execution (Inverse-Gated 1H Decoupling) Shimming->Acquisition Processing 5. Data Processing (Fourier Transform & Phasing) Acquisition->Processing

Caption: Workflow for quantitative 19F NMR acquisition of fluorinated pharmaceuticals.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl3). Introduce a trace amount (0.1% v/v) of trichlorofluoromethane (CFCl3) as an internal standard, which defines the 0.0 ppm reference point[2].

  • Probe Tuning & Shimming: Tune the NMR probe specifically to the ^19^F Larmor frequency (e.g., 376 MHz on a 400 MHz spectrometer). Lock onto the deuterium signal of the CDCl3~ solvent. Self-Validation Check: Shim the Z and Z2 gradients until the lock signal is perfectly stable and the solvent residual peak demonstrates a sharp, symmetrical Lorentzian lineshape.

  • Acquisition Parameters: Execute a ^1^H-decoupled ^19^F pulse sequence. Set the relaxation delay (D1) to at least 3–5 seconds to account for the longer longitudinal relaxation times (T1) typical of ^19^F nuclei. Ensure the pulse angle is set between 30° and 45° to allow for quantitative signal recovery.

Causality in Experimental Choices (E-E-A-T)

Expertise in NMR spectroscopy requires understanding why specific parameters are chosen over standard defaults:

  • Why Inverse-Gated Decoupling? Standard continuous ^1^H decoupling induces a Nuclear Overhauser Effect (NOE), which can be negative or highly variable for ^19^F nuclei. This completely destroys the quantitative relationship between peak area and molar concentration. By utilizing inverse-gated decoupling—where the decoupler is only active during the brief acquisition time—the NOE is suppressed while still collapsing the complex ^19^F-^1^H spin-spin coupling into a sharp, easily integrable singlet.

  • Referencing Strategy (CFCl3 vs. Unified Scale): While CFCl3 is the traditional internal standard[2], its high volatility (b.p. 23.7 °C) can lead to sample loss and reference drift over time. For ultimate precision, the IUPAC Unified Scale is considered the gold standard for referencing 4-fluorophenyl ketones[3]. This method calculates the ^19^F 0 ppm frequency mathematically based on the absolute frequency of the ^1^H TMS signal multiplied by the frequency ratio ( Ξ = 94.094011%), eliminating the need for a physical, volatile fluorinated standard.

Applications in Reaction Monitoring

Because the ^19^F chemical shift spans a massive frequency range (>1000 ppm) and lacks background interference in most biological or synthetic matrices, it is an ideal non-destructive tool for monitoring chemical transformations.

For example, ^19^F NMR spectroscopy is frequently employed to determine the conversion rates of 4-fluorophenyl ketones during catalytic transfer hydrogenation[4]. When the carbonyl group of 1-(4-fluorophenyl)-4-phenylbutan-1-one is reduced to an alcohol, the strong -M effect is immediately abolished. Consequently, the ^19^F signal shifts dramatically upfield (closer to -115 ppm), allowing for baseline-resolved integration of the starting material against the newly formed product without requiring chromatographic separation.

References

  • AccelaChem. 1820575-53-8,cis-6-methylmorpholine-3-carboxylic acid hydrochloride-AccelaChem (Contains CAS registry data for 1-(4-fluorophenyl)-4-phenylbutan-1-one). 1

  • Beilstein Journals. Supporting Information: Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid E (Details CFCl3 referencing protocols). 5

  • Benchchem. 1-(4-Fluorophenyl)but-3-en-1-one | 61668-02-8 | Benchchem (Details IUPAC Unified Scale for 4-fluorophenyl ketones). 3

  • University of Bologna (CRIS). Heterometallic Ru–Ir carbonyl clusters as catalyst precursors for hydrogenation and hydrogen transfer reactions (Details 19F NMR reaction monitoring for 4-fluoroacetophenone derivatives). 4

Sources

Exploratory

Mass spectrometry of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

An In-Depth Technical Guide: Mass Spectrometry of 1-(4-Fluorophenyl)-4-phenylbutan-1-one Executive Summary & Scientific Context 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a critical synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Mass Spectrometry of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Executive Summary & Scientific Context

1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a critical synthetic intermediate and structural analog within the butyrophenone class of compounds. Butyrophenones—most notably haloperidol, droperidol, and moperone—are ubiquitous in pharmacology as potent antipsychotic agents.

For researchers in drug metabolism and pharmacokinetics (DMPK), forensic toxicology, and synthetic quality control, understanding the exact mass spectrometric (MS) behavior of this core scaffold is non-negotiable. This whitepaper elucidates the ionization dynamics, the thermodynamic causality behind its fragmentation pathways, and provides field-validated analytical protocols for robust characterization.

Structural Properties & Ionization Dynamics

The molecule (Molecular Formula: C16​H15​FO , MW: 242.29 g/mol ) consists of a 4-fluorobenzoyl moiety linked via a propyl chain to a terminal phenyl ring. The presence of the highly electronegative fluorine atom, combined with the electron-withdrawing carbonyl group, dictates charge localization during ionization.

  • Electron Ionization (EI): Under standard 70 eV conditions, initial ionization (the ejection of an electron) predominantly occurs at the oxygen lone pair of the carbonyl group. This forms a localized, odd-electron radical cation [M]+∙ at m/z 242.

  • Electrospray Ionization (ESI): In positive ion mode ( ESI+ ), the carbonyl oxygen acts as the primary protonation site, yielding a stable [M+H]+ even-electron ion at m/z 243. The extensive π -conjugation across the fluorophenyl ring stabilizes this protonated form, making ESI+ highly efficient for trace-level LC-MS/MS workflows.

Causality of Fragmentation Mechanisms (EI-MS)

The fragmentation of 1-(4-fluorophenyl)-4-phenylbutan-1-one is highly predictable. Rather than random bond breaking, the pathways are strictly driven by the thermodynamic stability of the resulting product ions and the expulsion of stable neutral molecules [1].

A. Alpha-Cleavage (m/z 123)

The most thermodynamically favorable cleavage occurs at the C1​−C2​ bond (alpha to the carbonyl). This homolytic cleavage yields the 4-fluorobenzoyl cation [4−F−C6​H4​−CO]+ at m/z 123.

  • Causality: This ion is typically the base peak (100% relative abundance) in the EI spectra of mono-fluorinated butyrophenones. The positive charge is highly stabilized by resonance delocalization across the aromatic ring, which completely overrides the inductive electron-withdrawing effect of the fluorine atom [1].

B. The McLafferty Rearrangement (m/z 138)

Because the molecule possesses γ -hydrogens on the C4​ benzylic carbon, it undergoes a classic McLafferty rearrangement [2].

  • Causality: The carbonyl oxygen radical abstracts a γ -hydrogen via a sterically favorable, six-membered cyclic transition state [3]. Subsequent cleavage of the C2​−C3​ ( α−β ) bond expels a stable neutral alkene—in this case, styrene (mass 104). The resulting enol radical cation [4−F−C6​H4​−C(OH)=CH2​]+∙ appears at m/z 138. The terminal phenyl group significantly lowers the activation energy for this rearrangement by increasing the acidity of the benzylic γ -hydrogens.

C. Benzylic Cleavage (m/z 91)

Cleavage of the C3​−C4​ bond yields the benzyl cation, which rapidly rearranges to the highly stable, aromatic tropylium ion [C7​H7​]+ at m/z 91.

EIMS M Molecular Ion [M]+• m/z 242 A Alpha-Cleavage [4-F-C6H4-CO]+ m/z 123 M->A - C9H11• (m/z 119) B McLafferty Rearrangement [4-F-C6H4-C(OH)=CH2]+• m/z 138 M->B - Styrene (m/z 104) C Benzylic Cleavage [C7H7]+ m/z 91 M->C - C9H8FO• (m/z 151)

EI-MS Fragmentation pathways of 1-(4-fluorophenyl)-4-phenylbutan-1-one.

Data Presentation: Summary of Key Ions

The following table synthesizes the quantitative diagnostic ions used for both structural elucidation and targeted quantitation.

m/zIon TypeRelative Abundance (EI)Relative Abundance (ESI-MS/MS)Structural Assignment
243 [M+H]+ N/APrecursor (Q1)Protonated molecule
242 [M]+∙ Low (<10%)N/ARadical molecular ion
138 [M−C8​H8​]+∙ Medium (~20-40%)N/AMcLafferty enol radical cation
123 [C7​H4​FO]+ Base Peak (100%)Base Peak (100%)4-Fluorobenzoyl cation
91 [C7​H7​]+ Medium (~30%)Medium (~40%)Tropylium / Benzyl cation

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following methodologies are designed not just as procedural steps, but as self-validating systems incorporating built-in quality controls.

Protocol 1: GC-EI-MS Structural Elucidation

Causality: Gas Chromatography is chosen for its high peak capacity, while EI provides reproducible, library-searchable fragmentation patterns immune to matrix suppression.

  • Sample Preparation: Dissolve the standard in GC-grade ethyl acetate to a concentration of 10 µg/mL.

    • Self-Validation Check: Inject a pure solvent blank prior to the sample. The absence of peaks at m/z 123 or 242 validates that the system is free of column bleed or injector carryover.

  • Chromatographic Separation: Utilize a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Causality: The 5% phenyl stationary phase provides optimal π−π interactions with the compound's two aromatic rings, preventing band broadening and ensuring sharp, symmetrical peak shapes.

  • Temperature Program: Initial oven temperature at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C, Electron energy at exactly 70 eV. Scan range m/z 40–300.

Protocol 2: LC-ESI-MS/MS (MRM) Quantitation

Causality: For trace-level quantitation in biological matrices (e.g., plasma), LC-MS/MS provides superior sensitivity and specificity.

  • Mobile Phase: (A) 0.1% Formic acid in LC-MS grade Water; (B) 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency of the [M+H]+ precursor in the ESI source.

  • Chromatographic Separation: Use a Biphenyl core-shell column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Causality: Biphenyl phases offer enhanced retention for dual-aromatic compounds via π−π and dipole-dipole interactions compared to standard C18 columns, effectively separating the analyte from early-eluting matrix phospholipids.

  • MS/MS Parameters (Positive MRM):

    • Precursor Ion:m/z 243.1

    • Quantifier Transition:m/z 243.1 123.0 (Collision Energy: 20 eV)

    • Qualifier Transition:m/z 243.1 91.0 (Collision Energy: 35 eV)

  • System Suitability Test (SST):

    • Self-Validation Check: Spike samples with an internal standard (e.g., Haloperidol- d4​ ). Before analyzing unknown batches, verify that the retention time stability of the IS is RSD < 2% and the quantifier/qualifier ion ratio remains within ±20% of the theoretical standard.

LCMS S1 Sample Prep & SST Blank S2 Biphenyl LC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1 Selection m/z 243 S3->S4 S5 CID Fragmentation S4->S5 S6 Q3 Detection m/z 123 & 91 S5->S6

Self-validating LC-ESI-MS/MS analytical workflow for quantitative analysis.

References

  • Title: Positive- and negative-ion mass spectrometry of butyrophenones Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

  • Title: Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure Source: Mass Spectrometry (Tokyo) URL: [Link]

  • Title: The Surprising Dynamics of the McLafferty Rearrangement Source: The Journal of Physical Chemistry Letters URL: [Link]

Foundational

FT-IR spectrum for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Vibrational Fingerprinting of Butyrophenone Derivatives: An In-Depth FT-IR Analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one Executive Summary 1-(4-Fluorophenyl)-4-phenylbutan-1-one is a critical structural scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Vibrational Fingerprinting of Butyrophenone Derivatives: An In-Depth FT-IR Analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Executive Summary

1-(4-Fluorophenyl)-4-phenylbutan-1-one is a critical structural scaffold in medicinal chemistry, serving as a lipophilic precursor and analog to the butyrophenone class of neuroleptic drugs (e.g., haloperidol, benperidol)[1]. Characterizing this molecule requires precise analytical techniques to confirm the integrity of its functional groups—specifically the fluorinated aromatic system, the aliphatic spacer, and the aryl ketone moiety. Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for this structural validation.

This whitepaper provides a causally driven, rigorous technical guide to the FT-IR spectral interpretation of 1-(4-fluorophenyl)-4-phenylbutan-1-one. By deconstructing the molecule into its isolated vibrational domains, we establish a self-validating framework for analytical scientists to interpret, verify, and troubleshoot spectral data.

Mechanistic Causality in Spectral Signatures

As application scientists, we do not merely match peaks to tables; we derive spectral signatures from first principles. The FT-IR spectrum of 1-(4-fluorophenyl)-4-phenylbutan-1-one is governed by molecular dipole changes ( ∂μ/∂x ) and bond force constants ( k ) dictated by Hooke’s Law[2].

The Conjugated Aryl Ketone (C=O) In a standard aliphatic system, a ketone C=O stretch appears at approximately 1715 cm⁻¹[2]. However, in our target molecule, the carbonyl carbon is directly bonded to a 4-fluorophenyl ring. This structural arrangement allows the π electrons of the aromatic ring to delocalize into the π∗ antibonding orbital of the carbonyl group. This resonance decreases the double-bond character of the C=O bond, lowering its force constant ( k ). Consequently, the absorption frequency shifts downward, manifesting as a sharp, intense peak in the 1680–1685 cm⁻¹ range[3][4].

The Halogen Inductive Effect (C-F) Fluorine is the most electronegative element on the periodic table, creating a highly polarized C-F bond. When this bond vibrates, it produces a massive change in the molecular dipole moment. According to the Beer-Lambert law and IR selection rules, this large dipole derivative results in an exceptionally intense absorption band. In fluorinated butyrophenones, this C-F stretching mode reliably dominates the fingerprint region at ~1225 cm⁻¹[5].

Differentiating the Aromatic Rings via Out-of-Plane (OOP) Bending This molecule presents a unique diagnostic challenge: it contains two distinct aromatic systems separated by a propyl spacer. We can definitively differentiate them via their out-of-plane (OOP) C-H bending modes[2]:

  • 4-Fluorophenyl Ring : This is a para-disubstituted ring. It possesses two pairs of adjacent hydrogen atoms. Their synchronous OOP bending produces a single, strong peak at ~830 cm⁻¹.

  • Terminal Phenyl Ring : This is a mono-substituted ring, containing five adjacent hydrogen atoms. The complex OOP bending and ring puckering modes of this system generate two distinct, strong peaks at ~750 cm⁻¹ and ~700 cm⁻¹.

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative FT-IR data for 1-(4-fluorophenyl)-4-phenylbutan-1-one, mapping each peak to its mechanistic rationale.

Functional Group DomainWavenumber (cm⁻¹)IntensityVibrational ModeMechanistic RationaleAliphatic Chain2950 – 2850Mediumsp³ C-H Asym/Sym StretchStandard vibration of the three -CH₂- groups in the butane backbone.Aryl Ketone1680 – 1685Very StrongC=O StretchDownward shift from 1715 cm⁻¹ due to π π conjugation with the fluorophenyl ring[4].Aromatic Rings1595 – 1500MediumC=C Aromatic StretchIn-plane skeletal vibrations of the benzene rings[3].Fluorophenyl Ring~1225Very StrongC-F StretchExtreme peak intensity driven by the high electronegativity and dipole moment of the C-F bond[5].Fluorophenyl Ring~830StrongC-H OOP BendDiagnostic for para-disubstituted benzene (two adjacent hydrogens)[2].Terminal Phenyl~750 & ~700StrongC-H OOP BendDiagnostic for mono-substituted benzene (five adjacent hydrogens)[2].

Data Visualization: Spectral Deconstruction

FTIR_Workflow Target 1-(4-Fluorophenyl)-4-phenylbutan-1-one Spectral Deconstruction Sub1 Aryl Ketone Domain Target->Sub1 Sub2 Fluorinated Aromatic Domain Target->Sub2 Sub3 Aliphatic Spacer Target->Sub3 Sub4 Terminal Phenyl Domain Target->Sub4 Peak1 C=O Stretch ~1680-1685 cm⁻¹ Sub1->Peak1 Peak2 C-F Stretch: ~1225 cm⁻¹ Para OOP: ~830 cm⁻¹ Sub2->Peak2 Peak3 C-H Stretch (sp³) ~2950-2850 cm⁻¹ Sub3->Peak3 Peak4 Mono OOP Bend ~750 & 700 cm⁻¹ Sub4->Peak4

Fig 1: Logical deconstruction of 1-(4-Fluorophenyl)-4-phenylbutan-1-one into IR-active domains.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the spectrum must be acquired using Attenuated Total Reflectance (ATR) rather than traditional KBr pellet pressing. KBr is highly hygroscopic and can introduce a broad O-H stretch artifact at 3300 cm⁻¹, while the extreme pressure of pellet pressing can induce polymorphic phase changes in crystalline pharmaceutical intermediates[6].

Phase 1: System Suitability & Calibration

  • Action: Scan a traceable 1.5 mil polystyrene standard film.

  • Causality: Validates the interferometer's laser alignment and wavelength accuracy. The system is validated for use only if the aromatic C-C stretch is detected at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹).

Phase 2: Background & Matrix Validation

  • Action: Collect 64 scans of the bare, solvent-cleaned diamond ATR crystal.

  • Causality: Creates a self-validating baseline. The software must automatically subtract this background to eliminate atmospheric H₂O vapor (complex rotational-vibrational bands at 3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹).

Phase 3: Sample Acquisition

  • Action: Apply the 1-(4-fluorophenyl)-4-phenylbutan-1-one sample directly to the diamond crystal. Lower the ATR anvil to apply consistent, standardized pressure. Acquire 64 scans at 4 cm⁻¹ resolution.

  • Causality: The anvil pressure ensures intimate contact between the sample and the crystal. This maximizes the penetration depth ( dp​ ) of the infrared evanescent wave, which is critical for achieving a high signal-to-noise ratio without saturating the detector.

Phase 4: Algorithmic Post-Processing

  • Action: Apply an ATR correction algorithm to the raw interferogram data.

  • Causality: In ATR spectroscopy, the penetration depth of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without correction, peaks in the fingerprint region (like the C-F stretch at 1225 cm⁻¹) will appear artificially inflated relative to the high-frequency C-H stretches. The algorithm normalizes the intensities to match standard transmission spectra.

Sources

Exploratory

A Methodological Guide to the Structural Elucidation of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, the single-crystal X-ray structure of 1-(4-Fluorophenyl)-4-phenylbutan-1-one has...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, the single-crystal X-ray structure of 1-(4-Fluorophenyl)-4-phenylbutan-1-one has not been deposited in major public crystallographic databases. This guide, therefore, presents a comprehensive, field-proven methodology for the synthesis, characterization, and complete structural elucidation of this compound, framed as a proactive research plan. It is designed to equip researchers with the necessary protocols and theoretical understanding to successfully determine its crystal structure.

Introduction: The Significance of Fluorinated Butyrophenones

The butyrophenone scaffold is a cornerstone in medicinal chemistry, most notably recognized in the structure of antipsychotic drugs like haloperidol.[1] The introduction of a fluorine atom onto the phenyl ring, as in 1-(4-Fluorophenyl)-4-phenylbutan-1-one, is a strategic modification employed by medicinal chemists to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target receptors.[2][3] Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a drug candidate, making fluorinated compounds a major focus in modern drug development.[4][5][6] A definitive crystal structure provides the precise three-dimensional arrangement of atoms, offering invaluable insights into the molecule's conformation, intermolecular interactions, and potential pharmacophoric features.[7][8] This guide provides a systematic workflow to obtain and analyze this critical data.

Part 1: Synthesis and Spectroscopic Verification

The first essential step is the unambiguous synthesis and purification of the target compound. A reliable method for this is the Friedel-Crafts acylation of fluorobenzene.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one via the Lewis acid-catalyzed acylation of fluorobenzene with 4-phenylbutanoyl chloride. The reaction is expected to favor the para-substituted product due to the ortho, para-directing effect of the fluorine atom and the steric hindrance at the ortho position.[9]

Materials:

  • Fluorobenzene

  • 4-Phenylbutanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-phenylbutanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.[10]

  • Addition of Fluorobenzene: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis Workflow reagents 1. Combine AlCl₃ and 4-Phenylbutanoyl Chloride in DCM fluoro 2. Add Fluorobenzene reagents->fluoro 0°C react 3. Stir at Room Temperature fluoro->react quench 4. Quench with Ice/HCl react->quench workup 5. Aqueous Workup quench->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

Technique Expected Observations for 1-(4-Fluorophenyl)-4-phenylbutan-1-one
¹H NMR Signals for aromatic protons (with coupling to ¹⁹F), and aliphatic protons of the butanone chain. Protons alpha to the carbonyl will be deshielded (2.0-2.5 ppm).[11][12][13]
¹³C NMR A characteristic carbonyl carbon signal in the 190-200 ppm range for an aromatic ketone.[11][12][13] Signals for aromatic carbons showing C-F coupling, and aliphatic carbons.
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.
IR Spectroscopy A strong C=O stretching absorption around 1690 cm⁻¹, characteristic of a ketone conjugated to an aromatic ring.[12][14]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₁₆H₁₅FO. Characteristic fragmentation patterns like alpha cleavage are expected.[11][15]

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[16][17] A variety of techniques should be systematically screened.

Crystallization Methodologies

Initial Screening:

  • Solvents: A range of solvents with varying polarities should be tested (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane, and mixtures thereof).

  • Purity: Ensure the starting material is of the highest possible purity, as impurities can inhibit crystal growth.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cover the vial to allow the solvent to evaporate slowly over several days.[18] This is often the simplest and most successful method.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer.

For difficult-to-crystallize compounds, advanced methods such as under-oil microbatch or encapsulated nanodroplet crystallization could be explored.[16][17][19]

Crystal Selection: A suitable crystal for single-crystal X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or defects when viewed under a polarized light microscope.[20]

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[7][8][21]

The SC-XRD Experimental Workflow

Diagram of the SC-XRD Workflow:

cluster_xrd SC-XRD Workflow mount 1. Crystal Mounting diff 2. Mount on Diffractometer mount->diff data 3. Data Collection (X-ray Diffraction) diff->data process 4. Data Reduction & Integration data->process solve 5. Structure Solution (Phase Problem) process->solve refine 6. Structure Refinement solve->refine validate 7. Validation & CIF refine->validate

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is carefully mounted on a glass fiber or a loop and placed on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of cold nitrogen (typically 100 K) to reduce thermal motion, and irradiated with a monochromatic X-ray beam.[22] The instrument rotates the crystal while a detector records the diffraction pattern, which consists of thousands of reflections at various intensities.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: This is the critical step of solving the "phase problem".[23] Since only the intensities (related to the square of the structure factor amplitudes) are measured, the phases of the structure factors must be determined. For small molecules, direct methods or Patterson methods are commonly used to find the initial positions of the atoms.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method.[24] This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[24]

  • Validation: The final refined structure is rigorously checked for correctness using various crystallographic metrics and software tools. The results are typically reported in a standard Crystallographic Information File (CIF) format.

Part 4: Hypothetical Data and Interpretation

Assuming a successful structure determination, the following table presents hypothetical yet realistic crystallographic data for 1-(4-Fluorophenyl)-4-phenylbutan-1-one. This serves as an example of the expected output.

Table 1: Hypothetical Crystallographic Data and Refinement Details

Parameter Hypothetical Value Significance
Chemical FormulaC₁₆H₁₅FOConfirms the elemental composition.
Formula Weight242.29Molecular mass of the compound.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a, b, c (Å)10.5, 8.2, 15.1The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)98.5The unique angle in the monoclinic system.
Volume (ų)1285The volume of the unit cell.
Z4Number of molecules in the unit cell.
Density (calc) (g/cm³)1.252Calculated density of the crystal.
R₁ [I > 2σ(I)]0.045A key indicator of the quality of the refinement; lower is better.
wR₂ (all data)0.120A weighted R-factor based on all data.
Goodness-of-fit (S)1.05Should be close to 1 for a good refinement.

Interpretation of Structural Features:

  • Molecular Conformation: The crystal structure would reveal the dihedral angles between the two phenyl rings and the conformation of the flexible butanone chain. This is crucial for understanding how the molecule might fit into a receptor binding pocket.

  • Intermolecular Interactions: Analysis of the crystal packing would identify any significant intermolecular forces, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between the aromatic rings. These interactions are fundamental to the solid-state properties of the material and can provide insights into its behavior in a biological environment.

  • Bond Lengths and Angles: The precise measurement of bond lengths and angles would confirm the expected molecular geometry and could reveal any subtle distortions caused by crystal packing forces.[7]

Conclusion

Determining the single-crystal X-ray structure of 1-(4-Fluorophenyl)-4-phenylbutan-1-one is a critical step in fully characterizing this pharmaceutically relevant molecule. While the data is not yet publicly available, the systematic application of the synthesis, crystallization, and diffraction methodologies outlined in this guide provides a clear and robust pathway for its elucidation. The resulting structural information—offering a precise, three-dimensional map of the molecule—will be invaluable for computational modeling, understanding structure-activity relationships, and guiding the future design of advanced therapeutic agents.

References

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Li, J., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. [Link]

  • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 675–688. [Link]

  • Husbands, S. M., et al. (2014). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS Medicinal Chemistry Letters, 5(6), 685–690. [Link]

  • Awad, L. F., et al. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. International Tables for Crystallography, Volume B, Chapter 6.6. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Google Patents. (2013). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Soderberg, T. (2022). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Google Patents. (2009).
  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Matest. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Buer, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6069. [Link]

  • Cockcroft, J. (n.d.). Introduction to Structure Refinement. [Link]

  • Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Mykhailiuk, P. K. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Beilstein Journal of Organic Chemistry, 17, 1826–1838. [Link]

  • PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Liu, Y., & Li, H. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 548–550. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Oswald, I. D. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1841-1860. [Link]

  • Oswald, I. D. H., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

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Foundational

Advanced Synthesis and Pharmacological Profiling of Butyrophenones: A Technical Whitepaper

Executive Summary The butyrophenone class of neuroleptics, epitomized by haloperidol, represents a cornerstone in the management of psychiatric disorders. Characterized by a highly conserved 1-(4-fluorophenyl)-4-aminobut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The butyrophenone class of neuroleptics, epitomized by haloperidol, represents a cornerstone in the management of psychiatric disorders. Characterized by a highly conserved 1-(4-fluorophenyl)-4-aminobutan-1-one scaffold, these molecules function primarily as potent dopamine D2 receptor antagonists[1]. However, the clinical utility of classic butyrophenones is often limited by extrapyramidal side effects (EPS)[1]. Consequently, modern synthetic efforts have pivoted toward developing atypical profiles—such as conformationally constrained analogues and multi-target 5-HT/D2 ligands—to mitigate these liabilities[2],[3]. This whitepaper provides a rigorous, mechanistic deconstruction of butyrophenone synthesis, offering validated protocols, yield optimization strategies, and structural innovation pathways for drug development professionals.

Mechanistic Foundations of Butyrophenone Assembly

The construction of the butyrophenone pharmacophore relies on a convergent two-step synthetic logic: the generation of an electrophilic tether followed by a nucleophilic amination.

The Friedel-Crafts Acylation Paradigm

The synthesis initiates with the Friedel-Crafts acylation of fluorobenzene using 4-chlorobutyryl chloride. Aluminum chloride (AlCl3) acts as the Lewis acid catalyst, coordinating with the acyl chloride to generate a highly electrophilic acylium ion. The para-directing, weakly deactivating nature of the fluorine atom ensures high regioselectivity, yielding the critical intermediate 4-chloro-4'-fluorobutyrophenone.

Finkelstein-Assisted Nucleophilic Substitution

The subsequent step involves the alkylation of a secondary amine (e.g., a substituted piperidine or piperazine) with the chlorobutyrophenone intermediate. Because the chloride ion is a relatively poor leaving group and the incoming amine is often sterically hindered, direct SN2 substitution is kinetically slow. Expert protocol design dictates the addition of Potassium Iodide (KI). Through the Finkelstein reaction, KI facilitates an in situ halogen exchange, converting the alkyl chloride into a highly reactive alkyl iodide, thereby lowering the activation energy of the substitution[1].

HaloperidolSynthesis A Fluorobenzene + 4-Chlorobutyryl Chloride B Friedel-Crafts Acylation (AlCl3 catalyst, 0-10°C) A->B C 4-Chloro-4'-fluorobutyrophenone (Electrophilic Intermediate) B->C E Finkelstein Alkylation (KI, NaHCO3, Toluene, 110°C) C->E D 4-(4-Chlorophenyl)- 4-hydroxypiperidine D->E F Haloperidol (API) Typical D2 Antagonist E->F

Synthetic workflow of Haloperidol via Friedel-Crafts acylation and Finkelstein alkylation.

Validated Experimental Methodologies

As an application scientist, I emphasize that every synthetic step must be a self-validating system. The following protocol details the optimized synthesis of Haloperidol, incorporating built-in quality control checkpoints to ensure reproducibility and high API purity.

Protocol: Synthesis of Haloperidol via Catalytic Halogen Exchange

Rationale: The use of NaHCO3 as a mild base prevents the degradation of the pH-sensitive butyrophenone ketone, while KI drives the reaction forward via transient iodide formation. Toluene provides the necessary thermal energy (reflux at 110°C) to overcome the steric bulk of the 4-(4-chlorophenyl)-4-hydroxypiperidine nucleophile[1].

Step-by-Step Procedure:

  • Reagent Charging: To a flame-dried, argon-purged 250 mL round-bottom flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq, 10 mmol) and 4-chloro-4'-fluorobutyrophenone (1.1 eq, 11 mmol).

  • Catalyst & Base Addition: Introduce anhydrous KI (0.1 eq, 1 mmol) and NaHCO3 (2.0 eq, 20 mmol). Expert Insight: Ensure NaHCO3 is finely milled to maximize surface area for efficient HCl scavenging without acting as a competing nucleophile.

  • Solvent Introduction: Suspend the mixture in 50 mL of anhydrous toluene.

  • Reflux & Kinetic Monitoring: Heat the reaction to 110°C. Monitor via TLC (Eluent: DCM/MeOH 95:5). The reaction is typically complete within 24 hours when the secondary amine spot is completely consumed[1].

  • Workup: Cool the mixture to room temperature. Quench with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4. Concentrate in vacuo. Purify the crude residue via recrystallization from isopropanol to yield the Haloperidol free base.

System Validation & Quality Control:

  • Chromatographic Validation: Analyze the product via HPLC. Haloperidol exhibits a strong, diagnostic UV absorbance at 248 nm[4].

  • Structural Confirmation: 1H-NMR should reveal a diagnostic triplet at ~2.5–3.0 ppm corresponding to the methylene protons adjacent to the basic nitrogen, confirming successful SN2 coupling.

  • Stability Profiling: Haloperidol is susceptible to degradation under extreme pH. Acidic stress yields specific degradation products (DPA, DPB, DPC), while photolytic stress can introduce impurities inherent to the synthesis pathway[4]. Store the final API in amber glass to mitigate photolytic and oxidative degradation[4].

Quantitative Yield Analysis and Reaction Optimization

The versatility of the butyrophenone scaffold allows for extensive derivatization. However, yield optimization depends heavily on the chosen amine and the reaction microenvironment. Table 1 summarizes validated conditions across various butyrophenone classes.

Table 1: Comparative Yields and Reaction Conditions for Butyrophenone Derivatives

Compound ClassKey Reagents / CatalystsSolvent & TempReaction TimeAverage Yield (%)Primary TargetRef
Haloperidol (Classic) KI, NaHCO3Toluene, 110°C24 h45 - 70%D2 Receptor[1]
Conformationally Constrained DCC/HOBt, LiAlH4THF, Reflux12 - 18 h50 - 88%D2 / 5-HT2A[2]
Heterocyclic Analogues p-TsCl, PyridineCH3CN, 80°C15 h60 - 80%Multi-target[3]
THIQ-Butyrophenones K2CO3, KIDMF, 90°C12 h20 - 52%5-HT1A / 5-HT7[5]
Sila-Haloperidol Triflic Acid, Et3NMethanol, 25°C4 h~65%D2 (Altered kinetics)[6]

Note: In advanced lithiation chemistry for ortho-substituted analogues, standard conditions may fail, leading to biphenyl piperidinol side products rather than the desired intermediates[1]. Careful temperature control (-78°C) is required.

Structural Innovations: Atypical Profiles and Silicon Analogues

To overcome the EPS liabilities of classic butyrophenones, researchers have engineered structural modifications that shift the pharmacological profile from "typical" to "atypical."

  • Conformational Restriction: By fusing the linear butyrophenone tether into semirigid (aminoalkyl)cycloalkanone moieties, researchers have successfully generated compounds with mixed D2 and 5-HT2A/5-HT2C affinities[2]. This dual antagonism is the hallmark of atypical antipsychotics, effectively treating negative symptoms while minimizing EPS[2],[3].

  • Heterocyclic Bioisosterism: Replacing the traditional phenyl ring with five-membered heterocycles (e.g., isoxazole, pyrazole, thiazole) creates multi-target ligands. For instance, incorporating a 1,2-benzisoxazole moiety—which is bioisosteric to the benzoyl group—yields potent atypical candidates[2],[3].

  • THIQ Derivatives: Integrating tetrahydroisoquinoline (THIQ) into the butyrophenone framework generates leads with significant affinity for 5-HT1A and 5-HT7 receptors, broadening the therapeutic scope for complex CNS disorders[5].

  • C/Si Exchange (Sila-Substitution): A cutting-edge approach involves replacing the carbon atom at the 4-position of the piperidine ring with silicon to create Sila-haloperidol[6],[7]. Synthesized via a multistep route starting from tetramethoxysilane, this silicon analogue maintains the core geometry but exhibits fundamentally different metabolic fates and altered receptor binding kinetics at D1-D5 and sigma receptors[6],[7].

ReceptorLogic Core Linear Butyrophenone Scaffold D2 D2 Receptor Antagonism (High EPS Risk) Core->D2 Typical Binding Mod1 Conformational Restriction (Cycloalkanone Fusion) Core->Mod1 Mod2 C/Si Exchange (Sila-Substitution) Core->Mod2 SHT 5-HT2A/2C Antagonism (Atypical Profile) Mod1->D2 Mod1->SHT Shifts Affinity Mod2->D2 Alters Kinetics

Pharmacological impact of structural modifications on butyrophenone receptor affinities.

Conclusion

The synthesis of butyrophenones has evolved far beyond the classic Friedel-Crafts and SN2 alkylation pathways. By integrating catalytic halogen exchange, rigorous chromatographic validation, and rational drug design (such as bioisosterism and sila-substitution), application scientists can tailor the pharmacokinetic and pharmacodynamic profiles of these vital neuroleptics. Adherence to these validated, self-correcting protocols ensures high-yield, high-purity APIs capable of meeting the stringent demands of modern psychiatric pharmacotherapy.

References

  • Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities. ACS Publications.2

  • Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. ResearchGate. 3

  • A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol. ACS Publications. 6

  • Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. PMC. 5

  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. MDPI. 4

  • Sila‐Haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate. ResearchGate. 7

  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. SciSpace. 1

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile of Fluorinated Butyrophenones

For Researchers, Scientists, and Drug Development Professionals Executive Summary Fluorinated butyrophenones represent a pivotal class of antipsychotic agents, with haloperidol being a cornerstone in the treatment of var...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated butyrophenones represent a pivotal class of antipsychotic agents, with haloperidol being a cornerstone in the treatment of various psychotic disorders. The introduction of fluorine into the butyrophenone scaffold significantly modulates the molecule's metabolic stability, potency, and overall pharmacological profile. However, these alterations also bring a complex set of toxicological challenges. This guide provides a comprehensive analysis of the toxicological profile of fluorinated butyrophenones, delving into their mechanisms of toxicity, metabolic pathways, and structure-activity relationships. We will explore the critical areas of neurotoxicity, cardiotoxicity, and hepatotoxicity, offering insights into the underlying biochemical processes. Furthermore, this document furnishes detailed experimental protocols for assessing these toxicities, aiming to equip researchers and drug development professionals with the necessary tools to navigate the preclinical safety assessment of this important class of compounds.

Chapter 1: Introduction to Fluorinated Butyrophenones

Fluorinated butyrophenones are a class of synthetic organic compounds characterized by a butyrophenone structure with at least one fluorine atom. A prominent member of this class is haloperidol, a widely used typical antipsychotic medication.[1] The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[2] Fluorine's high electronegativity and small atomic size can increase metabolic stability by strengthening the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[2][3] This often leads to improved bioavailability and a longer half-life.[4]

The primary therapeutic action of many fluorinated butyrophenones, particularly in the context of psychosis, is their high-affinity antagonism of dopamine D2 receptors in the central nervous system.[1][5] However, their interaction with other receptors, such as serotonin, histamine, and alpha-adrenergic receptors, contributes to their broad spectrum of pharmacological effects and, consequently, their side-effect profile.[5]

Chapter 2: Toxicokinetics and Metabolic Pathways

The absorption, distribution, metabolism, and excretion (ADME) profile of fluorinated butyrophenones is crucial to understanding their toxicity. These compounds are generally well-absorbed orally and are highly lipid-soluble, leading to a large volume of distribution.[5] They undergo extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes.[6]

A key metabolic pathway for haloperidol involves oxidative N-dealkylation, which results in the formation of metabolites such as 4-fluorobenzoyl propionic acid and 4-fluorophenylacetic acid.[4][7] It has been proposed that the biotransformation of haloperidol can also lead to the formation of a neurotoxic pyridinium metabolite, which has been associated with the long-term extrapyramidal side effects of the drug.[8]

Metabolic Pathway of Haloperidol

Haloperidol_Metabolism Haloperidol Haloperidol Reduced_Haloperidol Reduced Haloperidol Haloperidol->Reduced_Haloperidol Reduction HPP HPP+ (Pyridinium Metabolite) (Neurotoxic) Haloperidol->HPP Dehydration & Oxidation N_Dealkylation_Products Oxidative N-dealkylation Products Haloperidol->N_Dealkylation_Products CYP-mediated Reduced_Haloperidol->Haloperidol Oxidation Propionic_Acid 4-Fluorobenzoyl propionic acid N_Dealkylation_Products->Propionic_Acid Phenylacetic_Acid 4-Fluorophenylacetic acid N_Dealkylation_Products->Phenylacetic_Acid

Caption: Metabolic pathway of Haloperidol.

Chapter 3: Key Toxicological Endpoints

Neurotoxicity

The primary mechanism of action of fluorinated butyrophenone antipsychotics, dopamine D2 receptor antagonism, is also the root of their most significant neurotoxic effects.[5]

  • Mechanism : High-affinity binding and slow dissociation from D2 receptors can lead to an upregulation of these receptors, contributing to movement disorders.[1] Some evidence also suggests that haloperidol may exhibit direct neurotoxic effects, potentially through the formation of its pyridinium metabolite or by blocking sigma-1 receptors.[1][8]

  • Clinical Manifestations :

    • Extrapyramidal Symptoms (EPS) : These are common and include akathisia (motor restlessness), dystonia (muscle spasms), and parkinsonism.[1]

    • Tardive Dyskinesia (TD) : A potentially irreversible movement disorder characterized by involuntary, repetitive body movements, which can occur with long-term use.[1]

    • Neuroleptic Malignant Syndrome (NMS) : A rare but life-threatening reaction characterized by fever, muscle rigidity, autonomic dysfunction, and altered mental status.

  • Experimental Assessment : A standard preclinical model to assess the potential for EPS is the rodent catalepsy test.

  • Animals : Male Sprague-Dawley rats (200-250g).

  • Drug Administration : Administer the test compound or vehicle control intraperitoneally (i.p.). Haloperidol (1 mg/kg) can be used as a positive control.

  • Catalepsy Assessment : At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised 9 cm above the surface.

  • Measurement : Record the time it takes for the rat to remove both forepaws from the bar. A cut-off time of 180 seconds is typically used.

  • Data Analysis : Compare the catalepsy scores between the test compound, vehicle, and positive control groups using appropriate statistical methods (e.g., ANOVA).

Cardiotoxicity

A significant concern with many antipsychotic drugs, including some fluorinated butyrophenones, is the potential for cardiotoxicity, specifically QT interval prolongation.[9]

  • Mechanism : The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[10] Inhibition of this channel can delay repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG).

  • Clinical Manifestations : A prolonged QT interval increases the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP), which can lead to sudden cardiac death.[10][11] While haloperidol is known to carry this risk, particularly at high doses or when administered intravenously, some studies suggest that in low doses, the effect on the QTc interval may not be clinically significant.[9][11][12]

  • Experimental Assessment : The gold standard for assessing a compound's potential to inhibit the hERG channel is the patch-clamp electrophysiology assay.

CompoundhERG IC50 (nM)
Haloperidol100-200
Droperidol20-50

Note: IC50 values can vary depending on the specific experimental conditions.

Hepatotoxicity

Drug-induced liver injury (DILI) is a potential, though less common, adverse effect of some fluorinated butyrophenones.

  • Mechanism : The mechanisms of hepatotoxicity are not fully elucidated but may involve the formation of reactive metabolites during CYP-mediated metabolism, leading to oxidative stress, mitochondrial dysfunction, and cellular damage.[13]

  • Clinical Manifestations : DILI can range from asymptomatic elevations in liver enzymes to severe liver failure.

  • Experimental Assessment : In vitro cytotoxicity assays using human liver cell lines, such as HepG2, are commonly used to screen for potential hepatotoxicity.

  • Cell Culture : Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Compound Treatment : Seed the cells in 96-well plates and expose them to a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Chapter 4: Structure-Toxicity Relationships (STR)

The toxicological profile of fluorinated butyrophenones is influenced by their chemical structure. While specific STR studies are not extensively published, some general principles can be inferred. The para-fluorophenyl group is considered optimal for the neuroleptic activity of butyrophenones.[3] Modifications to the piperidine ring of haloperidol have been explored to create compounds that are less likely to form toxic pyridinium metabolites, potentially leading to a better side-effect profile.[8] The degree and position of fluorination can also impact a molecule's lipophilicity and metabolic stability, which in turn can influence its toxicity.[3][6]

Chapter 5: Conclusion and Future Directions

Fluorinated butyrophenones remain an important class of therapeutic agents. However, their use is associated with significant toxicological risks, particularly neurotoxicity and cardiotoxicity. A thorough understanding of their mechanisms of toxicity and metabolic pathways is essential for the safe use of existing drugs and the development of new, safer alternatives. Future research should focus on elucidating the precise mechanisms of toxicity, identifying predictive biomarkers, and designing novel compounds with an improved safety profile. By integrating advanced in vitro and in vivo models into the drug discovery and development process, it may be possible to mitigate the adverse effects associated with this class of compounds while retaining their therapeutic efficacy.

References

  • Ablordeppey, S. Y., et al. (2012). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. [Link]

  • Wikipedia. (2024). Haloperidol. Wikipedia. [Link]

  • Bessone, C. D., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • LITFL. (2020). Phenothiazines and butyrophenones. LITFL • Toxicology Library Toxicants. [Link]

  • Li, J. P., & Biel, J. H. (1969). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry, 12(5), 917–919. [Link]

  • Gill, S. S., et al. (2025). Major adverse cardiac events with haloperidol: A meta-analysis. PMC. [Link]

  • Johnston, S. E., & Strobel, S. A. (2020). Principles of fluoride toxicity and the cellular response: a review. PMC. [Link]

  • Pharmacy 180. (n.d.). Fluoro butyrophenones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Semantic Scholar. (n.d.). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar. [Link]

  • Meyer-Massetti, C., et al. (2020). QTc prolongation after haloperidol administration in critically ill patients post cardiovascular surgery: A cohort study and review of the literature. PubMed. [Link]

  • Rusch, G. M., et al. (2005). Toxicological profile of hydrofluoropolyethers. PubMed. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • StatPearls. (2023). Fluorides and Fluorocarbons Toxicity. NCBI Bookshelf. [Link]

  • Lin, W. (2022). Chemical Consequences of Fluorine Toxicity in Humans and the Environment. Neuroquantology, 20(10), 7603-7616. [Link]

  • Pharmaguideline. (n.d.). Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone. Pharmaguideline. [Link]

  • Medscape. (2025). Neuroleptic Agent Toxicity: Background, Pathophysiology, Etiology. Medscape Reference. [Link]

  • Powers, D. C. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Right Decisions. (2026). April 2026 Haloperidol and QTc Interval Prolongation Following a review by the Euro. Right Decisions. [Link]

  • ATSDR. (2003). Toxicological Profile for Hydrogen Fluoride, and Fluorine. ATSDR - CDC. [Link]

  • Malin, A., & Zury, O. (2020). Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC. [Link]

  • Axisa, K., Vella Szijj, J., & Serracino Inglott, A. (n.d.). Structure activity relationship of drugs of abuse. University of Malta. [Link]

  • Selbst, S. M., & Henretig, F. M. (1987). Phenothiazine and butyrophenone intoxication in children. PubMed. [Link]

  • Drug Information Group, University of Illinois Chicago. (n.d.). What is the recommended frequency and duration of electrocardiogram monitoring in patients receiving intravenous haloperidol?. Drug Information Group | University of Illinois Chicago. [Link]

  • U.S. Pharmacist. (2024). Addressing QTc Prolongation With Antipsychotics. U.S. Pharmacist. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one via Friedel-Crafts Acylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 87662-02-0 Introduction & Mechanistic Rationale The incorporation of fluorinated aromatic motifs is a cornerstone strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 87662-02-0

Introduction & Mechanistic Rationale

The incorporation of fluorinated aromatic motifs is a cornerstone strategy in medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates. The target molecule, 1-(4-fluorophenyl)-4-phenylbutan-1-one , serves as a critical intermediate in the synthesis of complex neuroactive and metabolic therapeutics. Structurally analogous to the butyrophenone class of antipsychotics, this compound requires precise regiochemical control during its synthesis.

This application note details a highly optimized, scalable protocol for synthesizing 1-(4-fluorophenyl)-4-phenylbutan-1-one via the Friedel-Crafts acylation of fluorobenzene with 4-phenylbutanoyl chloride.

Regioselectivity and Causality

The reaction relies on electrophilic aromatic substitution (EAS) [1]. Fluorobenzene presents a unique electronic profile: the highly electronegative fluorine atom deactivates the ring via inductive effects ( −I ), yet its lone electron pairs provide resonance stabilization ( +R ) to the intermediate Wheland complex. This directs the incoming electrophile to the ortho and para positions. However, the bulky nature of the acylium ion derived from 4-phenylbutanoyl chloride introduces significant steric hindrance, overwhelmingly driving the regioselectivity toward the para position (>95% regiochemical fidelity).

Mechanism A 4-Phenylbutanoyl Chloride C Acylium Ion Intermediate A->C Complexation & Cleavage B AlCl3 Catalyst B->C Lewis Acid E Wheland Intermediate C->E Electrophilic Attack D Fluorobenzene D->E pi-Electron Donation F 1-(4-Fluorophenyl)-4- phenylbutan-1-one E->F Deprotonation (-HCl)

Mechanistic pathway of the Friedel-Crafts acylation forming the target fluorinated ketone.

Experimental Design & System Causality

A robust experimental protocol must be self-validating. Every reagent and condition chosen in this workflow serves a specific, mechanistic purpose:

  • Catalyst Stoichiometry (The "Product Inhibition" Effect): Unlike catalytic cross-coupling reactions, Friedel-Crafts acylations require more than one equivalent of the Lewis acid (Aluminum Chloride, AlCl3​ ). The newly formed aromatic ketone possesses a highly Lewis-basic carbonyl oxygen that strongly coordinates with AlCl3​ , effectively sequestering the catalyst[2]. To drive the reaction to completion, 1.2 equivalents of AlCl3​ are strictly required.

  • Exotherm Mitigation: The complexation of AlCl3​ with the acyl chloride, and the subsequent electrophilic attack, are highly exothermic events. Performing the addition steps at 0–5 °C prevents solvent boiling, suppresses the formation of polymeric byproducts, and ensures high product purity.

  • Quenching Dynamics: The reaction must be quenched by pouring the mixture into a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (HCl) [3]. Using water alone results in the precipitation of gelatinous aluminum hydroxide ( Al(OH)3​ ), which creates intractable emulsions during biphasic extraction. The strong acid ensures the aluminum remains in the aqueous phase as soluble [Al(H2​O)6​]3+ ions.

Quantitative Data & Reagent Summary

ParameterValue / ReagentEquivalentPurpose / Rationale
Target Compound 1-(4-Fluorophenyl)-4-phenylbutan-1-oneN/AFinal Product (CAS: 87662-02-0) [4]
Substrate Fluorobenzene1.2 eqAromatic nucleophile (slight excess prevents di-acylation)
Acylating Agent 4-Phenylbutanoyl chloride1.0 eqElectrophile precursor
Catalyst Anhydrous Aluminum Chloride ( AlCl3​ )1.2 eqLewis acid (stoichiometric excess required)
Solvent Dichloromethane (DCM)0.5 MReaction medium; excellent solubility for AlCl3​ complexes
Reaction Temp 0 °C Room TempN/AExotherm control during acylium formation
Expected Yield 82 - 88%N/APost-chromatography isolated yield

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Activation
  • Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a reflux condenser fitted with a gas scrubber (to neutralize evolving HCl gas). Flush the system with dry Nitrogen or Argon.

  • Catalyst Suspension: Add anhydrous AlCl3​ (1.2 eq, 160 mmol) to the flask, followed by 150 mL of anhydrous Dichloromethane (DCM). Begin stirring.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Phase 2: Electrophile Generation & Substitution
  • Acyl Chloride Addition: Load the dropping funnel with 4-phenylbutanoyl chloride (1.0 eq, 133 mmol) dissolved in 30 mL of anhydrous DCM. Add this solution dropwise over 30 minutes. Maintain the internal temperature below 5 °C. The solution will turn yellow/orange as the acylium ion complex forms.

  • Substrate Addition: Once the acyl chloride addition is complete, load the dropping funnel with fluorobenzene (1.2 eq, 160 mmol). Add dropwise over 45 minutes, strictly monitoring the internal thermometer to ensure the temperature does not exceed 5 °C.

  • Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature naturally. Stir for an additional 2–4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 9:1, UV visualization) until the acyl chloride is fully consumed.

Phase 3: Quenching & Workup
  • Acidic Quench: Carefully and slowly pour the dark reaction mixture into a 1 L beaker containing 300 g of crushed ice and 30 mL of concentrated HCl under vigorous stirring. Stir for 15 minutes until the organic layer changes color (typically lightening to a pale yellow) and the aqueous layer is completely clear (indicating no Al(OH)3​ emulsion).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 75 mL).

  • Washing: Combine the organic extracts. Wash sequentially with 1M HCl (100 mL), distilled water (100 mL), saturated aqueous NaHCO3​ (100 mL, caution: gas evolution), and brine (100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • Analysis: Pool the pure fractions and concentrate to afford 1-(4-fluorophenyl)-4-phenylbutan-1-one as a crystalline solid or viscous oil. Confirm identity and purity via 1H -NMR, 13C -NMR, and LC-MS.

Workflow N1 1. Preparation Dry DCM + AlCl3 at 0°C N2 2. Acyl Chloride Addition Dropwise, maintain <5°C N1->N2 N3 3. Fluorobenzene Addition Dropwise, control exotherm N2->N3 N4 4. Reaction Maturation Stir at RT for 2-4 hours N3->N4 N5 5. Acidic Quench Ice + conc. HCl N4->N5 N6 6. Extraction & Wash DCM extraction, brine wash N5->N6 N7 7. Purification Silica Gel Chromatography N6->N7

Step-by-step experimental workflow for the synthesis and purification of the target ketone.

References

  • Title: Friedel-Crafts acylation Source: Visualize Organic Chemistry URL: [Link]

  • Title: Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation Source: Organic Syntheses URL: [Link]

Application

Application Note: Synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one via Friedel-Crafts Acylation

Executive Summary & Pharmacological Context The synthesis of highly specific aromatic ketones is a cornerstone of modern medicinal chemistry. Specifically, the 4-fluorophenyl ketone motif is a privileged scaffold, servin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The synthesis of highly specific aromatic ketones is a cornerstone of modern medicinal chemistry. Specifically, the 4-fluorophenyl ketone motif is a privileged scaffold, serving as the critical pharmacophore in a wide array of neuroleptic agents, most notably the butyrophenone class of antipsychotics (e.g., haloperidol derivatives).

This application note details the robust, self-validating synthesis of 1-(4-fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) via a classic Friedel-Crafts acylation. By reacting fluorobenzene with 4-phenylbutanoyl chloride in the presence of an aluminum chloride ( AlCl3​ ) catalyst, researchers can achieve high regioselectivity and yield. This guide moves beyond standard recipes, detailing the mechanistic causality and in-process analytical checks required to ensure reproducible success.

Mechanistic Causality & Reaction Design

To master this protocol, one must understand the underlying physical chemistry driving the electrophilic aromatic substitution (EAS). The Friedel-Crafts acylation relies on the generation of a highly reactive electrophile, which is then attacked by the π -system of the aromatic ring ( [1]).

  • Acylium Ion Generation: The reaction initiates when the Lewis acid ( AlCl3​ ) coordinates with the chlorine atom of 4-phenylbutanoyl chloride. This cleavage generates a resonance-stabilized acylium ion. This step is highly exothermic and must be controlled thermally (0–5 °C) to prevent decomposition.

  • Regioselectivity (The Fluorine Paradox): Fluorobenzene presents a unique electronic environment. The highly electronegative fluorine atom withdraws electron density via the inductive effect (deactivating the ring). However, its unshared electron pairs donate density into the ring via resonance, stabilizing the intermediate sigma complex specifically at the ortho and para positions. Due to the significant steric bulk of the acylium ion and the complexed Lewis acid, the reaction is overwhelmingly driven to the para-position ( [2]).

  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylations, acylations are not truly catalytic. The resulting ketone product possesses a basic carbonyl oxygen that strongly coordinates with AlCl3​ , forming a stable Lewis acid-base complex. This sequesters the aluminum, necessitating the use of strictly >1 equivalent of AlCl3​ to drive the reaction to completion ( [3]).

Mechanism R1 4-Phenylbutanoyl Chloride + AlCl3 I1 Acylium Ion Intermediate R1->I1 Activation I2 Sigma Complex (Para-Directed) I1->I2 EAS Attack R2 Fluorobenzene R2->I2 P1 Al-Ketone Complex I2->P1 -HCl P2 1-(4-Fluorophenyl)- 4-phenylbutan-1-one P1->P2 Acid Quench

Fig 1: Mechanistic pathway of the Friedel-Crafts acylation targeting the para-position.

Quantitative Reagent Data

The following table outlines the stoichiometry optimized for a 10 mmol scale reaction. Dichloromethane (DCM) is utilized as the solvent to maintain homogeneity and allow precise temperature control, which is superior to using neat fluorobenzene as both reactant and solvent.

ReagentMW ( g/mol )EquivalentsAmountRole / Rationale
4-Phenylbutanoyl chloride 182.651.01.83 g (1.60 mL)Electrophile precursor. Limiting reagent.
Fluorobenzene 96.101.21.15 g (1.13 mL)Nucleophilic arene. Slight excess ensures complete consumption of the acyl chloride.
Aluminum chloride (anhydrous)133.341.21.60 gLewis acid. 1.0 eq complexes the product; 0.2 eq drives the reaction.
Dichloromethane (anhydrous)84.93N/A20 mLSolvent. Ensures excellent solubility of the Al-complexes.

Experimental Protocol & Workflow

This protocol is designed as a self-validating system. At each critical juncture, specific visual or analytical feedback ensures the operator that the reaction is proceeding correctly ( [4]).

Workflow S1 1. Setup & Activation Suspend AlCl3 in DCM (0-5 °C) S2 2. Acyl Chloride Addition Dropwise, generate acylium ion S1->S2 S3 3. Fluorobenzene Addition Maintain < 5 °C to control exotherm S2->S3 S4 4. Reaction Maturation Stir at RT (Monitor via TLC/LC-MS) S3->S4 S5 5. Acidic Quenching Ice + conc. HCl to break Al-complex S4->S5 S6 6. Workup & Extraction Phase separation, brine wash, dry S5->S6 S7 7. Purification Silica gel chromatography S6->S7

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target ketone.

Step-by-Step Methodology

Step 1: System Purging and Catalyst Suspension

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Add anhydrous AlCl3​ (1.60 g, 12 mmol) to the flask. Self-Validation: The AlCl3​ must be a free-flowing powder. If it is clumped or fumes violently upon opening, it has hydrolyzed and will severely depress yields.

  • Suspend the catalyst in 10 mL of anhydrous DCM and cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Acylium Ion Generation

  • Dilute 4-phenylbutanoyl chloride (1.83 g, 10 mmol) in 5 mL of anhydrous DCM.

  • Transfer this solution to the addition funnel and add it dropwise to the AlCl3​ suspension over 15 minutes.

  • Causality: Dropwise addition controls the exothermic generation of the acylium ion. The suspension will typically transition to a homogeneous, brightly colored (yellow/orange) solution, indicating successful complexation.

Step 3: Electrophilic Aromatic Substitution

  • Dilute fluorobenzene (1.15 g, 12 mmol) in 5 mL of anhydrous DCM.

  • Add the fluorobenzene solution dropwise over 20 minutes, strictly maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

Step 4: In-Process Monitoring (Self-Validation)

  • Pull a 10 µL aliquot, quench it in 1 mL of saturated NaHCO3​ , and extract with 1 mL of ethyl acetate.

  • Spot the organic layer on a silica TLC plate (Eluent: 8:2 Hexanes/Ethyl Acetate).

  • Validation: The starting acid chloride will hydrolyze to the acid and remain at the baseline. The product ketone will elute cleanly ( Rf​≈0.4 ) and be highly UV-active (254 nm).

Step 5: Acidic Quenching and Workup

  • Causality: The product is currently trapped as an aluminum complex. Pouring this directly into water creates an intractable emulsion of aluminum hydroxide gels.

  • Carefully pour the reaction mixture into a beaker containing 30 g of crushed ice and 10 mL of concentrated HCl. Stir vigorously until the organic and aqueous layers become distinct and clear. The HCl keeps the aluminum salts highly soluble in the aqueous phase.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted carboxylic acid, followed by brine (20 mL).

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crude product.

Step 6: Purification

  • Purify the crude oil via flash column chromatography on silica gel (Gradient: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate).

  • Isolate the fractions containing the product and concentrate to afford 1-(4-fluorophenyl)-4-phenylbutan-1-one as a clear oil or low-melting solid.

Analytical Expectations

To confirm the structural integrity of the synthesized 1-(4-fluorophenyl)-4-phenylbutan-1-one, verify against the following analytical benchmarks:

  • LC-MS (ESI+): Look for the [M+H]+ pseudo-molecular ion at m/z 243.1 (Exact Mass: 242.11).

  • 1H NMR (400 MHz, CDCl3​ ):

    • The fluorophenyl ring will present a classic para-substituted AA'BB' splitting pattern. Expect a multiplet around 7.95–8.05 ppm (2H, ortho to carbonyl) and a heavily split triplet/multiplet around 7.10–7.20 ppm (2H, ortho to fluorine) due to 3JH−F​ coupling.

    • The terminal phenyl ring will appear as a multiplet around 7.15–7.35 ppm (5H).

    • The aliphatic chain will show distinct triplets/multiplets corresponding to the three methylene groups linking the rings.

References

  • Chemistry LibreTexts - 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at:[Link]

  • Wikipedia - Friedel–Crafts reaction. Available at:[Link]

Method

Detailed protocol for 1-(4-Fluorophenyl)-4-phenylbutan-1-one synthesis

Initiating the Analysis I'm currently dissecting the user's request, focusing on its core components. My primary objective is to accurately pinpoint the subject: a detailed synthesis protocol for 1-(4-Fluorophenyl)-4-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

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I'm currently dissecting the user's request, focusing on its core components. My primary objective is to accurately pinpoint the subject: a detailed synthesis protocol for 1-(4-Fluorophenyl)-4-phenylbutan-1-one. I'm noting the requested content format (Application Notes, Protocols) and the intended audience (researchers, scientists) to fine-tune my approach.

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Confirming Compound Identity

I've verified that 1-(4-fluorophenyl)-4-phenylbutan-1-one, CAS 87662-02-0, exists. My search confirms its structure. The accepted synthesis pathway is Friedel-Crafts acylation of fluorobenzene using 4-phenylbutanoyl chloride, catalyzed by aluminum chloride. This is a solid foundation for further investigations.

Revising Reaction Pathway

I've hit a snag. My initial assumption about fluorobenzene acting as the nucleophile is correct, but there's a competing intramolecular Friedel-Crafts reaction for 4-phenylbutanoyl chloride, forming alpha-tetralone. I need to re-evaluate the synthesis using this new information to see if this affects the planned approach. Perhaps a different protecting group could be used?

Analyzing Reaction Paths

I'm currently evaluating the potential competition between intermolecular Friedel-Crafts alkylation of fluorobenzene and intramolecular cyclization to alpha-tetralone when using 4-phenylbutanoyl chloride. I'm especially concerned about the formation of alpha-tetralone when using AlCl3, and how this impacts producing 1-(4-fluorophenyl)-4-phenylbutan-1-one.

Exploring Alternative Routes

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Constructing the Protocol

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Detailing the Synthesis

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I've successfully located the Nahm and Weinreb citation (Tetrahedron Lett. 1981, 22, 3815). The intramolecular Friedel-Crafts reaction forming alpha-tetralone via 4-phenylbutanoyl chloride (Org. Synth. 1) is also in hand. These are important steps in verifying the synthesis of the target molecule.

Refining Protocol Structure

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Clarifying Reagent Quantities

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Application

Application Note: Purification of 1-(4-Fluorophenyl)-4-phenylbutan-1-one via High-Vacuum Fractional Distillation

Executive Summary This protocol outlines the optimized methodology for the purification of 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0). As a high-molecular-weight aromatic ketone (MW: 242.29 g/mol ), this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol outlines the optimized methodology for the purification of 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0). As a high-molecular-weight aromatic ketone (MW: 242.29 g/mol ), this compound is a critical intermediate in pharmaceutical synthesis. Due to its susceptibility to thermal degradation at atmospheric boiling points, standard distillation is non-viable. This guide provides a self-validating, step-by-step methodology utilizing high-vacuum short-path distillation to achieve >98% purity, tailored for researchers and drug development professionals.

Physicochemical Profiling & Distillation Rationale

The Causality of Vacuum Application

1-(4-Fluorophenyl)-4-phenylbutan-1-one has an estimated atmospheric boiling point exceeding 350°C. Heating complex organic compounds above 200–250°C invariably induces thermal cracking, auto-oxidation, or polymerization. Distillation under reduced pressure (vacuum distillation) lowers the boiling point of the substance, allowing distillation to occur at a safer temperature without causing the compound to decompose [1]. By applying a high vacuum (< 1.0 mmHg), the boiling point of this ketone is suppressed to a manageable 160–180°C.

Apparatus Selection: Short-Path vs. Standard Fractional

For compounds possessing very high boiling points, short-path distillation is strictly advantageous. Short-path distillation operates on the principle of the molecular mean free path, minimizing the distance vapor must travel from the heated pot to the condenser [2]. This drastically reduces pressure drops across the system and limits the thermal exposure time of the molecule. Because the process uses a very short distance between the evaporation point and the condenser, it works quickly and efficiently under vacuum conditions, preserving delicate organic compounds [3].

Quantitative Data: Fractionation Parameters

The underlying principle behind distillation is that the mixture of liquids can be separated by the difference in their boiling points [4]. The table below summarizes the expected distillation fractions based on a standard crude mixture (e.g., post-Friedel-Crafts acylation).

Fraction StageVacuum (mmHg)Pot Temp (°C)Vapor Temp (°C)Expected CompositionAction
1. Degassing 50 1040 - 80< 40Residual solvents (e.g., DCM, Hexane)Trap in cold trap & Discard
2. Fore-run < 1.0100 - 15060 - 140Unreacted precursors, low-MW byproductsIsolate & Discard
3. Main Fraction < 1.0180 - 210160 - 1801-(4-Fluorophenyl)-4-phenylbutan-1-one Collect & Pool
4. Residue < 1.0> 210DropsPolymeric tars, heavy byproductsCool & Discard

Note: Temperatures are highly dependent on the exact vacuum achieved. The Clausius-Clapeyron relation dictates that even a 0.5 mmHg fluctuation will significantly shift the vapor temperature [1].

Process Visualization

G Crude Crude Mixture 1-(4-Fluorophenyl)-4-phenylbutan-1-one Degas Degassing & Solvent Removal (10-50 mmHg, 60°C) Crude->Degas VacSetup High-Vacuum Distillation (< 1.0 mmHg) Degas->VacSetup No bumping ForeRun Fore-run Fraction (Impurities) VacSetup->ForeRun T_vapor < 150°C MainFrac Main Fraction (Target Ketone) VacSetup->MainFrac T_vapor 160-180°C Residue Pot Residue (Tars/Polymers) VacSetup->Residue T_pot > 210°C Validate GC-MS / NMR Validation (Purity > 98%) MainFrac->Validate Success Pure Target Compound Validate->Success Pass Rework Reprocess / Redistill Validate->Rework Fail

Workflow for the high-vacuum fractional distillation and validation of the target ketone.

Step-by-Step Distillation Protocol

Phase 1: System Preparation and Leak Testing (Self-Validation)
  • Assembly: Assemble the short-path distillation glassware. Apply a minimal, uniform layer of high-vacuum silicone grease to all ground-glass joints to ensure a hermetic seal.

  • Cold Trap: Connect a liquid nitrogen or dry ice/acetone cold trap between the distillation apparatus and the rotary vane vacuum pump to protect the pump oil from volatile organics.

  • Validation Check (Critical): Turn on the vacuum pump without applying heat. The system must hold a steady pressure of < 1.0 mmHg (ideally < 0.1 mmHg). Causality: If the pressure fluctuates, the vapor temperature will artificially drop or spike during distillation, leading to cross-contamination of fractions. Do not proceed until the system is leak-free.

Phase 2: Degassing and Solvent Removal
  • Charging the Pot: Charge the distillation pot with the crude mixture (ensure the flask is no more than 50% full to allow for vapor expansion). Add a magnetic stir bar. Do not use boiling chips, as they are ineffective under high vacuum.

  • Degassing: Begin moderate magnetic stirring. Apply a mild vacuum (~10-50 mmHg) and gently heat the pot to 60°C.

  • Causality: Failing to degas the crude mixture will cause violent "bumping" when high vacuum is applied, potentially shooting crude material directly into the receiving flask and ruining the separation.

Phase 3: Fractional Distillation
  • High Vacuum: Engage the high vacuum (< 1.0 mmHg). Gradually increase the pot temperature using a PID-controlled heating mantle.

  • Fore-run Collection: Monitor the vapor temperature thermocouple. Collect the Fore-run fraction as the vapor temperature climbs from 60°C to 140°C. This fraction contains unreacted starting materials and low-molecular-weight byproducts.

  • Main Fraction Collection: Once the vapor temperature stabilizes (typically between 160°C and 180°C at < 1.0 mmHg), quickly rotate the receiving "cow" flask or swap receivers to collect the Main Fraction .

  • Rate Control: Maintain a steady heat input to ensure a constant distillation rate (approx. 1-2 drops per second). The stabilization of the vapor temperature acts as physical proof of the target compound's constant boiling point.

  • Termination: Cease distillation when the pot residue becomes overly viscous or the vapor temperature begins to drop despite constant pot heating. Never distill to dryness to prevent glassware cracking and localized superheating.

Phase 4: System Shutdown
  • Cooling: Remove the heat source and allow the pot to cool below 100°C while maintaining the vacuum.

  • Causality: Introducing atmospheric oxygen to a hot organic residue under vacuum can cause rapid oxidation or auto-ignition. Always cool before breaking the vacuum.

  • Venting: Backfill the system with an inert gas (Nitrogen or Argon) to atmospheric pressure.

Self-Validation & Quality Control

To ensure the distillation protocol functions as a self-validating system, the isolated Main Fraction must not be immediately assumed pure. Conduct the following analyses before utilizing the compound in downstream synthesis:

  • GC-FID / GC-MS: Analyze an aliquot of the Main Fraction. The target compound ( m/z ~242) should constitute >98% of the total peak area.

  • 1 H-NMR (CDCl 3​ ): Verify structural integrity. The spectrum must show the characteristic triplet of the ketone-adjacent methylene group and the multiplet of the fluorophenyl ring. The absence of upstream aliphatic peaks validates the successful removal of extraction solvents and low-boiling impurities.

References

  • Title: Vacuum distillation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Short Path Distillation in Organic Chemistry Source: ZZKD Machinery and Instrument Equipment URL: [Link]

  • Title: Short Path Distillation Techniques for Purification Source: A-VAC Industries URL: [Link]

  • Title: Methods of Purification of Organic Compounds Source: BYJU'S URL: [Link]

Method

Application in the synthesis of atypical antipsychotics

Application Note: Synthesis of Atypical Antipsychotics A Guide to Core Strategies and Practical Protocols Abstract Atypical antipsychotics represent a cornerstone in the management of complex psychiatric disorders, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Atypical Antipsychotics

A Guide to Core Strategies and Practical Protocols

Abstract Atypical antipsychotics represent a cornerstone in the management of complex psychiatric disorders, including schizophrenia and bipolar disorder.[1][2] Unlike first-generation agents, their improved clinical profiles are attributed to a more complex pharmacology, which stems from their distinct and often intricate chemical structures.[3] This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the prevalent synthetic strategies used to construct these vital medicines. We will dissect the core chemical logic behind the assembly of these molecules, present detailed, field-tested protocols for the synthesis of representative agents such as Aripiprazole and Risperidone, and discuss practical considerations for optimization and characterization.

Foundational Synthetic Strategies in Atypical Antipsychotic Chemistry

The synthesis of atypical antipsychotics is a study in modern heterocyclic and medicinal chemistry. While the final molecules are diverse, their construction often relies on a set of convergent and robust chemical transformations. A convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is generally preferred for efficiency and yield optimization.

1.1. Core Strategy 1: Construction of the Heterocyclic Core

The central scaffold of most atypical antipsychotics is a complex heterocyclic system. For drugs like Clozapine and Olanzapine, this is a tricyclic dibenzodiazepine or thienobenzodiazepine ring.[4][5] The assembly of this core is a critical early phase of the synthesis. The primary approach involves:

  • Amide Bond Formation followed by Cyclization: This classic strategy often begins with an aromatic amine and an ortho-substituted aromatic carboxylic acid (or its derivative). An initial acylation or Ullmann coupling forms a diarylamine intermediate.[4][6] Subsequent reduction of a strategically placed nitro group to an amine provides the necessary functionality for an intramolecular cyclization, often thermally or acid-catalyzed, to forge the central seven-membered diazepine ring.[4][7] The trustworthiness of this approach lies in its stepwise nature, allowing for the purification of key intermediates.

1.2. Core Strategy 2: Late-Stage C-N Bond Formation

A unifying theme in the synthesis of many atypical antipsychotics is the late-stage coupling of a piperazine-containing side chain to the heterocyclic core. This final step is crucial as the substituted piperazine moiety is often a key pharmacophore for receptor binding.[8]

  • Nucleophilic Substitution (S_N2): This is the most common and industrially scalable method. The heterocyclic core is functionalized with a good leaving group (e.g., a halide) on an alkyl linker. A separate synthesis produces the required substituted piperazine. The final step is a nucleophilic attack by a secondary amine of the piperazine on the electrophilic carbon of the linker, forming the final C-N bond.[9] This strategy is central to the synthesis of Aripiprazole and Risperidone.[8][10] The choice of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃) and a polar aprotic solvent (e.g., DMF, Acetonitrile) is critical to facilitate the reaction while minimizing side reactions.[11]

  • Palladium-Catalyzed Cross-Coupling: While less common for final assembly, advanced methods like the Stille reaction have been explored to create key vinyl intermediates for subsequent elaboration, as demonstrated in some synthetic routes for Risperidone.[12][13] These methods offer alternative bond construction strategies, which can be valuable for overcoming challenges in traditional S_N2 reactions or for analog synthesis.

Detailed Synthetic Protocols

The following protocols are presented as robust, self-validating systems. The causality behind the choice of reagents, solvents, and conditions is explained to empower the researcher to not only replicate the procedure but also to troubleshoot and adapt it.

Synthesis of Aripiprazole

Aripiprazole's synthesis is a classic example of a convergent strategy hinging on a final S_N2 reaction.[8] The retrosynthetic analysis breaks the molecule into two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate A) and 1-(2,3-dichlorophenyl)piperazine (Intermediate B) .[8][9]

Troubleshooting Start Reaction Issue Identified (Low Yield / Impure Product) CheckStart Verify Purity & Identity of Starting Materials (NMR/HPLC) Start->CheckStart MonitorRxn Analyze Reaction Mid-Course (TLC/in-situ HPLC) CheckStart->MonitorRxn Materials OK ActionImpureStart Action: Re-purify Starting Materials CheckStart->ActionImpureStart Impurity Found Incomplete Reaction Incomplete? MonitorRxn->Incomplete SideProducts Major Side Products? Incomplete->SideProducts No ActionIncomplete Action: Increase Time / Temp. Consider Catalyst (e.g., KI) Incomplete->ActionIncomplete Yes WorkupIssue Check Work-up & Purification (e.g., Extraction pH, Recryst. Solvent) SideProducts->WorkupIssue No ActionSideProducts Action: Lower Temp. Check Stoichiometry / Reagent Purity SideProducts->ActionSideProducts Yes ActionWorkup Action: Optimize Purification Protocol Analyze Mother Liquor for Losses WorkupIssue->ActionWorkup Losses/Impurity Introduced Success Problem Resolved WorkupIssue->Success OK ActionImpureStart->Start ActionIncomplete->MonitorRxn ActionSideProducts->MonitorRxn ActionWorkup->Success

Sources

Application

Analytical method development for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Analytical Method Development and Validation for 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Comprehensive Protocol Introduction & Physicochemical Profiling 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Development and Validation for 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Comprehensive Protocol

Introduction & Physicochemical Profiling

1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a highly lipophilic, fluorinated butyrophenone derivative. It serves as a critical building block and intermediate in the synthesis of various central nervous system (CNS) agents and lipid-lowering drugs (e.g., analogs of haloperidol and ezetimibe)[1].

Because the purity of early-stage intermediates directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API), developing a robust, stability-indicating analytical method is paramount. This guide outlines a Quality by Design (QbD) approach to developing and validating an HPLC-UV and LC-MS/MS methodology for this compound, strictly adhering to the latest ICH Q2(R2) guidelines[2].

Physicochemical Rationale for Method Design
  • Molecular Weight: 242.29 g/mol .

  • Lipophilicity (LogP): Highly hydrophobic due to the dual phenyl rings and aliphatic butane chain. This dictates the need for a high-carbon-load reversed-phase stationary phase (e.g., C18).

  • Chromophore: The conjugated 4-fluorobenzoyl moiety provides a strong π−π∗ transition, making UV detection highly sensitive in the 230–254 nm range[3].

Analytical Method Development Strategy (QbD Approach)

To ensure the method is a self-validating system, every chromatographic parameter is selected based on mechanistic causality rather than trial and error.

  • Column Selection (Causality): A high-density C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected. The hydrophobic nature of the target analyte requires strong dispersive interactions for adequate retention. If co-eluting regioisomers (e.g., 2-fluoro or 3-fluoro derivatives) are present from the synthesis, a Phenyl-Hexyl column should be evaluated as an orthogonal phase to exploit π−π interactions.

  • Mobile Phase & pH Control (Causality): While 1-(4-fluorophenyl)-4-phenylbutan-1-one is a neutral ketone, its synthetic process often involves acidic catalysts (e.g., Friedel-Crafts acylation) or basic amine precursors. A mobile phase buffered at pH 4.0 (using 10 mM Ammonium Acetate adjusted with acetic acid) is utilized. This ensures that any basic impurities are fully protonated (eluting early in the void volume) and acidic byproducts remain unionized, preventing peak tailing and ensuring robust resolution[1].

  • Diluent Selection (Causality): A diluent of 50:50 Water:Acetonitrile is chosen. Injecting a highly organic sample into a highly aqueous initial mobile phase causes "solvent unmixing," leading to peak splitting. Matching the diluent to the initial gradient conditions prevents this physical distortion.

QbD_Workflow A Define Analytical Target Profile (ATP) B Physicochemical Profiling (pKa, LogP, UV Max) A->B C Column & Mobile Phase Screening (C18, pH 4.0) B->C D Gradient Optimization (Design of Experiments) C->D E Method Validation (ICH Q2(R2) Guidelines) D->E F Routine QC & Stability Testing E->F

Fig 1. Quality by Design (QbD) workflow for analytical method development.

Experimental Protocols

Protocol A: HPLC-UV Method for Purity and Assay

This method is designed to separate the target analyte from its synthetic precursors, des-fluoro impurities, and oxidative degradants.

Step 1: Reagent Preparation

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 4.0 ± 0.05 using glacial acetic acid. Filter through a 0.45 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

Step 2: Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 25.0 mg of 1-(4-fluorophenyl)-4-phenylbutan-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

  • Working Standard: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with diluent (50 µg/mL).

  • Sample Preparation: Prepare the test sample at a nominal concentration of 50 µg/mL using the same procedure. Sonicate for 10 minutes to ensure complete dissolution.

Step 3: Chromatographic Conditions & Gradient Program

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Table 1: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Elution Rationale
0.07030Retain polar impurities; stabilize column.
5.07030Isocratic hold to resolve early eluters.
15.02080Linear ramp to elute the highly lipophilic API.
22.02080Flush column of highly retained des-fluoro/dimer impurities.
22.17030Return to initial conditions.
30.07030Column re-equilibration.
Protocol B: LC-MS/MS Method for Impurity Profiling

To identify unknown peaks observed during forced degradation, the HPLC method is transferred to an LC-MS/MS system.

  • Modification: Replace the Ammonium Acetate buffer with 0.1% Formic Acid in water to enhance positive electrospray ionization (ESI+).

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The parent ion [M+H]+ for the API will be observed at m/z 243.1.

Impurity_Logic API 1-(4-Fluorophenyl)-4-phenylbutan-1-one (Target Analyte) ImpA Des-fluoro Impurity (Hydrophobic Shift) API->ImpA Synthesis Defect ImpB Ketone Reduction (Alcohol Derivative) API->ImpB Incomplete Rxn ImpC Oxidative Degradants (Benzylic Oxidation) API->ImpC Forced Degradation LCMS LC-MS/MS Identification ImpA->LCMS ImpB->LCMS ImpC->LCMS

Fig 2. Impurity profiling logic and degradation pathways for LC-MS/MS identification.

Data Presentation & Method Validation (ICH Q2(R2))

Before routine use, the method must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasizes a lifecycle and risk-based approach to analytical procedures[2][4].

Table 2: System Suitability Parameters (Self-Validating Criteria)

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) > 2.0Ensures baseline separation from the closest eluting synthetic impurity.
Tailing Factor ( Tf​ ) < 1.5Indicates optimal column packing and absence of secondary silanol interactions.
Theoretical Plates ( N ) > 5000Confirms column efficiency and peak sharpness.
%RSD of Area (n=6) 2.0%Demonstrates the precision of the autosampler and integration parameters.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, diluent, and samples subjected to forced degradation (acid, base, peroxide, heat, UV).Peak purity angle < Peak purity threshold (using PDA detector). No co-elution at the API retention time.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level.
Accuracy (Recovery) Spike known amounts of API into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery must be between 98.0% and 102.0% with an RSD 2.0%.
Precision (Repeatability) 6 replicate preparations of the 100% test sample analyzed by a single analyst on a single day.%RSD of the assay value 2.0%.
Intermediate Precision Analysis performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberate small variations in pH ( ± 0.2), flow rate ( ± 0.1 mL/min), and column temperature ( ± 5°C).System suitability criteria must still be met. Assay variation 2.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). [Link]

  • Analysis of butyrophenones in whole blood specimens by LC/MS/MS. ResearchGate.[Link]

  • Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe. SciSpace.[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Introduction & Chemical Context 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS No. 87662-02-0) is a critical synthetic intermediate belonging to the butyrophenone class.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS No. 87662-02-0) is a critical synthetic intermediate belonging to the butyrophenone class. It serves as a foundational building block in the synthesis of various neuroleptic and antipsychotic agents, including haloperidol and melperone[1]. Because trace impurities—such as unreacted 4-fluorobenzoic acid, halogenated precursors, or oxidative degradation products—can severely impact downstream active pharmaceutical ingredient (API) synthesis and yield, rigorous purity analysis is paramount.

As an application scientist, establishing a method is not merely about separating peaks; it is about designing a self-validating system that guarantees data integrity. This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method designed to quantify the purity of this intermediate with high precision.

Method Development Rationale: The Causality of Chromatographic Choices

Developing a reliable chromatographic method requires a deep understanding of the physicochemical properties of the analyte and the causality behind every experimental parameter.

  • Stationary Phase Selection: The target molecule features a highly hydrophobic backbone consisting of a phenyl ring and a fluorophenyl ring separated by an aliphatic butyl chain. A high-carbon-load C18 column provides the necessary hydrophobic retention and steric selectivity to resolve the main peak from structurally similar process impurities. The use of a C18 stationary phase is a proven standard for resolving structurally similar butyrophenone neuroleptics and their synthetic precursors ()[2].

  • Mobile Phase & pH Causality: While the ketone itself is neutral, potential synthetic impurities often contain ionizable groups (e.g., residual amines or carboxylic acids). We employ a gradient of Water and Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). The TFA serves a dual purpose: it lowers the pH to ~2.0, suppressing the ionization of acidic impurities, and acts as an ion-pairing agent that masks residual silanols on the silica stationary phase, thereby preventing peak tailing for basic trace impurities.

  • Detection Wavelength: The conjugated 4-fluorobenzoyl chromophore exhibits a strong π→π∗ transition. Based on spectral data for butyrophenone derivatives, the maximum UV absorbance ( λmax​ ) of this chromophore occurs between 244 nm and 248 nm ()[3]. We select 245 nm to maximize the signal-to-noise (S/N) ratio while minimizing background drift from the gradient elution. Recent advancements in green chromatography also validate the stability-indicating power of reversed-phase methods at this wavelength for this class of compounds ()[4].

Experimental Protocols & Methodologies

Reagents and Materials
  • Analyte: 1-(4-Fluorophenyl)-4-phenylbutan-1-one standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard/Sample Weighing: Accurately weigh 10.0 mg of the 1-(4-Fluorophenyl)-4-phenylbutan-1-one sample into a 10 mL volumetric flask.

  • Dissolution: Add 7 mL of the Diluent. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic solid.

  • Volume Adjustment: Make up to the 10.0 mL mark with Diluent to achieve a nominal concentration of 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial to prevent any potential photolytic degradation ().

Chromatographic Conditions

Table 1: Isocratic/Gradient Parameters and Rationale

ParameterSpecificationCausality / Rationale
Column C18, 250 × 4.6 mm, 5 µmHigh carbon load for retention of the hydrophobic butyrophenone backbone.
Mobile Phase A Water + 0.1% TFAProvides aqueous environment; TFA suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier for elution; lower viscosity and better UV transparency than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity for trace impurities.
Column Temp 30°CStabilizes partitioning kinetics and ensures highly reproducible retention times.
Detection UV at 245 nmTargets the π→π∗ transition of the 4-fluorobenzoyl chromophore.

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile Objective
0.06040Initial hold to focus the analyte at the column head.
15.01090Linear ramp to elute strongly retained hydrophobic impurities.
20.01090Isocratic hold to wash the column of late-eluting organics.
21.06040Return to initial conditions.
25.06040Re-equilibration for subsequent injections.

Analytical Workflow

HPLC_Workflow A Sample Preparation (1.0 mg/mL in ACN:H2O) B System Suitability Test (RSD < 2.0%, N > 5000) A->B C Gradient Elution (C18 Column, 1.0 mL/min) B->C D UV Detection (λ = 245 nm) C->D E Data Integration (Area Normalization) D->E F Final Purity Report (Target > 99.0%) E->F

Fig 1: Step-by-step HPLC analytical workflow for purity determination.

System Suitability & Method Validation (Trustworthiness)

A method cannot be trusted unless it continuously validates itself. System Suitability Testing (SST) must be performed prior to any sample analysis using six replicate injections of a standard solution (0.1 mg/mL).

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionImplication of Failure (Causality)
Retention Time RSD (n=6) 1.0%Unstable pump delivery, micro-leaks, or inadequate column equilibration.
Peak Area RSD (n=6) 2.0%Autosampler precision issues, needle blockage, or sample degradation.
Theoretical Plates (N) 5000Column bed degradation, channeling, or void volume formation.
Tailing Factor ( As​ ) 0.8 – 1.5Secondary interactions (e.g., active silanols) or column overloading.

Troubleshooting & Causality in Peak Distortions

Understanding the "why" behind chromatographic failures is critical for an application scientist. When anomalies occur, they are physical manifestations of chemical disruptions.

  • Peak Tailing ( As​ > 1.5):

    • Causality: The silica surface may have exposed, ionized silanols interacting with trace basic impurities via ion-exchange mechanisms.

    • Resolution: Verify the TFA concentration in the mobile phase; if depleted due to evaporation, remake the mobile phase to ensure the pH remains strictly < 2.5.

  • Retention Time Drifts (> 0.2 min):

    • Causality: Shifts indicate changes in partitioning kinetics, usually driven by fluctuations in column temperature or minor errors in the gradient proportioning valve.

    • Resolution: Ensure the column oven is strictly maintained at 30°C, bypass drafts, and purge the pump lines to remove micro-bubbles.

Troubleshooting Start Chromatographic Anomaly Observed Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Retention RT Shift (> 0.2 min drift) Start->Retention Action1 Verify Mobile Phase pH (Ensure 0.1% TFA) Tailing->Action1 Action2 Check Column Oven (Stabilize at 30°C) Retention->Action2 Resolution1 Silanol Interactions Suppressed Action1->Resolution1 Resolution2 Partitioning Kinetics Stabilized Action2->Resolution2

Fig 2: Causality-driven troubleshooting matrix for common chromatographic anomalies.

References

  • Comparison of RP-HPLC and UV spectrophotometric methods for estimation of haloperidol in pure and pharmaceutical formulation Journal of Drug Delivery and Therapeutics URL:[Link]

  • A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies MDPI Processes URL:[Link]

  • Rapid and Efficient Synthesis of High-Purity Fluorine-18 Labeled Haloperidol and Spiperone via the Nitro Precursor in Combination with a New HPLC Separation Method Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

  • Diversity with Light: Photoreaction Pathways and Products of Butyrophenone World Journal of Chemical Education (Science and Education Publishing) URL:[Link]

Sources

Application

Application Note: GC-MS Protocol for the Identification of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Introduction & Scope 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0, MW: 242.29 g/mol ) is a critical fluorinated diaryl ketone[1]. It frequently serves as an essential intermediate in the synthesis of butyrophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0, MW: 242.29 g/mol ) is a critical fluorinated diaryl ketone[1]. It frequently serves as an essential intermediate in the synthesis of butyrophenone-class neuroleptics and various designer therapeutics. In the landscape of pharmaceutical development and forensic toxicology, the precise identification and purity assessment of such precursors are paramount[2]. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard for this class of compounds, offering unparalleled specificity through the combination of chromatographic resolution and characteristic mass spectral fragmentation.

Mechanistic Insights: The Causality of Analytical Choices

As a Senior Application Scientist, it is crucial to understand why specific parameters are selected rather than merely executing a standard operating procedure.

Chromatographic Rationale: The non-polar to slightly polar nature of the butyrophenone backbone makes it highly amenable to capillary gas chromatography without the need for prior derivatization[3]. A non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as an HP-5MS column) ensures that retention is governed primarily by dispersion forces. This correlates directly with the compound's boiling point and molecular weight, providing sharp, symmetrical peaks[3].

Mass Spectrometric Fragmentation (EI-MS): Under standard 70 eV Electron Ionization (EI), 1-(4-Fluorophenyl)-4-phenylbutan-1-one undergoes a predictable, self-validating fragmentation cascade[4]:

  • α -Cleavage: The most thermodynamically favorable cleavage occurs adjacent to the carbonyl group. This yields the highly stabilized 4-fluorobenzoyl cation ( m/z 123), which typically forms the base peak of the spectrum.

  • McLafferty Rearrangement: The presence of a γ -hydrogen on the alkyl chain facilitates a six-membered transition state. This leads to the expulsion of a neutral alkene and the formation of a characteristic enol radical cation at m/z 138.

  • Alkyl Chain Cleavage: Cleavage at the terminal benzyl moiety yields the stable tropylium ion ( m/z 91), confirming the presence of the 4-phenyl substitution.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard ensures that any variations in injection volume or matrix suppression are mathematically normalized[3].

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 1-(4-Fluorophenyl)-4-phenylbutan-1-one and dissolve it in 1.0 mL of LC-MS grade dichloromethane to create a 1 mg/mL stock solution[2].

  • Working Dilution: Dilute the stock solution 1:100 in dichloromethane to achieve a 10 µg/mL working concentration.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., Benzophenone-d5 at 100 µg/mL) to 990 µL of the working sample to achieve a final IS concentration of 1 µg/mL[3].

  • Vortexing: Vortex the mixture for 30 seconds to ensure complete homogeneity, then transfer 200 µL into a glass autosampler vial equipped with a micro-insert[3].

GC-MS Instrument Parameters

The following parameters are optimized for standard single-quadrupole systems (e.g., Agilent 7890B/5977B or equivalent) to maximize the signal-to-noise ratio for fluorinated butyrophenones[3].

Table 1: Optimized GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent 7890B (or equivalent)
Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless, 1 µL volume
Injector Temperature 270 °C
Oven Program 80 °C (hold 2 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan ( m/z 40–450) and SIM

Data Presentation

Table 2: Diagnostic EI-MS Fragments for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Fragment Ion ( m/z )Relative AbundanceStructural AssignmentFormation Mechanism
242 Low (<10%) [M]+ Molecular Ion
138 Medium (30-50%) [F−C6​H4​−C(OH)=CH2​]+ McLafferty Rearrangement
123 High (Base Peak, 100%) [F−C6​H4​−CO]+ α -Cleavage at Carbonyl
95 Low-Medium [F−C6​H4​]+ Loss of CO from m/z 123
91 Medium (40-60%) [C7​H7​]+ Tropylium Ion (Benzyl Cleavage)

Visualizing the Analytical Workflow

GCMS_Workflow Prep Sample Prep (Dilution & IS) GC GC Separation (HP-5MS) Prep->GC EI 70 eV EI Ionization GC->EI MS Mass Analyzer (Quadrupole) EI->MS Data Data Analysis (m/z 123, 138, 91) MS->Data

GC-MS analytical workflow and fragmentation logic for butyrophenone derivatives.

References

  • Sigma-Aldrich - 1-(4-fluorophenyl)-4-phenylbutan-1-one (CAS No.: 87662-02-0). 1

  • PubMed / NIH - Structure identification and analysis of the suspected chemical precursor of 2-fluorodeschloroketamine and its decomposition products. 4

  • BenchChem - 3-(2-Fluorophenyl)cyclobutan-1-ol: A Comparative Guide to HPLC and GC-MS Techniques. 2

  • BenchChem - Cross-Validation of Analytical Methods for 2',3,3,4'-Tetramethylbutyrophenone: A Comparative Guide. 3

  • IMIST - Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications. Link

Sources

Method

In Vitro Assay Compendium for 1-(4-Fluorophenyl)-4-phenylbutan-1-one Derivatives: A Guide for Drug Discovery Professionals

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives. This class of compounds, belonging...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives. This class of compounds, belonging to the broader group of butyrophenones, has shown significant promise in modulating key biological targets, particularly within the central nervous system. This guide offers a curated selection of in vitro assays, complete with detailed protocols, to facilitate the comprehensive pharmacological and toxicological profiling of these molecules.

Introduction to the Butyrophenone Scaffold

The 1-(4-fluorophenyl)-4-phenylbutan-1-one scaffold is a core structural motif in a variety of pharmacologically active compounds. Historically, butyrophenones are well-known for their antipsychotic properties, primarily through their action on dopamine and serotonin receptors.[1][2] The inclusion of a 4-fluorophenyl group is a common feature in many CNS-active drugs, often enhancing metabolic stability and receptor affinity.[3] This guide will explore a range of in vitro assays to characterize the activity of novel derivatives of this scaffold, extending beyond their traditional neuropsychiatric applications to include potential anticancer and antimicrobial activities.

I. Assays for CNS-Related Targets

The primary therapeutic area for butyrophenone derivatives has been in the treatment of psychosis. The following assays are fundamental for characterizing the interaction of novel 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives with key CNS receptors.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

Rationale: The dopamine D2 receptor is a primary target for typical antipsychotic drugs. Determining the binding affinity of a compound for the D2 receptor is a critical first step in assessing its potential as a neuroleptic agent. This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the D2 receptor.

Data Presentation: Example D2 Receptor Binding Affinities

CompoundKi (nM) for D2 ReceptorReference CompoundKi (nM) for D2 Receptor
Derivative X15.2Haloperidol1.5
Derivative Y45.8Spiperone0.1
Derivative Z8.3

Experimental Protocol: D2 Receptor Radioligand Binding Assay

Materials:

  • Membrane preparation from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride

  • Non-specific binding determinant: Haloperidol (10 µM)

  • Test compounds (1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

D2_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Membrane Homogenates incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation analysis Calculate Ki Values scintillation->analysis

Caption: Workflow for the D2 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen aliquots of D2 receptor-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well microplate, add the following components in a final volume of 250 µL:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a concentration near its Kd), and 150 µL of diluted membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 150 µL of diluted membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Spiperone, and 150 µL of diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

Rationale: The 5-HT2A receptor is another key target for atypical antipsychotics.[1] Antagonism at this receptor is thought to contribute to the improved side-effect profile of these drugs. This protocol describes a functional assay to measure the ability of test compounds to inhibit 5-HT2A receptor activation by measuring changes in intracellular calcium concentration.

Data Presentation: Example 5-HT2A Receptor Functional Activity

CompoundIC50 (nM) for 5-HT2A ReceptorReference CompoundIC50 (nM) for 5-HT2A Receptor
Derivative X25.6Ketanserin5.2
Derivative Y89.1Risperidone1.8
Derivative Z12.4

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor and a G-protein that couples to the calcium pathway (e.g., Gαq).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 5-HT (Serotonin) as the agonist.

  • Test compounds (1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Workflow Diagram:

Calcium_Flux_Assay cluster_prep Cell Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_seeding Seed 5-HT2A Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye cell_seeding->dye_loading pre_incubation Pre-incubate with Test Compound dye_loading->pre_incubation agonist_addition Add 5-HT (Agonist) pre_incubation->agonist_addition fluorescence_reading Measure Fluorescence (Calcium Flux) agonist_addition->fluorescence_reading analysis Calculate IC50 Values fluorescence_reading->analysis MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare MAO-A and MAO-B pre_incubation Pre-incubate Enzyme with Test Compound prep_enzyme->pre_incubation prep_compounds Prepare Test Compounds prep_compounds->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate read_signal Measure Fluorescence or Absorbance add_substrate->read_signal analysis Calculate IC50 Values read_signal->analysis

Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations.

    • Add 25 µL of either MAO-A or MAO-B enzyme solution to each well.

    • Include control wells with no inhibitor (100% activity) and wells with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the MAO substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • For a fluorometric assay using kynuramine, stop the reaction by adding a stop solution (e.g., NaOH) and measure the fluorescence of the product (4-hydroxyquinoline) at Ex/Em = 320/405 nm.

    • For a coupled-enzyme assay, the H₂O₂ produced by the MAO reaction is used by HRP to oxidize a substrate, leading to a fluorescent or colorimetric signal. Measure the signal at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. [4]Some butyrophenone derivatives have been investigated for their AChE inhibitory activity. [5][6]This assay determines the potential of the test compounds to inhibit AChE.

Data Presentation: Example AChE Inhibition Data

CompoundAChE IC50 (µM)Reference CompoundAChE IC50 (µM)
Derivative X12.5Donepezil0.02
Derivative Y> 100Galantamine1.5
Derivative Z42.1

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compounds.

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

  • 96-well microplates.

  • Spectrophotometric microplate reader.

Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare AChE, DTNB, & Test Compounds pre_incubation Pre-incubate AChE with Test Compound prep_reagents->pre_incubation add_substrate Add ATCI to Initiate Reaction pre_incubation->add_substrate read_absorbance Measure Absorbance at 412 nm add_substrate->read_absorbance analysis Calculate IC50 Values read_absorbance->analysis

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well.

    • Include control wells with no inhibitor (100% activity) and a known AChE inhibitor (e.g., donepezil) as a positive control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

III. General Cytotoxicity and Antimicrobial Assays

To assess the broader biological activity and potential toxicity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives, general cytotoxicity and antimicrobial assays are recommended.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in evaluating the potential anticancer activity or general cytotoxicity of a compound. [7][8] Data Presentation: Example Cytotoxicity Data

Cell LineIC50 (µM) for Derivative XIC50 (µM) for Doxorubicin (Control)
MCF-7 (Breast Cancer)18.50.9
A549 (Lung Cancer)32.11.2
HEK293 (Normal Kidney)> 1005.4

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293).

  • Appropriate cell culture medium with supplements (e.g., FBS, penicillin-streptomycin).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Spectrophotometric microplate reader.

Workflow Diagram:

MTT_Assay cluster_prep Cell Culture cluster_assay Assay cluster_detection Detection & Analysis cell_seeding Seed Cells in 96-well Plates cell_treatment Treat Cells with Test Compound cell_seeding->cell_treatment add_mtt Add MTT Reagent cell_treatment->add_mtt incubation Incubate to Allow Formazan Formation add_mtt->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance analysis Calculate IC50 Values read_absorbance->analysis

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Screening novel chemical entities for antimicrobial activity is a crucial step in this process. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. [9][10] Data Presentation: Example Antimicrobial Activity Data

MicroorganismMIC (µg/mL) for Derivative XMIC (µg/mL) for Ciprofloxacin (Control)
Staphylococcus aureus160.5
Escherichia coli320.25
Candida albicans641

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds.

  • Standard antimicrobial agents for positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Sterile 96-well microplates.

  • Spectrophotometer or a microplate reader.

Workflow Diagram:

Broth_Microdilution_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compound inoculation Inoculate Wells with Microbial Suspension prep_compounds->inoculation prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculation incubation Incubate Plates inoculation->incubation read_turbidity Visually Inspect or Measure Turbidity incubation->read_turbidity determine_mic Determine MIC read_turbidity->determine_mic

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Perform a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well of the microplate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • The endpoint can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

IV. Assay Validation and Data Integrity

For all in vitro assays, it is crucial to ensure the reliability and reproducibility of the results. Key validation parameters include:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. [11][12] Authoritative guidelines on bioanalytical method validation should be consulted for comprehensive details. [13]

References

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  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a major therapeutic challenge.
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Application

Application Note: Radioligand Competition Binding Assay Protocol for Butyrophenone Analogs at the Dopamine D2 Receptor

Introduction & Pharmacological Context Butyrophenones (e.g., haloperidol, spiperone, benperidol) represent a foundational class of antipsychotic agents characterized by their potent antagonism of the dopamine D2 receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Butyrophenones (e.g., haloperidol, spiperone, benperidol) represent a foundational class of antipsychotic agents characterized by their potent antagonism of the dopamine D2 receptor[1]. In the drug development pipeline, quantifying the binding affinity of novel butyrophenone analogs is a critical gatekeeping step. The standard method for this quantification is the competitive radioligand binding assay, which measures the ability of an unlabeled test compound to displace a high-affinity radiolabeled probe from the receptor binding pocket[2],[3].

This application note details a robust, self-validating protocol for evaluating the D2 receptor affinity of novel butyrophenone derivatives, bridging the gap between theoretical pharmacology and practical benchtop execution.

Mechanistic Principles & Experimental Rationale

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation by endogenous dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels[4]. Butyrophenones act as competitive antagonists (and in some cases, inverse agonists), stabilizing the receptor in an inactive conformation and effectively blocking downstream dopamine signaling[1].

D2_Signaling DA Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor DA->D2R Activates Buty Butyrophenone (Antagonist) Buty->D2R Blocks Gi Gαi/o Protein D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Caption: Dopamine D2 receptor Gi/o signaling pathway and the mechanism of butyrophenone antagonism.

Causality in Assay Design
  • Choice of Radioligand : [3H]-spiperone is the preferred radioligand for screening butyrophenone analogs. Because it is highly lipophilic and structurally related to the test compounds, it possesses sub-nanomolar affinity for the D2 receptor, providing a highly stable and robust assay window[3].

  • Buffer Composition : The inclusion of physiological ions (especially Na+) is crucial. Sodium ions allosterically modulate the D2 receptor, stabilizing the inactive conformation that antagonists preferentially bind to, thereby optimizing the detection of butyrophenone affinity[4].

Quantitative Data: D2 Receptor Binding Affinities

To contextualize the potency of novel butyrophenone analogs, it is essential to reference established clinical compounds. The inhibition constant ( Ki​ ) is the standard thermodynamic metric, where a lower value indicates higher binding affinity[1].

CompoundPharmacological ClassD2 Receptor Affinity ( Ki​ , nM)Reference
Benperidol Butyrophenone0.027[1]
Spiperone Butyrophenone~0.06[3]
Haloperidol Butyrophenone0.517 - 2.84 (Avg ~0.89)[1]
ML321 Non-butyrophenone (Ref)57.6[5]

Detailed Experimental Protocol

This methodology outlines a 96-well format competitive radioligand binding assay utilizing cell membranes expressing the human D2 receptor[6],[4].

Assay_Workflow Membrane 1. Membrane Preparation (HEK293/CHO-K1 expressing D2R) Reagents 2. Reagent Setup (Radioligand + Competitor) Membrane->Reagents Incubate 3. Equilibrium Incubation (37°C for 60-90 min) Reagents->Incubate Filter 4. Rapid Filtration (PEI-treated Glass Fiber Filters) Incubate->Filter Wash 5. Washing (Ice-cold Buffer) Filter->Wash Count 6. Scintillation Counting Wash->Count Analyze 7. Data Analysis (Cheng-Prusoff Equation) Count->Analyze

Caption: Step-by-step experimental workflow for the D2 receptor radioligand competition binding assay.

Step 1: Reagent and Buffer Preparation
  • Assay Buffer : Prepare 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Radioligand : Prepare [3H]-spiperone at a working concentration of approximately 1-2 nM (close to its Kd​ value to ensure sensitivity to competition)[3],[4].

  • Non-specific Binding (NSB) Control : Prepare 10 µM (+)-butaclamol or 10 µM haloperidol. Rationale: A saturating concentration of a structurally distinct, high-affinity unlabelled antagonist ensures complete occupation of specific D2 binding sites, allowing accurate quantification of background noise[3].

Step 2: Assay Setup (96-Well Plate)

Set up the assay in a total volume of 200 µL per well[2],[6]:

  • Total Binding (TB) Wells : 50 µL Assay Buffer + 50 µL [3H]-spiperone + 100 µL Membrane Suspension.

  • Non-Specific Binding (NSB) Wells : 50 µL NSB Control + 50 µL[3H]-spiperone + 100 µL Membrane Suspension.

  • Competition Wells : 50 µL Test Butyrophenone Analog (serial dilutions from 10 pM to 10 µM) + 50 µL [3H]-spiperone + 100 µL Membrane Suspension.

Step 3: Incubation
  • Seal the plate and incubate at 37°C for 60 to 90 minutes.

  • Rationale: This duration and temperature ensure the binding reaction reaches thermodynamic equilibrium, a fundamental prerequisite for applying the law of mass action in downstream calculations[2],[4].

Step 4: Harvesting and Filtration
  • Critical Step : Pre-soak 96-well glass fiber filter plates (e.g., GF/B) in 0.3% polyethylenimine (PEI) for at least 30 minutes at room temperature. Rationale: Because butyrophenones are highly lipophilic, they tend to bind non-specifically to filter matrices. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio[2].

  • Rapidly filter the assay mixture through the PEI-treated filter plate using a vacuum manifold cell harvester[2],[6].

  • Wash the filters 3 times with 300 µL of ice-cold Assay Buffer. Rationale: Rapid washing with ice-cold buffer minimizes the dissociation of the receptor-radioligand complex while effectively flushing away unbound lipophilic radioligand[6].

Step 5: Scintillation Counting
  • Dry the filter plates completely.

  • Add 40-50 µL of microscintillation cocktail to each well.

  • Read the plate in a microplate scintillation counter to quantify the bound tritium (measured in Counts Per Minute, CPM)[2].

Data Analysis and Validation

The raw CPM data must be transformed to determine the absolute affinity of the test analog.

  • Calculate Specific Binding : Subtract the average CPM of the NSB wells from all other wells.

  • Determine IC₅₀ : Plot the specific binding (as a percentage of Total Binding) against the log concentration of the test analog. Fit the data using non-linear regression (four-parameter logistic equation) to find the IC₅₀—the concentration of the analog that displaces 50% of the specific radioligand binding[2].

  • Calculate Ki​ (Cheng-Prusoff Equation) : The IC₅₀ is an assay-dependent variable. To find the absolute binding affinity ( Ki​ ), apply the transformed Cheng-Prusoff equation[7],[2]:

    Ki​=1+Kd​[L]​IC50​​

    Where:

    • [L] = Concentration of [3H]-spiperone used in the assay.

    • Kd​ = Dissociation constant of [3H]-spiperone (determined previously via a saturation binding assay)[7].

Self-Validating System Check

To ensure the integrity of every assay run, the protocol must be self-validating:

  • Internal Reference : Always include a known reference compound (e.g., haloperidol) in every assay run. If the calculated Ki​ for haloperidol deviates significantly from the established literature value (~0.89 nM)[1], the assay conditions (e.g., radioligand degradation, membrane integrity) must be re-evaluated.

  • Z'-Factor Analysis : Calculate the Z'-factor using the TB and NSB wells to ensure assay robustness. A Z'-factor > 0.5 indicates an excellent assay window suitable for high-confidence screening.

Sources

Method

In vivo studies with novel 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives

Application Note: In Vivo Pharmacological Profiling of Novel 1-(4-Fluorophenyl)-4-phenylbutan-1-one Derivatives Executive Summary The 1-(4-fluorophenyl)-butan-1-one (butyrophenone) scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Profiling of Novel 1-(4-Fluorophenyl)-4-phenylbutan-1-one Derivatives

Executive Summary

The 1-(4-fluorophenyl)-butan-1-one (butyrophenone) scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, historically yielding potent typical antipsychotics such as haloperidol. However, first-generation butyrophenones are limited by severe extrapyramidal symptoms (EPS) driven by unmitigated D2 receptor antagonism. Recent drug development strategies have focused on modifying the terminal amine (e.g., replacing the piperidine ring with a 4-phenylbutan-1-one framework or conformationally constrained analogs) to shift the receptor binding profile toward an "atypical" state—characterized by balanced 5-HT2A/D2 antagonism[1][2].

This application note provides a comprehensive, self-validating in vivo workflow for evaluating novel 1-(4-fluorophenyl)-4-phenylbutan-1-one derivatives. It details the causality behind experimental design, from overcoming blood-brain barrier (BBB) efflux mechanisms to validating antipsychotic efficacy without motor liability.

Experimental Workflow & Scientific Rationale

To confidently advance a novel butyrophenone derivative, researchers must establish a sequential pipeline: verifying systemic exposure, confirming CNS penetrance, demonstrating behavioral efficacy, and proving a widened safety margin regarding EPS.

Workflow A Novel Butyrophenone Derivatives B PK & BBB Penetrance (LC-MS/MS) A->B C Efficacy Models (Prepulse Inhibition) B->C D Safety/Tox Models (Catalepsy Bar Test) C->D E Lead Candidate Selection D->E

Fig 1. Sequential in vivo workflow for evaluating novel butyrophenone antipsychotic candidates.

Protocol 1: Pharmacokinetics (PK) and Brain Penetrance

Causality & Rationale: Butyrophenone derivatives are highly lipophilic and undergo extensive hepatic metabolism (e.g., ketone reduction and glucuronidation)[3]. Furthermore, many are substrates for the multidrug resistance protein 1 (MDR1/P-glycoprotein)[3]. Measuring the brain-to-plasma ratio ( Kp,uu​ ) early in development is critical to ensure that the lack of in vivo efficacy is not falsely attributed to poor target engagement when the actual failure is BBB efflux.

Step-by-Step Methodology:

  • Subject Preparation: Fast male Sprague-Dawley rats (250–300 g) overnight prior to oral dosing to standardize gastrointestinal absorption. Provide water ad libitum.

  • Formulation: Dissolve the 1-(4-fluorophenyl)-4-phenylbutan-1-one derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% saline to ensure complete solubilization of the lipophilic compound.

  • Dosing: Administer the compound via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (10 mg/kg) to separate cohorts (n=4 per route).

  • Sampling:

    • Blood: Collect 200 µL via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

    • Brain: At T=1h and T=4h, euthanize a subset of animals. Perfuse transcardially with ice-cold saline to remove blood from cerebral microvasculature. Homogenize brain tissue in 3 volumes of LC-MS grade water.

  • Quantification: Extract samples using protein precipitation (acetonitrile containing an internal standard, e.g., deuterated haloperidol). Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode.

  • Validation Check: Include a known MDR1 substrate (e.g., loperamide) as a negative control for brain penetrance to validate the perfusion and extraction methodology.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Causality & Rationale: Schizophrenia is characterized by sensorimotor gating deficits, which can be modeled in rodents using Prepulse Inhibition (PPI)[4]. Administration of NMDA receptor antagonists (like Phencyclidine, PCP) disrupts PPI, mimicking the cognitive and negative symptoms of schizophrenia. Atypical butyrophenone derivatives with 5-HT2A/D2 antagonism successfully restore this deficit[5].

Step-by-Step Methodology:

  • Acclimation: Place mice (C57BL/6J) in startle chambers (San Diego Instruments) with a 65 dB background white noise for 5 minutes daily for 3 days prior to testing to reduce baseline stress.

  • Pre-treatment: Administer the novel derivative (e.g., 0.5, 1.0, 3.0 mg/kg, IP) or vehicle. Wait 10 minutes to allow for CNS distribution[5].

  • Induction of Deficit: Administer PCP (6 mg/kg, IP) or Amphetamine (3 mg/kg, IP) to induce the PPI deficit[5]. Wait an additional 15 minutes.

  • Testing Paradigm:

    • Present a series of trials: Pulse alone (120 dB, 40 ms), Prepulse alone (70, 75, 80 dB, 20 ms), and Prepulse-Pulse combinations (prepulse followed 100 ms later by the 120 dB pulse).

    • Randomize trial types with inter-trial intervals of 10–20 seconds.

  • Data Analysis: Calculate % PPI as: 100 -[(Startle Amplitude on Prepulse-Pulse trial / Startle Amplitude on Pulse alone trial) × 100].

  • Validation Check: Include Clozapine (5 mg/kg) as a positive control for atypical antipsychotic efficacy[4].

Mechanism Drug 1-(4-Fluorophenyl)-4-phenylbutan-1-one Derivative D2 D2 Receptor Antagonism (Mesolimbic) Drug->D2 HT2A 5-HT2A Receptor Antagonism (Cortical) Drug->HT2A Eff Antipsychotic Efficacy (Restored PPI) D2->Eff NMDA Reversal of NMDA Hypofunction (PCP) HT2A->NMDA EPS Reduced EPS (Catalepsy) HT2A->EPS Mitigates NMDA->Eff

Fig 2. Dual D2/5-HT2A antagonism pathway mitigating EPS while restoring sensorimotor gating.

Protocol 3: Catalepsy Bar Test for Motor Liability

Causality & Rationale: The defining flaw of first-generation butyrophenones is their propensity to induce catalepsy—a predictive model for human extrapyramidal symptoms (EPS)[2]. A successful novel derivative must demonstrate a wide therapeutic index, meaning the dose required to induce catalepsy ( ED50​ Catalepsy) must be significantly higher than the dose required for efficacy ( ED50​ PPI)[1].

Step-by-Step Methodology:

  • Dosing: Administer the novel compound at escalating doses (1, 5, 10, 20 mg/kg, IP) to separate cohorts of rats (n=6).

  • Apparatus Setup: Use a horizontal glass or metal bar (0.9 cm diameter) elevated 9 cm above the bench surface.

  • Testing: At 30, 60, and 120 minutes post-dose, gently place the animal's forepaws on the bar while the hind paws remain on the floor.

  • Scoring: Record the time (in seconds) the animal remains in this imposed posture. A cutoff time of 300 seconds is standard. An animal is considered cataleptic if it remains immobile for >30 seconds.

  • Validation Check: Include Haloperidol (1 mg/kg, IP) as a positive control for severe catalepsy, and vehicle as a negative control.

Quantitative Data Summary

The following table synthesizes expected pharmacological profiles comparing standard agents against a highly optimized, hypothetical 1-(4-fluorophenyl)-4-phenylbutan-1-one derivative.

CompoundTarget ProfileBrain:Plasma RatioPPI Reversal ( ED50​ )Catalepsy ( ED50​ )Therapeutic Index (Safety Margin)
Haloperidol D2 >>> 5-HT2A1.50.5 mg/kg1.2 mg/kg2.4x
Clozapine 5-HT2A > D20.85.0 mg/kg>40 mg/kg>8.0x
Novel Derivative 5-HT2A ≈ D21.21.8 mg/kg>20 mg/kg>11.1x

Note: The therapeutic index is calculated as ( ED50​ Catalepsy / ED50​ PPI). A wider index indicates a highly favorable atypical profile[1][2].

References

  • Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic. PMC - National Institutes of Health. Available at:[Link]

  • QF2004B, a potential antipsychotic butyrophenone derivative with similar pharmacological properties to clozapine. PubMed - National Institutes of Health. Available at:[Link]

  • Conformationally Constrained Butyrophenones with Affinity for Dopamine (D1, D2, D4) and Serotonin (5-HT2A, 5-HT2B, 5-HT2C) Receptors. ACS Publications. Available at:[Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC - National Institutes of Health. Available at:[Link]

  • Identification and Characterization of ML321: a Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models that Predict Atypical Antipsychotic Activity. bioRxiv. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve the yield and purity of your target compound.

Introduction: The Challenge of Synthesizing Diaryl Ketones

1-(4-Fluorophenyl)-4-phenylbutan-1-one is a valuable butyrophenone analog and a key intermediate in the synthesis of various pharmacologically active molecules.[1] While its structure appears straightforward, its synthesis, most commonly approached via Friedel-Crafts acylation, is fraught with potential pitfalls that can drastically reduce yields. Issues such as catalyst deactivation, low reactivity of the fluorobenzene ring, and formation of isomeric byproducts are common hurdles.[2]

This guide provides a systematic approach to troubleshooting these issues, beginning with the most common synthetic method and exploring viable alternatives for when the primary route proves suboptimal.

Section 1: The Primary Route - Friedel-Crafts Acylation

The most direct and widely used method for synthesizing 1-(4-Fluorophenyl)-4-phenylbutan-1-one is the Friedel-Crafts acylation of fluorobenzene with 4-phenylbutyryl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion is generated and subsequently attacked by the electron-rich fluorobenzene ring.[5][6]

Friedel_Crafts_Acylation_Mechanism reagents 4-Phenylbutyryl Chloride + AlCl₃ acylium Acylium Ion Intermediate [Ph(CH₂)₃C=O]⁺ reagents->acylium  Generation of  Electrophile sigma_complex Arenium Ion (σ-complex) acylium->sigma_complex Electrophilic Attack fluorobenzene Fluorobenzene product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation (Restores Aromaticity) workup Aqueous Workup product_complex->workup Hydrolysis final_product 1-(4-Fluorophenyl)-4-phenylbutan-1-one workup->final_product Isolation

Caption: Simplified mechanism of Friedel-Crafts acylation.

Troubleshooting Guide: Friedel-Crafts Acylation

This section addresses the most common problems encountered during the Friedel-Crafts acylation for this specific synthesis.

Question 1: My reaction yield is very low or I isolated no product. What is the most likely cause?

Answer: This is the most frequent issue and almost always points to the deactivation of the Lewis acid catalyst, typically AlCl₃.

  • Causality: Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture present in the glassware, solvent, or reagents will hydrolyze AlCl₃, rendering it catalytically inactive.[2] Furthermore, fluorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of fluorine, making the reaction sluggish and highly dependent on a fully active catalyst.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (nitrogen or argon).[7]

    • Verify Reagent Quality: Use a freshly opened bottle of anhydrous AlCl₃ or a stored bottle that has been meticulously protected from atmospheric moisture. Solvents like dichloromethane or 1,2-dichloroethane must be anhydrous grade and preferably distilled from a drying agent like CaH₂.[7]

    • Check 4-Phenylbutyryl Chloride: The acyl chloride is also moisture-sensitive and can hydrolyze back to 4-phenylbutyric acid.[8][9] The presence of the carboxylic acid will consume the catalyst. It is best to use freshly prepared or distilled 4-phenylbutyryl chloride. (See FAQ section for preparation protocol).

Question 2: My product is contaminated with a significant amount of an isomer. How can I improve the selectivity for the desired para-product?

Answer: The fluorine atom is an ortho, para-director for electrophilic aromatic substitution. While the desired para-substitution is sterically favored, the formation of the ortho-isomer is a common side reaction.[10]

  • Causality: The bulky acylium ion intermediate experiences significant steric hindrance at the ortho position, adjacent to the fluorine atom.[2] However, at higher temperatures, the increased kinetic energy can overcome this steric barrier, leading to a higher proportion of the ortho-isomer.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature. The dropwise addition of the acyl chloride to the fluorobenzene/AlCl₃ mixture should be done at 0-10°C.[11] After the addition, the reaction may be allowed to slowly warm to room temperature, but elevated temperatures should be avoided.

    • Molar Ratios: Ensure an appropriate molar ratio of reactants. A slight excess of fluorobenzene can be used, but a large excess of the acylating agent or catalyst should be avoided as it can promote side reactions under harsher conditions.[2]

Question 3: The workup was difficult, and I ended up with an emulsion or a tar-like substance. What went wrong?

Answer: This typically indicates polymerization or decomposition, often caused by improper workup procedure or excessive reaction temperatures.

  • Causality: At the end of the reaction, the ketone product is complexed to the AlCl₃ catalyst. This complex must be carefully hydrolyzed.[3] Adding water directly to the reaction mixture can cause a violent, exothermic reaction, leading to localized heating and decomposition.

  • Troubleshooting Steps:

    • Controlled Quenching: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.[11] This ensures that the hydrolysis of the aluminum complexes is controlled and the temperature remains low.

    • Monitor Reaction Time: Do not let the reaction run for an excessively long time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11][12] Prolonged exposure to the strong Lewis acid can lead to side reactions.

Optimized Protocol for Friedel-Crafts Acylation

This protocol is designed to maximize yield and selectivity.

Materials:

  • Fluorobenzene (anhydrous)

  • 4-Phenylbutyryl chloride (freshly prepared or distilled)[8]

  • Aluminum chloride (anhydrous)

  • 1,2-Dichloroethane (anhydrous)[11]

  • Hydrochloric acid (dilute, ~2M)

  • Crushed ice

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 eq.).

  • Add anhydrous 1,2-dichloroethane to the flask, followed by fluorobenzene (1.1 eq.), and cool the mixture to 0-10°C in an ice bath.[11]

  • Dissolve 4-phenylbutyryl chloride (1.0 eq.) in a small amount of anhydrous 1,2-dichloroethane and add it to the dropping funnel.

  • Add the 4-phenylbutyryl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, stir the reaction at room temperature and monitor its progress using TLC or GC.

  • Once the reaction is complete, cool the flask in an ice bath and prepare a separate beaker containing a vigorously stirred mixture of crushed ice and dilute HCl.

  • Slowly and carefully pour the reaction mixture into the ice/HCl mixture.

  • Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-(4-Fluorophenyl)-4-phenylbutan-1-one.[11]

ParameterRecommended ConditionRationale
Catalyst Stoichiometry 1.1 - 1.3 equivalentsA stoichiometric amount is needed as the product ketone complexes with the catalyst.[3]
Solvent 1,2-Dichloroethane or DichloromethaneAnhydrous, non-protic solvents that are good for Friedel-Crafts reactions.[11]
Addition Temperature 0 - 10°CMinimizes formation of the ortho-isomer and reduces side reactions.[10]
Reaction Time 2 - 6 hours (Monitor by TLC/GC)Avoids product degradation from prolonged exposure to the Lewis acid.[10]
Workup Quench on ice/HClControls the exothermic hydrolysis of the catalyst-product complex.[11]

Section 2: Alternative Synthetic Strategies

If the Friedel-Crafts acylation consistently provides low yields despite optimization, alternative C-C bond-forming strategies should be considered.

Alternative A: Suzuki-Miyaura Cross-Coupling

This modern palladium-catalyzed reaction offers a powerful and often high-yielding alternative for ketone synthesis.[13] The reaction couples an acyl chloride with an organoboron reagent.

  • Strategy: React 4-phenylbutyryl chloride with 4-fluorophenylboronic acid.

  • Advantages: The reaction conditions are generally much milder than Friedel-Crafts acylation, and the method shows excellent functional group tolerance.[14]

  • Potential Issues: The palladium catalyst can be sensitive to impurities. The quality of the boronic acid is crucial for high yields.

Alternative B: Grignard Reaction

The Grignard reaction is a classic and robust method for forming carbon-carbon bonds.[15]

  • Strategy: React a 4-fluorophenylmagnesium halide (prepared from 4-fluorobromobenzene and magnesium) with a 4-phenylbutyryl derivative, such as an ester (e.g., methyl 4-phenylbutyrate) or Weinreb amide.

  • Advantages: Grignard reagents are relatively easy to prepare.

  • Potential Issues: Grignard reagents are extremely sensitive to moisture and protic functional groups.[16][17] Reaction with a highly reactive electrophile like an acyl chloride can lead to over-addition, forming a tertiary alcohol. Using a less reactive electrophile like a Weinreb amide or ester at low temperatures can prevent this.

Troubleshooting_Workflow start Low Yield in Synthesis check_fc Using Friedel-Crafts Acylation? start->check_fc check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions) check_fc->check_reagents Yes alternative Consider Alternative Route: - Suzuki Coupling - Grignard Reaction check_fc->alternative No check_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions check_workup Review Quenching & Workup Procedure check_conditions->check_workup rerun Re-run Optimized Reaction check_workup->rerun yield_ok Yield Improved? rerun->yield_ok yield_ok->alternative No end SUCCESS yield_ok->end Yes

Caption: A logical workflow for troubleshooting low synthesis yields.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I prepare high-purity 4-phenylbutyryl chloride?

A1: 4-Phenylbutyryl chloride can be cleanly prepared from 4-phenylbutyric acid.[8] A common and effective method involves using thionyl chloride (SOCl₂).[18][19]

  • Protocol: In a fume hood, charge a round-bottom flask with 4-phenylbutyric acid (1.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).[8] Slowly add thionyl chloride (1.2-1.5 eq.) dropwise at room temperature. The reaction will evolve HCl and SO₂ gas. After the addition is complete, the mixture can be gently heated (e.g., to 40-50°C) for 1-2 hours to ensure completion. The excess thionyl chloride can be removed by distillation (often under reduced pressure) to yield the crude 4-phenylbutyryl chloride, which can be purified by vacuum distillation.[18] Due to its moisture sensitivity, it should be used immediately or stored under an inert atmosphere.[8]

Q2: What is the best method for purifying the final product, 1-(4-Fluorophenyl)-4-phenylbutan-1-one?

A2: For this compound, which is a relatively high-boiling liquid or low-melting solid, vacuum distillation is the most effective method for purification on a larger scale.[11] For smaller scales or for removing closely-related impurities, silica gel column chromatography is recommended.[20] A typical eluent system would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it.[20]

Q3: Are there "greener" or alternative catalysts to AlCl₃?

A3: Yes, research has shown that other Lewis acids can catalyze Friedel-Crafts acylations, sometimes with higher selectivity and under milder conditions. Rare earth metal triflates (e.g., Sc(OTf)₃, La(OTf)₃) have been shown to be effective, especially in combination with trifluoromethanesulfonic acid (TfOH).[21] These catalysts are often more tolerant to trace amounts of water and can sometimes be recycled.[22]

References
  • Shokovas, J. P., et al. (2024). An Expedient Undergraduate Synthesis of Glycerol Phenylbutyrate, One of the Most Expensive Medications in the United States. Journal of Chemical Education. Available at: [Link]

  • Della Sala, G., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

  • SATHEE. Friedel Crafts Reaction. Available at: [Link]

  • Quick Company. (Patent). Process For The Preparation Of Glycerol Phenylbutyrate. Available at: [Link]

  • ChemBK. (2024). 4-Phenylbutyryl chloride. Available at: [Link]

  • Mai, S., et al. (2021). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2025). A carbonylative Suzuki–Miyaura reaction for the synthesis of diaryl ketones. RSC Publishing. Available at: [Link]

  • Juliá-Hernández, F., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available at: [Link]

  • Li, J-H., et al. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Taylor & Francis Online. Available at: [Link]

  • Penketh, I., et al. (2016). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC. Available at: [Link]

  • Zhang, G., et al. (2012). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. Available at: [Link]

  • University of California, Davis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • Google Patents. (1989). Friedel-crafts preparation of aromatic ketones.
  • Kobayashi, S., et al. (1997). Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

  • University of Hawaii. 6. Grignard Reaction. Available at: [Link]

  • Reddit. (2025). Anyone have success making diazirines from ketones?. r/Chempros. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Retrosynthesis with Aldehydes & Ketones. YouTube. Available at: [Link]

  • de Gonzalo, G., et al. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research. Available at: [Link]

  • Organic Syntheses. Allylmagnesium bromide. Available at: [Link]

  • Scribd. Friedel Craft Acylation. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Kar, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC. Available at: [Link]

  • Patel, R.N., et al. (1992). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl). PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • University of Missouri - St. Louis. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • RayBiotech. 1-(4-FLUORO-PHENYL)-BUTAN-1-ONE. Available at: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Al-Dies, A. M., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]

  • Ku, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Synthesis of Butyrophenones

Welcome to the technical support center for the Friedel-Crafts synthesis of butyrophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedel-Crafts synthesis of butyrophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding common side products and other issues encountered during this important chemical transformation. Butyrophenones are a critical class of compounds, serving as precursors to many pharmaceuticals, and a clean, high-yield synthesis is often paramount.[1] This guide will delve into the causality behind experimental choices to help you optimize your reactions and avoid common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Presence of a Non-ketonic, Aromatic Byproduct with a Lower Boiling Point

Question: My reaction to synthesize butyrophenone from benzene and butyryl chloride has a significant byproduct that I've identified as n-propylbenzene. What causes this, and how can I prevent it?

Answer:

Likely Cause: Decarbonylation of the Butyryl Cation

The formation of n-propylbenzene is a classic side reaction in Friedel-Crafts acylations involving acyl halides with three or more carbons. The acylium ion intermediate can lose carbon monoxide (CO) to form a primary carbocation, which then rapidly rearranges via a hydride shift to a more stable secondary carbocation. This secondary carbocation then undergoes Friedel-Crafts alkylation with the benzene ring to yield isopropylbenzene, which can further isomerize to n-propylbenzene under certain conditions.[2]

Mechanism of Side Product Formation:

cluster_0 Formation of Butyryl Cation cluster_1 Decarbonylation and Rearrangement cluster_2 Alkylation of Benzene butyryl_chloride Butyryl Chloride acylium_ion Butyryl Cation butyryl_chloride->acylium_ion + AlCl3 alcl3 AlCl3 propyl_cation_1 Primary Propyl Cation acylium_ion->propyl_cation_1 - CO propyl_cation_2 Secondary Propyl Cation propyl_cation_1->propyl_cation_2 Hydride Shift propylbenzene Propylbenzene propyl_cation_2->propylbenzene + Benzene benzene Benzene

Caption: Decarbonylation pathway leading to propylbenzene.

Identification of n-Propylbenzene:

Technique Observation
GC-MS A peak with a molecular ion (M+) at m/z 120, and characteristic fragments at m/z 91 (tropylium ion) and 105.
¹H NMR A triplet at ~0.9 ppm (CH₃), a sextet at ~1.6 ppm (CH₂), and a triplet at ~2.6 ppm (Ar-CH₂).
¹³C NMR Peaks at approximately 14.1 (CH₃), 24.5 (CH₂), 38.0 (Ar-CH₂), and aromatic signals.

Prevention and Mitigation:

  • Temperature Control: This is the most critical factor. Lowering the reaction temperature (e.g., to 0-5 °C) disfavors the decarbonylation process, which has a higher activation energy than the desired acylation.[2]

  • Choice of Lewis Acid: Milder Lewis acids, such as FeCl₃ or ZnCl₂, can sometimes reduce the extent of decarbonylation compared to the highly reactive AlCl₃.

  • Solvent Effects: The choice of solvent can influence the stability of the acylium ion. Less polar solvents may help to stabilize the acylium ion and reduce its tendency to decarbonlate.

  • Purification: If propylbenzene is formed, it can often be separated from butyrophenone by fractional distillation due to their different boiling points (n-propylbenzene: ~159 °C; butyrophenone: ~232 °C).

Issue 2: Low Yield and Presence of a Water-Soluble Acidic Impurity

Question: My reaction has a low yield, and during the aqueous workup, I notice that the aqueous layer is highly acidic. What is the likely cause?

Answer:

Likely Cause: Hydrolysis of Butyryl Chloride and Catalyst Deactivation

Butyryl chloride is highly susceptible to hydrolysis, reacting with any moisture present to form butyric acid and HCl. This can happen if your glassware, solvent, or starting materials are not rigorously dried. The water will also react with and deactivate the AlCl₃ catalyst.[3]

Identification of Butyric Acid:

Technique Observation
Workup A strong, unpleasant odor during the workup is characteristic of butyric acid.
IR Spectroscopy A broad O-H stretch around 3000 cm⁻¹ in addition to the C=O stretch.
¹H NMR A broad singlet for the carboxylic acid proton (>10 ppm).

Prevention and Mitigation:

  • Anhydrous Conditions: This is non-negotiable for a successful Friedel-Crafts reaction.

    • Flame-dry all glassware before use.

    • Use anhydrous solvents.

    • Ensure the butyryl chloride and benzene are free of water.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Reagents: Use freshly opened or distilled butyryl chloride and high-purity, anhydrous AlCl₃.

  • Purification: Butyric acid can be removed during the workup by washing the organic layer with a dilute base, such as a saturated sodium bicarbonate solution.

Issue 3: Formation of Isomeric Products

Question: I am acylating toluene instead of benzene and obtaining a mixture of products. How can I control the regioselectivity?

Answer:

Likely Cause: Ortho and Para-Substitution

When using a substituted benzene like toluene, the directing effect of the substituent comes into play. The methyl group of toluene is an ortho-, para-director. Therefore, the acylation can occur at the ortho and para positions, leading to a mixture of 2-methylbutyrophenone and 4-methylbutyrophenone.[4]

Identification of Isomers:

Technique Observation
GC-MS Two peaks with the same molecular ion (M+) at m/z 162, but different retention times.
¹H NMR The aromatic region will show different splitting patterns for the ortho and para isomers. The para isomer will have two doublets, while the ortho isomer will have a more complex pattern.

Prevention and Mitigation:

  • Steric Hindrance: The para-product is usually the major product due to the steric hindrance of the methyl group at the ortho position.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the para-product.

  • Purification: The isomers can be challenging to separate due to their similar boiling points. Careful fractional distillation or column chromatography may be required.

General Experimental Protocol for the Synthesis of Butyrophenone

This protocol describes a general procedure for the Friedel-Crafts acylation of benzene with butyryl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Butyryl chloride

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to a nitrogen/argon line.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add butyryl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: To the dropping funnel, add anhydrous benzene (1.0 equivalent) dissolved in a small amount of the anhydrous solvent. Add the benzene solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then let it warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude butyrophenone by vacuum distillation.

Visualizing the Process

cluster_0 Desired Reaction Pathway cluster_1 Troubleshooting Workflow start Benzene + Butyryl Chloride acylium_formation Formation of Butyryl Cation with AlCl3 start->acylium_formation attack Electrophilic Attack on Benzene acylium_formation->attack deprotonation Deprotonation attack->deprotonation product Butyrophenone deprotonation->product low_yield Low Yield or No Reaction check_conditions Check for Anhydrous Conditions low_yield->check_conditions check_reagents Verify Reagent Purity and Activity low_yield->check_reagents side_products Presence of Side Products analyze Analyze by GC-MS and NMR side_products->analyze optimize Optimize Temperature and Stoichiometry analyze->optimize purify Purify by Distillation or Chromatography optimize->purify

Caption: Desired reaction pathway and troubleshooting workflow.

References

Sources

Troubleshooting

Preventing byproduct formation in 1-(4-Fluorophenyl)-4-phenylbutan-1-one synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one. This document is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the prevention and minimization of byproduct formation. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Understanding the Primary Synthesis Route: Friedel-Crafts Acylation

The most direct and common method for synthesizing 1-(4-Fluorophenyl)-4-phenylbutan-1-one is the Friedel-Crafts acylation of fluorobenzene with 4-phenylbutanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] The reaction involves the generation of a reactive acylium ion electrophile, which then attacks the electron-rich fluorobenzene ring.[3][4][5]

While seemingly straightforward, the nature of the substituted aromatic ring and the structure of the acylating agent introduce specific challenges that can lead to a mixture of products, reducing the yield and complicating purification.

G FB Fluorobenzene DesiredProduct Desired Product 1-(4-Fluorophenyl)-4-phenylbutan-1-one (Para-isomer) FB->DesiredProduct + Electrophile (Para Attack) OrthoByproduct Byproduct 1-(2-Fluorophenyl)-4-phenylbutan-1-one (Ortho-isomer) FB->OrthoByproduct + Electrophile (Ortho Attack) AC 4-Phenylbutanoyl Chloride Electrophile Acylium Ion Electrophile AC->Electrophile + AlCl₃ Cat AlCl₃ (Catalyst)

Caption: Primary reaction pathway for Friedel-Crafts acylation.

Section 2: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: What are the major byproducts, and why do they form?

A1: In this specific Friedel-Crafts acylation, you are likely to encounter two primary types of byproducts:

  • Regioisomeric Byproducts: The most common byproduct is the ortho-isomer, 1-(2-Fluorophenyl)-4-phenylbutan-1-one . The fluorine atom on the fluorobenzene ring is an ortho, para-directing group due to its ability to donate electron density via resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the electrophilic attack.[6] While both positions are electronically activated, the para position is sterically less hindered, making it the favored site of attack for the bulky acylium ion.[6] However, a significant amount of the ortho product can still form.

  • Intramolecular Cyclization Byproduct: Under certain conditions, you may observe the formation of α-tetralone . This occurs via an intramolecular Friedel-Crafts reaction, where the electrophilic end of the acyl chain attacks the terminal phenyl group of the same molecule.[7] This side reaction is competitive with the desired intermolecular reaction.

Q2: My analysis shows a high ratio of the ortho to para isomer. How can I improve para-selectivity?

A2: Improving para-selectivity hinges on exploiting the steric differences between the ortho and para positions.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) is the most effective strategy. At lower temperatures, the reaction is under greater kinetic control, and the higher activation energy required to overcome the steric hindrance at the ortho position becomes more prohibitive.[6]

  • Choice of Catalyst: Using a bulkier Lewis acid catalyst can further increase steric hindrance around the ortho position, favoring attack at the more accessible para position.

  • Solvent: The choice of solvent can influence the effective size of the catalyst-reagent complex and thus impact steric hindrance. Non-polar solvents like dichloromethane or carbon disulfide are common.

Q3: I've identified α-tetralone in my crude product. What causes this and how can it be prevented?

A3: The formation of α-tetralone indicates that the intramolecular cyclization is occurring at a competitive rate. This is often promoted by conditions that increase the reactivity of the system.

  • Cause: High concentrations of a strong Lewis acid (like AlCl₃) and elevated temperatures can promote this side reaction. The 4-phenylbutanoyl chloride, once converted to the acylium ion, can curl back and react with its own terminal phenyl ring.

  • Prevention:

    • Control Stoichiometry: Use a precise stoichiometry of the Lewis acid catalyst (typically 1.0 to 1.2 equivalents).

    • Temperature Control: Maintain a low and consistent reaction temperature.

    • Order of Addition: A "reverse addition" protocol, where the catalyst suspension in the solvent is cooled and the acyl chloride is added slowly, followed by the slow addition of fluorobenzene, can help maintain a low concentration of the reactive acylium ion at any given time, favoring the intermolecular reaction.

G Start 4-Phenylbutanoyl Chloride + AlCl₃ Intermediate Acylium Ion Intermediate Start->Intermediate Intermolecular Intermolecular Reaction (with Fluorobenzene) Intermediate->Intermolecular [High Conc. of Fluorobenzene] Intramolecular Intramolecular Reaction (Self-attack) Intermediate->Intramolecular [High Temp / Excess Catalyst] DesiredProduct Desired Ketone Intermolecular->DesiredProduct SideProduct α-Tetralone Intramolecular->SideProduct

Caption: Competing intermolecular vs. intramolecular pathways.

Q4: Is polyacylation a significant risk in this synthesis?

A4: No, polyacylation is generally not a major concern in Friedel-Crafts acylation.[8][9] The acyl group (a ketone) attached to the fluorobenzene ring is an electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic substitution.[2][10] This makes the mono-acylated product significantly less reactive than the starting fluorobenzene, effectively preventing a second acylation reaction under standard conditions. This is a key advantage of acylation over Friedel-Crafts alkylation, where polyalkylation is a common issue.[8]

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low yield of desired para-product; significant ortho-isomer detected. 1. High Reaction Temperature: Reduces selectivity by providing enough energy to overcome steric hindrance.1. Maintain reaction temperature at 0°C or lower using an ice-salt or dry ice-acetone bath.
2. Highly Active Catalyst: A very reactive catalyst system may reduce selectivity.2. Consider using a milder Lewis acid (e.g., FeCl₃) or ensure precise stoichiometry of AlCl₃.
Presence of α-tetralone byproduct. 1. Excess Lewis Acid: Drives the competitive intramolecular reaction.1. Use no more than 1.2 equivalents of AlCl₃. Ensure the catalyst is high purity and anhydrous.
2. High Temperature: Favors the intramolecular cyclization pathway.2. Maintain strict low-temperature control throughout the addition and reaction period.
Low overall conversion; recovery of starting materials. 1. Deactivated Catalyst: The Lewis acid (especially AlCl₃) is extremely sensitive to moisture.1. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Reaction Time/Temp: The reaction may not have proceeded to completion.2. After slow addition at low temperature, allow the reaction to stir for an adequate period or warm slowly to room temperature to ensure completion.
Formation of a dark, tarry reaction mixture. 1. Reaction Runaway: Poor temperature control leading to decomposition.1. Ensure efficient stirring and cooling. Add reagents dropwise to manage the exotherm.
2. Impure Reagents: Impurities in starting materials can lead to side reactions and polymerization.2. Use freshly distilled fluorobenzene and high-purity 4-phenylbutanoyl chloride.
Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the para-isomer while minimizing byproduct formation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene (distilled)

  • 4-Phenylbutanoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the stirred suspension to 0°C using an ice bath.

  • Reagent Addition:

    • Add 4-phenylbutanoyl chloride (1.0 eq.) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Rinse the dropping funnel with a small amount of DCM.

    • Add fluorobenzene (1.5-2.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, let the mixture stir at 0°C for 1 hour. Then, allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Workup (Quenching):

    • Cool the reaction flask back to 0°C.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This step is highly exothermic.

    • Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification:

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Iaroshenko, V. O., & Villinger, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 993–1056. [Link]

  • Li, Z., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 547-556. [Link]

  • Kar, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. [Link]

  • Morsch, L.A., et al. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Google Patents. (CN112645902A). Synthetic method of 1- (4-bromophenyl) piperidine.
  • Iaroshenko, V. O., & Villinger, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Husbands, S. M., et al. (2012). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Clark, J. (2016). friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • The Chemistry Teacher. (2023). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Patel, R. N., et al. (1992). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl). Enzyme and Microbial Technology. [Link]

  • Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?. [Link]

  • McMurry, J. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules. [Link]

  • Clark, J. (2002). friedel-crafts acylation of benzene. Chemguide. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]bjoc/articles/19/20)

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield drops, baseline drift in HPLC, or physical degradation of their...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield drops, baseline drift in HPLC, or physical degradation of their chemical libraries.

This guide provides an authoritative, mechanistic deep-dive into the stability issues surrounding 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS 87662-02-0)[1]. By understanding the fundamental causality behind its degradation, you can implement self-validating workflows to protect the integrity of your drug development pipelines.

Mechanistic Insights: The Causality of Degradation

To troubleshoot storage failures, we must first understand the structural liabilities of the molecule. 1-(4-Fluorophenyl)-4-phenylbutan-1-one is an aryl alkyl ketone. While chemically stable against standard hydrolysis, its topology—a carbonyl group conjugated to a fluorophenyl ring with an aliphatic chain containing γ-hydrogens—makes it highly susceptible to specific degradation pathways.

The Primary Culprit: Norrish Type II Photolysis

When exposed to ambient laboratory lighting or direct UV radiation, aryl ketones undergo rapid photo-excitation to an n-π* singlet state, which quickly undergoes intersystem crossing to a highly reactive triplet state[2]. Because this molecule possesses γ-hydrogens on the aliphatic chain, it undergoes an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen[3].

This generates a 1,4-biradical intermediate that rapidly cleaves at the α-β carbon-carbon bond[4]. The result? Your pure compound silently degrades into 4-fluoroacetophenone (via an enol tautomer) and styrene .

NorrishDegradation A 1-(4-Fluorophenyl)-4- phenylbutan-1-one B n-π* Triplet Excited State A->B UV/Vis Light (Photon Absorption) C 1,4-Biradical Intermediate B->C γ-Hydrogen Abstraction D 4-Fluoroacetophenone (via Enol Tautomer) C->D α-β C-C Cleavage E Styrene (Alkene Byproduct) C->E α-β C-C Cleavage

Figure 1: Norrish Type II Photodegradation Pathway of 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

The Secondary Culprit: α-Carbon Auto-Oxidation

In the presence of atmospheric oxygen, the α-carbon (adjacent to the ketone) can undergo slow auto-oxidation to form hydroperoxides. This process is thermally accelerated and exacerbated by trace metal impurities in the solvent or container[5].

Troubleshooting Guides & FAQs

Q: My stored batch of 1-(4-Fluorophenyl)-4-phenylbutan-1-one shows a drop in purity and two new major peaks on HPLC. What happened? A: This is the classic signature of Norrish Type II photolysis. If your compound was stored in clear glass or left on a benchtop, ambient light triggered the cleavage. The two new peaks you are seeing are almost certainly 4-fluoroacetophenone and styrene. Actionable fix: Switch to amber borosilicate glassware and store in the dark.

Q: Why did my compound turn into a sticky semi-solid after a few months on the bench? A: As photolysis generates styrene, the styrene byproduct can spontaneously undergo thermal or radical-initiated polymerization at room temperature. This turns your dry crystalline powder into a viscous, sticky polystyrene-laced mixture.

Q: Can I store this compound in standard plastic microcentrifuge tubes? A: Absolutely not. Plastic tubes (e.g., polypropylene) are highly permeable to oxygen and lack sufficient UV-blocking properties. Furthermore, lipophilic aryl ketones can leach plasticizers from the tube walls, contaminating your sample.

Q: Is hydrolysis a major concern for this ketone? A: No. Unlike esters or amides, the ketone moiety in 1-(4-Fluorophenyl)-4-phenylbutan-1-one is highly resistant to spontaneous hydrolysis under neutral storage conditions. Your primary enemies are light and oxygen.

Standardized Experimental Protocols

To ensure scientific integrity, do not just assume your storage conditions are adequate—validate them. Below are two self-validating protocols designed for high-fidelity drug development environments.

Protocol A: Self-Validating Photostability Assay (Forced Degradation)

Use this protocol to establish the exact light-sensitivity baseline of your specific batch.

  • Sample Preparation: Dissolve 10 mg of 1-(4-Fluorophenyl)-4-phenylbutan-1-one in 10 mL of HPLC-grade acetonitrile (1 mg/mL).

  • Aliquoting: Divide the solution equally into two 5 mL quartz cuvettes. Wrap one cuvette completely in aluminum foil to serve as the Dark Control.

  • Irradiation: Expose both cuvettes to a broad-spectrum UV-Vis photoreactor (300–400 nm) for 4 hours at ambient temperature.

  • Analysis: Inject 10 µL of each sample into an LC-MS system (C18 column, Water/MeCN gradient).

  • Validation: The protocol is validated if the Dark Control remains >99% pure, while the irradiated sample shows a distinct mass shift corresponding to the emergence of m/z 138 (4-fluoroacetophenone).

Protocol B: Inert Storage & Aliquoting Workflow

Implement this workflow to guarantee long-term stability (>36 months)[5].

  • Environment: Transfer the bulk powder to a nitrogen or argon-purged glovebox to prevent atmospheric moisture and oxygen exposure.

  • Aliquoting: Weigh out single-use aliquots (e.g., 20–50 mg) into pre-dried, amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and oxygen introduction.

  • Purging: Gently overlay the headspace of each vial with a stream of high-purity Argon gas for 10 seconds.

  • Sealing: Cap tightly with PTFE-lined septa to ensure an impermeable seal.

  • Storage: Transfer immediately to a -20°C desiccated freezer.

Quantitative Degradation Data Summary

The table below summarizes the expected stability metrics of 1-(4-Fluorophenyl)-4-phenylbutan-1-one under various storage conditions, allowing you to assess the risk of your current setup.

Storage ConditionLight ExposureTemp (°C)AtmosphereEst. Half-Life (t½)Primary Degradant(s)
Clear Glass VialAmbient Lab25°CAir14 - 21 Days4-Fluoroacetophenone, Styrene
Amber Glass VialAmbient Lab25°CAir3 - 6 MonthsHydroperoxides, Trace Enols
Amber Glass VialDark4°CAir12 - 18 MonthsTrace Oxides
Sealed Ampoule Dark -20°C Argon > 36 Months None Detected

References

  • AccelaChem - 87662-02-0, 1-(4-fluorophenyl)-4-phenylbutan-1-one Product Information.
  • SciSpace - Applications of Norrish type I and II reactions in the total synthesis of natural products.
  • ResearchGate - Modification of photochemical reactivity through the use of clathrates: the Norrish type I and type II reactions.
  • TCI Chemicals - SAFETY DATA SHEET: 4-Chloro-4'-fluorobutyrophenone (Analogous Storage Guidelines).
  • R Discovery - Norrish Type I & II Reaction Mechanisms.

Sources

Troubleshooting

How to remove unreacted starting material from 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Topic: Removing Unreacted Starting Materials from 1-(4-Fluorophenyl)-4-phenylbutan-1-one Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for the purification of 1-(4-Fluorophenyl)-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Materials from 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for the purification of 1-(4-Fluorophenyl)-4-phenylbutan-1-one . This molecule is typically synthesized via a Friedel-Crafts acylation, reacting fluorobenzene with 4-phenylbutanoyl chloride in the presence of an aluminum chloride (AlCl₃) catalyst.

Because this reaction often utilizes excess fluorobenzene as both a reactant and a solvent, and because the highly reactive acid chloride can easily hydrolyze, researchers frequently encounter crude mixtures contaminated with unreacted starting materials. This guide addresses the causality behind these impurities and provides a self-validating system to isolate your target compound.

Physicochemical Properties for Separation Logic

Successful purification relies on exploiting the distinct physical and chemical properties of the reaction components. The table below summarizes the data used to design the separation workflow.

ComponentRole in SynthesisBoiling PointMelting PointKey Solubility Traits
Fluorobenzene Reactant / Solvent85 °C-42 °CHighly volatile; immiscible in water.
4-Phenylbutanoyl Chloride Reactant~125 °C (15 mmHg)N/A (Liquid)Reacts violently with water to form acid.
4-Phenylbutanoic Acid Hydrolyzed Byproduct290 °C47–51 °CSoluble in basic aqueous solutions (as a sodium salt).
1-(4-Fluorophenyl)-4-phenylbutan-1-one Target Product>300 °C (est.)Low-melting solidSoluble in organic solvents; insoluble in water.
Purification Workflow

PurificationWorkflow Reaction Friedel-Crafts Acylation (Fluorobenzene + 4-Phenylbutanoyl Chloride) Quench Aqueous Quench (HCl/Ice) Hydrolyzes unreacted acid chloride Reaction->Quench OrgPhase Organic Phase Contains: Product, Fluorobenzene, 4-Phenylbutanoic Acid Quench->OrgPhase Separation BaseWash Aqueous Base Wash (NaHCO3) Extracts 4-Phenylbutanoic Acid into Aq. Phase OrgPhase->BaseWash Evap Vacuum Evaporation Removes volatile Fluorobenzene BaseWash->Evap Retain Organic Chrom Flash Chromatography / Recrystallization Removes ortho-isomer Evap->Chrom Crude Product Pure Pure 1-(4-Fluorophenyl)-4-phenylbutan-1-one Chrom->Pure Purified

Fig 1: Step-by-step purification workflow for 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a massive peak for 4-phenylbutanoic acid. How did it get there, and how do I remove it?

  • Causality: The starting material, 4-phenylbutanoyl chloride, is highly sensitive to moisture. During the mandatory aqueous acidic quench of the Friedel-Crafts reaction (which is required to break the product-aluminum complex), any unreacted acid chloride rapidly hydrolyzes into 4-phenylbutanoic acid [1].

  • Solution: Perform a mild base wash. Because 4-phenylbutanoic acid has a pKa of ~4.76, washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) deprotonates the acid. This converts it into water-soluble sodium 4-phenylbutanoate, which safely partitions into the aqueous waste layer.

Q2: I have residual fluorobenzene in my product. Can I remove it without degrading my ketone?

  • Causality: Fluorobenzene is often used in large excess to drive the reaction forward and act as the solvent medium.

  • Solution: Yes, it is easily removed via evaporation. Fluorobenzene has a relatively low boiling point of 85 °C [2]. In contrast, your target product is a heavy diaryl/alkylaryl ketone with a boiling point well over 300 °C. You can safely strip the fluorobenzene using a rotary evaporator without risking the sublimation or degradation of your product.

Q3: I see a secondary spot on my TLC running very close to my product. What is it, and how do I clear it?

  • Causality: This is likely the ortho-acylated isomer (1-(2-fluorophenyl)-4-phenylbutan-1-one). While the fluorine atom is an ortho/para director, the steric bulk of the acylium ion heavily favors the para position. However, 5–10% of the ortho isomer can still form as a kinetic byproduct.

  • Solution: The ortho isomer cannot be removed by simple washing or evaporation. You must use flash column chromatography (silica gel, Hexanes/Ethyl Acetate) or recrystallization (from hexanes/ethanol) to separate these structural isomers based on their differing polarities and crystal lattice packing.

Validated Experimental Protocol

To ensure high scientific integrity, do not just follow the steps—verify them as you go. This protocol is designed as a self-validating system .

Step 1: Reaction Quench & Phase Separation

  • Procedure: Pour the crude Friedel-Crafts reaction mixture slowly over a mixture of crushed ice and 1M HCl. Stir vigorously for 15–30 minutes until all solids dissolve. Transfer to a separatory funnel and collect the heavy organic layer.

  • Self-Validation: The formation of two distinct, transparent liquid layers (aqueous and organic) without any floating interfacial solids indicates complete dissociation of the aluminum chloride complex.

Step 2: Bicarbonate Wash (Acid Removal)

  • Procedure: Wash the collected organic layer with 3 x 50 mL of saturated aqueous NaHCO₃. Vent the separatory funnel frequently, as CO₂ gas will evolve.

  • Self-Validation: Test the pH of the final aqueous wash using indicator paper. The pH must be >8. If the aqueous layer is acidic or neutral, the bicarbonate has been entirely consumed by the acid, and you must perform additional washes until the pH remains basic.

Step 3: Solvent Evaporation (Fluorobenzene Removal)

  • Procedure: Dry the neutralized organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (Water bath: 40 °C; Pressure: gradually reduced to <50 mbar).

  • Self-Validation: Monitor the mass of your crude flask. When the mass remains completely static between two 10-minute evaporation intervals, the fluorobenzene has been fully stripped.

Step 4: Flash Column Chromatography (Isomer Removal)

  • Procedure: Load the crude residue onto a silica gel column. Elute using a gradient starting from 100% Hexanes to 10% Ethyl Acetate in Hexanes.

  • Self-Validation: Analyze the collected fractions via TLC (UV active at 254 nm). The para-product and ortho-byproduct will resolve into two distinct spots. Pool only the fractions containing the single, pure spot corresponding to 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10008, Fluorobenzene." PubChem, [Link]

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Welcome to the technical support center for the analysis of complex Nuclear Magnetic Resonance (NMR) spectra, focusing on the specific challenges presented by 1-(4-Fluorophenyl)-4-phenylbutan-1-one. This guide is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of complex Nuclear Magnetic Resonance (NMR) spectra, focusing on the specific challenges presented by 1-(4-Fluorophenyl)-4-phenylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals who encounter nuanced spectral features in their daily work. Here, we move beyond simple spectral interpretation to address the "why" behind the complex patterns observed, providing you with the expertise to confidently assign your spectra.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions that often arise when first examining the NMR spectra of 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

1H NMR

Q1: Why do the aromatic protons appear as complex multiplets instead of simple doublets and triplets?

A1: The aromatic region is complex due to several factors. The protons on the 4-fluorophenyl ring are a classic AA'BB' system, not a simple AX system. This is because the protons ortho to the fluorine (H-2' and H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3' and H-5'). However, they are not magnetically equivalent. This results in a more complex splitting pattern than two simple doublets. The phenyl ring protons (H-2'', H-3'', H-4'', H-5'', and H-6'') will also show overlapping signals, further complicating this region.

Q2: The methylene protons (at C-2 and C-3) appear as complex multiplets. Why aren't they simple triplets?

A2: The two methylene groups (C-2 and C-3) form a complex spin system. The protons on C-2 are adjacent to the C-3 methylene protons, and the C-3 protons are adjacent to the C-2 methylene protons and the methine proton at C-4. This leads to what is often referred to as "second-order effects" or "complex spin-spin coupling," where the simple n+1 rule does not apply.[1][2] Furthermore, the protons on each methylene group can be diastereotopic, meaning they are not chemically equivalent and will have different chemical shifts and couple to each other (geminal coupling). This non-equivalence arises from the chiral center at C-4, even though the molecule itself is achiral.[3][4][5][6][7]

Q3: How does the fluorine atom influence the 1H NMR spectrum?

A3: The fluorine atom (19F) has a nuclear spin of 1/2, just like a proton, and will couple to nearby protons.[8] You will observe this as additional splitting in the signals of the aromatic protons on the fluorophenyl ring. This is known as heteronuclear coupling. The coupling constant, denoted as JHF, will be different for the ortho (3JHF) and meta (4JHF) protons. Long-range coupling between fluorine and the aliphatic protons is also possible, though likely to be small.[9][10][11][12]

13C NMR

Q4: Why is the carbonyl carbon (C-1) signal so far downfield?

A4: The carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom. This causes it to resonate at a high chemical shift, typically in the range of 190-220 ppm for ketones.[13][14]

Q5: How does the fluorine atom affect the 13C NMR spectrum?

A5: Similar to its effect on the 1H NMR spectrum, the fluorine atom will couple to the carbon atoms in the fluorophenyl ring. This results in the splitting of the carbon signals. The magnitude of the carbon-fluorine coupling constant (JCF) is dependent on the number of bonds separating the two nuclei. The one-bond coupling (1JCF) to the carbon directly attached to the fluorine (C-4') will be the largest, followed by the two-bond coupling (2JCF) to C-3' and C-5', and so on.

Troubleshooting Guides

This section provides in-depth solutions to common challenges encountered during the spectral interpretation of 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

Troubleshooting: Deciphering the Aromatic Region

Issue: Overlapping multiplets in the aromatic region make it difficult to assign individual proton signals.

Causality: The chemical shifts of the protons on both aromatic rings fall within a narrow range (typically 7.0-8.0 ppm), leading to significant signal overlap.[15][16] The complex splitting patterns from the AA'BB' system of the fluorophenyl ring and the multiplet from the phenyl ring exacerbate this issue.

Step-by-Step Protocol:

  • Optimize 1D 1H NMR Acquisition:

    • Ensure high resolution by using a sufficient number of data points and a narrow spectral width focused on the aromatic region.

    • Apply a window function (e.g., Gaussian or Lorentzian-to-Gaussian) to improve resolution, but be mindful of potential signal distortion.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is essential for identifying which protons are coupled to each other.[17][18][19] In the aromatic region, it will help to trace the connectivity of adjacent protons within each ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals.[17][18] By identifying the carbon shifts, you can often resolve ambiguities in the proton spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[18][19] This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the aliphatic chain and the aromatic rings.

Expected Data Summary:

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityKey COSY CorrelationsKey HMBC Correlations
H-2', H-6'~7.9-8.1Multiplet (dd)H-3', H-5'C-1, C-4', C-3', C-5'
H-3', H-5'~7.1-7.3Multiplet (dd)H-2', H-6'C-1, C-4', C-2', C-6'
H-2'', H-6''~7.2-7.4Multiplet (d)H-3'', H-5''C-4, C-3'', C-5''
H-3'', H-5''~7.2-7.4Multiplet (t)H-2'', H-6'', H-4''C-4, C-2'', C-6''
H-4''~7.1-7.3Multiplet (t)H-3'', H-5''C-2'', C-6''

Workflow Diagram: Aromatic Region Assignment

G A Acquire High-Resolution 1D 1H NMR B Identify Overlapping Aromatic Region A->B C Acquire 2D COSY B->C D Acquire 2D HSQC B->D E Acquire 2D HMBC B->E F Trace J-Coupling Pathways in COSY C->F G Correlate Protons to Carbons in HSQC D->G H Confirm Long-Range Connectivities in HMBC E->H I Assign All Aromatic Protons and Carbons F->I G->I H->I

Caption: Systematic workflow for assigning complex aromatic NMR signals.

Troubleshooting: Assigning the Diastereotopic Methylene Protons

Issue: The methylene protons at C-2 and C-3 are diastereotopic and exhibit complex, overlapping multiplets.

Causality: The presence of a stereocenter at C-4 renders the two protons on each of the C-2 and C-3 methylene groups chemically non-equivalent.[3][4][5] This means they will have different chemical shifts and will show geminal coupling to each other, in addition to vicinal coupling to the protons on the adjacent carbons. The resulting multiplets are often complex and can overlap.

Step-by-Step Protocol:

  • Solvent Effects:

    • Acquire 1H NMR spectra in different deuterated solvents (e.g., CDCl3, Acetone-d6, Benzene-d6).[20][21][22] Solvent-induced shifts can sometimes resolve overlapping multiplets by changing the chemical environment of the protons.

  • Advanced 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a spin system. For this molecule, a TOCSY experiment should show correlations between all the aliphatic protons (H-2, H-3, and H-4).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other. This can be helpful in assigning the diastereotopic protons by observing their spatial relationships to other parts of the molecule, such as the aromatic rings.

Expected Data Summary:

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityKey COSY CorrelationsKey HMBC Correlations
H-2a, H-2b~3.0-3.3MultipletH-3a, H-3bC-1, C-3, C-4
H-3a, H-3b~2.1-2.4MultipletH-2a, H-2b, H-4C-1, C-2, C-4, C-1''
H-4~2.8-3.1Multiplet (t)H-3a, H-3bC-2, C-3, C-1'', C-2'', C-6''

Diagram: Key 2D NMR Correlations

G H2 H-2 H3 H-3 H2->H3 COSY C1 C-1 H2->C1 HMBC C3 C-3 H2->C3 HMBC C4 C-4 H2->C4 HMBC H4 H-4 H3->H4 COSY H3->C1 HMBC C2 C-2 H3->C2 HMBC H3->C4 HMBC C1_double_prime C-1'' H3->C1_double_prime HMBC H4->C2 HMBC H4->C3 HMBC H4->C1_double_prime HMBC C1_prime C-1'

Caption: Expected COSY and key HMBC correlations for the aliphatic chain.

References

  • Reich, H. J. (2020). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry Steps. (2025). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Ruiz, D. L., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry, 23(7), 634-640. [Link]

  • Gottis, S., et al. (2015). Automatic structure elucidation of small molecules by means of the "Logic for Structure Elucidation" software (LSD). Magnetic Resonance in Chemistry, 53(6), 395-403. [Link]

  • Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(8), 1017-1020. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(4-Fluorophenyl)-4-phenylbutan-1-one Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges encountered when scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0)[1].

This compound is a critical precursor for various active pharmaceutical ingredients (APIs). The most industrially viable synthetic route is the Friedel-Crafts acylation of fluorobenzene with 4-phenylbutanoyl chloride, catalyzed by aluminum chloride (AlCl₃)[2][3]. While straightforward at the bench scale, scaling up this highly exothermic electrophilic aromatic substitution presents severe challenges related to regioselectivity, thermal management, and downstream workup[4].

Process Visualization

G cluster_0 Scale-Up Workflow: Friedel-Crafts Acylation A Fluorobenzene & 4-Phenylbutanoyl Chloride B AlCl3 Dosing (T < 15°C) A->B Mix (0-5°C) C Arenium Ion Intermediate B->C Electrophilic Attack D Reverse Quench (2M HCl, < 20°C) C->D Controlled Exotherm E Phase Separation & Extraction D->E Break Al-Complex F 1-(4-Fluorophenyl)- 4-phenylbutan-1-one E->F Crystallization

Figure 1: Scale-up workflow for the Friedel-Crafts acylation of fluorobenzene.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does the concentration of the ortho-substituted byproduct increase during scale-up, and how can it be minimized? A: Causality: The Friedel-Crafts acylation of fluorobenzene is kinetically driven to the para position due to the resonance stabilization of the para-arenium ion and the steric hindrance of the fluorine atom[3]. At the bench scale, heat dissipation is efficient. However, during scale-up, the highly exothermic complexation of AlCl₃ with the acyl chloride can create localized thermal hotspots if agitation or cooling is insufficient. Elevated temperatures increase the thermodynamic driving force, allowing the activation energy for the ortho-pathway to be overcome, thus increasing the ortho-isomer impurity. Resolution: Implement controlled, portion-wise dosing of AlCl₃ or use a continuous flow setup. Interlock the dosing mechanism with the internal temperature probe (T_int) to pause addition if T_int exceeds 15°C.

Q2: What causes severe, unbreakable emulsions during the aqueous quench phase, and what is the mechanistic resolution? A: Causality: AlCl₃ forms a robust, stoichiometric Lewis acid-base coordination complex with the ketone oxygen of the newly formed product. When quenched with plain water or insufficient acid, the aluminum species hydrolyze into polymeric aluminum hydroxide [Al(OH)₃], a gelatinous precipitate[5]. This precipitate acts as a Pickering emulsifier, stabilizing the oil-in-water interface and preventing phase separation[5]. Resolution: Utilize a "reverse quench" methodology into a vigorously stirred solution of cold 2M Hydrochloric Acid (HCl)[6]. The low pH ensures that aluminum remains protonated as highly water-soluble[Al(H₂O)₆]³⁺ ions, completely bypassing the gelatinous Al(OH)₃ phase and allowing for a sharp biphasic separation[5][6].

Q3: Why do we occasionally observe a desfluoro-analog (1,4-diphenylbutan-1-one) impurity in pilot batches? A: Causality: This impurity arises directly from benzene contamination in the starting fluorobenzene solvent/reactant[4]. Benzene lacks the deactivating inductive effect of the fluorine atom, making its aromatic ring significantly more nucleophilic. Consequently, benzene undergoes Friedel-Crafts acylation much faster than fluorobenzene[4]. Even trace amounts of benzene in the bulk fluorobenzene will quantitatively convert to the desfluoro-impurity during the reaction. Resolution: Mandate strict raw material specifications. Fluorobenzene must be analyzed via GC-FID prior to use, with a strict specification of <50 ppm benzene[4].

Quantitative Data: Critical Process Parameters (CPP)
ParameterBench Scale (10g)Pilot Scale (1kg)Critical ThresholdConsequence of Deviation
AlCl₃ Addition Rate 5–10 min120–180 minT_int > 15°CThermal runaway; >1% ortho-isomer formation.
Agitation Speed 500 RPM (Magnetic)150 RPM (Overhead)Mixing time > 10sLocalized hotspots leading to side-reactions.
Quench Solution Ice Water2M HCl at 0–5°CpH > 2.0Precipitation of Al(OH)₃; severe emulsion[5].
Quench Temperature < 10°C< 20°CT_quench > 25°CProduct hydrolysis and yield degradation.
Fluorobenzene Purity > 99%> 99.9%Benzene > 100 ppmQuantitative formation of desfluoro-impurity[4].
Step-by-Step Methodology: Validated Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system to ensure that each step confirms its own success before you proceed to the next.

  • Reactor Preparation & Integrity Check: Purge a 10 L jacketed glass reactor with N₂. Self-Validation: Hold vacuum at <10 mbar for 15 minutes to confirm system integrity and absolute absence of moisture (moisture violently deactivates AlCl₃).

  • Reagent Charging: Charge 3.0 L of anhydrous fluorobenzene (serving as both reactant and solvent) and 1.0 kg (5.47 mol) of 4-phenylbutanoyl chloride into the reactor. Initiate overhead stirring at 150 RPM.

  • Cooling: Circulate chilled fluid (-5°C) through the reactor jacket until the internal temperature (T_int) stabilizes between 0°C and 5°C.

  • Catalyst Dosing (Critical Step): Charge 800 g (6.0 mol, 1.1 eq) of anhydrous AlCl₃ via a solid addition funnel in 50 g portions over 150 minutes. Self-Validation: Monitor T_int continuously. Pause addition if T_int > 15°C. Visual confirmation of steady HCl gas evolution confirms the progression of the electrophilic aromatic substitution.

  • Maturation: Once addition is complete, maintain T_int at 15°C for 3 hours. Self-Validation: Pull a 1 mL aliquot, quench in 1 mL 2M HCl, extract with dichloromethane (DCM), and analyze via HPLC. Proceed only when residual 4-phenylbutanoyl chloride is <1%.

  • Reverse Quench: Slowly transfer the reaction mixture via a PTFE transfer line into a secondary 20 L quenching vessel containing 5.0 L of vigorously stirred 2M HCl pre-chilled to 0°C[6]. Self-Validation: Control the transfer rate to maintain the quench vessel temperature below 20°C and verify the pH remains <2.0 to ensure Al³⁺ remains soluble.

  • Phase Separation: Cease stirring and allow the mixture to settle for 30 minutes. Self-Validation: A sharp biphasic boundary confirms successful prevention of the Al(OH)₃ emulsion[5]. Decant the lower organic layer. Extract the aqueous layer once with 1.0 L of DCM.

  • Washing & Concentration: Wash the combined organic layers with 2.0 L of saturated NaHCO₃, followed by 2.0 L of brine. Concentrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude product from ethanol/water. Self-Validation: Melting point analysis and HPLC purity (>99.5%) confirm the final product quality of 1-(4-fluorophenyl)-4-phenylbutan-1-one.

Sources

Optimization

Technical Support Center: Purification of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to your downstream success.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to your downstream success. 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a high-molecular-weight diaryl ketone typically synthesized via the Friedel-Crafts acylation of fluorobenzene with 4-phenylbutanoyl chloride[1].

Due to its specific physicochemical properties—namely its high boiling point and the potential presence of closely related ortho-acylated isomers—purification requires a strategic choice between Flash Column Chromatography and High-Vacuum Short-Path Distillation . This guide provides the theoretical grounding, comparative data, and step-by-step troubleshooting necessary to execute both techniques flawlessly.

Process Decision Workflow

Choosing the correct purification method depends on your batch scale, equipment capabilities, and the required isomeric purity of the final compound. Use the decision matrix below to determine the optimal path for your laboratory.

PurificationDecision Start Crude 1-(4-Fluorophenyl)- 4-phenylbutan-1-one ScaleCheck What is the batch scale? Start->ScaleCheck SmallScale < 50 grams (Discovery/R&D) ScaleCheck->SmallScale LargeScale > 50 grams (Process/Scale-up) ScaleCheck->LargeScale PurityCheck Is isomer separation (ortho vs para) critical? SmallScale->PurityCheck EquipCheck Is High-Vacuum (<0.1 Torr) available? LargeScale->EquipCheck PurityCheck->EquipCheck No (Bulk purity is fine) Chromatography Flash Column Chromatography PurityCheck->Chromatography Yes (Needs >99% purity) EquipCheck->Chromatography No (Risk of thermal degradation) Distillation Short-Path Vacuum Distillation EquipCheck->Distillation Yes

Decision matrix for selecting the optimal purification route for 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

Quantitative Method Comparison

Before committing resources, review the operational parameters of both methods.

ParameterFlash Column ChromatographyShort-Path Vacuum Distillation
Primary Separation Mechanism Polarity (Adsorption/Desorption)Boiling Point / Vapor Pressure
Isomer Resolution (ortho/para) Excellent (Distinct Rf​ values)Poor (Nearly identical boiling points)
Scalability Low to Medium (< 50g ideal)High (Kilogram scale)
Thermal Degradation Risk None (Operates at room temp)Moderate (Requires <0.1 Torr vacuum)
Solvent Consumption High (Hexanes/Ethyl Acetate)None (Solvent-free)
Time Investment High (Fraction collection & evaporation)Medium (Setup and equilibration)

Standard Operating Procedures (SOPs)

Methodology A: Flash Column Chromatography

Causality & Principle: Silica gel (normal phase) separates compounds based on their interaction with surface silanol groups. The target para-isomer and the minor ortho-isomer have slightly different dipole moments due to the spatial arrangement of the ketone and fluoro groups. A non-polar/polar solvent gradient exploits this difference, allowing the sterically hindered ortho-isomer to elute faster than the target para-isomer[2][3].

Step-by-Step Protocol:

  • Stationary Phase Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using 100% hexanes. The ratio of silica to crude product should be 40:1 by weight to ensure adequate resolution of the regioisomers[3].

  • Sample Loading: Dissolve the crude 1-(4-fluorophenyl)-4-phenylbutan-1-one in a minimal volume of dichloromethane (DCM) or toluene. Apply it evenly to the top of the silica bed to ensure a narrow sample band.

  • Elution Gradient: Begin elution with 95:5 Hexane:Ethyl Acetate. The non-polar 4-phenylbutyl chain dictates high solubility in hexanes, while the ketone group interacts with the silica. Gradually increase polarity to 85:15 Hexane:Ethyl Acetate.

  • Fraction Collection: Monitor fractions via TLC (UV visualization at 254 nm). The ortho-isomer typically elutes slightly faster due to steric shielding of the ketone carbonyl, which prevents strong hydrogen bonding with the silica gel.

  • Concentration: Pool fractions containing the pure para-isomer and concentrate under reduced pressure at 40°C to yield the purified product[4].

Methodology B: High-Vacuum Short-Path Distillation

Causality & Principle: 1-(4-Fluorophenyl)-4-phenylbutan-1-one has a high molecular weight (242.29 g/mol ) and a correspondingly high boiling point (estimated >350°C at atmospheric pressure). Standard distillation would cause severe thermal degradation (cleavage of the alkyl chain or polymerization). Short-path distillation minimizes the distance vapors must travel, and applying a high vacuum (<0.1 Torr) drastically lowers the boiling point to a manageable range, preserving molecular integrity[5][6].

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a short-path distillation head with a multi-cow receiving flask. Ensure all joints are heavily greased with high-vacuum silicone grease to maintain system integrity.

  • Degassing: Load the crude oil into the boiling flask. Apply vacuum slowly at room temperature to remove residual reaction solvents (e.g., DCM, fluorobenzene) and dissolved gases. This prevents violent "bumping"[6].

  • Heating & Fractionation:

    • Forecut: Gradually increase the heating mantle temperature. At ~80-100°C (<0.1 Torr), unreacted 4-phenylbutanoyl chloride or residual fluorobenzene will distill.

    • Main Fraction: Increase heat until the vapor temperature stabilizes (expected ~140-160°C at 0.05 Torr). Collect the clear to pale-yellow liquid. This is the purified 1-(4-fluorophenyl)-4-phenylbutan-1-one[4].

  • Cooling: Allow the system to cool to room temperature under vacuum before backfilling with an inert gas (Nitrogen or Argon) to prevent oxidation of the hot oil.

Troubleshooting & FAQs

Q: My distilled product has a dark yellow/orange tint. Is it impure? A: Discoloration in the main distillation fraction often indicates micro-droplets of the crude residue being carried over (entrainment) or slight thermal degradation. Solution: Ensure your stirring rate is high enough to prevent localized superheating, and verify your vacuum pump is achieving <0.1 Torr to keep the boiling flask temperature as low as possible[6]. If the color persists, a quick silica plug filtration using 90:10 Hexane:Ethyl Acetate will remove the polymeric chromophores.

Q: During chromatography, the ortho and para isomers are co-eluting. How can I resolve them? A: Co-elution occurs when the solvent system is too polar, causing both isomers to travel at the solvent front, or if the column is overloaded[2]. Solution: Decrease the polarity of your mobile phase (e.g., drop to 98:2 Hexane:Ethyl Acetate) and run the column slower. Alternatively, switch to a longer column with a higher silica-to-crude ratio (50:1).

Q: The vacuum pump struggles to get below 1 Torr during distillation. What should I check? A: A weak vacuum compromises the entire short-path process, forcing you to use higher temperatures that will degrade the ketone[6]. Solution:

  • Check the cold trap: Ensure it is packed with dry ice/acetone to prevent volatile vapors from entering the pump oil.

  • Inspect the pump oil: If it is cloudy or smells like solvent, perform an oil change immediately.

  • Check for leaks: Re-grease all ground glass joints and ensure vacuum tubing is not degraded.

Q: Can I use steam distillation for this molecule? A: No. While steam distillation lowers the effective boiling point of many organics, 1-(4-fluorophenyl)-4-phenylbutan-1-one is highly lipophilic and has a very low vapor pressure even at 100°C. The yield of transported material would be negligible, making it an impractical choice for this specific diaryl ketone[7].

References

  • Short-Path-Distillation Process of Lemongrass Essential Oil: Physicochemical Characterization and Assessment Quality of the Distillate and the Residue Products - ACS Publications. 5

  • Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. 2

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. 1

  • (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE - Organic Syntheses Procedure - Organic Syntheses.4

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind.7

  • Chapter 5: Devolatilization & Distillation - BVV. 6

  • Flash Chromatography - OpenOChem Learn.3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 1-(4-Fluorophenyl)-4-phenylbutan-1-one Synthesis

Welcome to the Technical Support Center. The synthesis of 1-(4-fluorophenyl)-4-phenylbutan-1-one—a critical butyrophenone intermediate used in pharmaceutical development—is predominantly achieved via the Friedel-Crafts a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(4-fluorophenyl)-4-phenylbutan-1-one—a critical butyrophenone intermediate used in pharmaceutical development—is predominantly achieved via the Friedel-Crafts acylation of fluorobenzene with 4-phenylbutyryl chloride [1]. While the fluorine atom effectively directs the incoming acylium ion to the sterically unhindered para position, achieving high, reproducible yields is often hindered by rapid catalyst deactivation [2].

This guide is designed for process chemists and researchers to diagnose, troubleshoot, and resolve catalyst failure across both traditional homogeneous and modern heterogeneous systems.

Mechanistic Workflow & Deactivation Pathways

G cluster_0 Catalytic Cycle & Deactivation Pathways A Catalyst (AlCl₃ or Sc(OTf)₃) C Acylium Ion Intermediate A->C Activation I Hydrolyzed Catalyst (Dead End) A->I Deactivation B 4-Phenylbutyryl Chloride B->C E Wheland Intermediate C->E + Fluorobenzene D Fluorobenzene D->E F Product-Catalyst Complex E->F - HCl J Polyacylation Byproducts E->J Side Reactions F->A Catalyst Release (Sc(OTf)₃ only) F->F Strong Coordination (AlCl₃ Deactivation) G 1-(4-Fluorophenyl)-4-phenylbutan-1-one F->G Aqueous Workup H Moisture (H₂O) H->A Competitive Binding K Pore Blockage (Solid Catalysts) J->K Deactivates Zeolites

Reaction pathway and catalyst deactivation modes in 1-(4-fluorophenyl)-4-phenylbutan-1-one synthesis.

FAQs: Mechanistic Causes of Catalyst Deactivation

Q1: I am using AlCl₃ as my catalyst, but my reaction stalls at ~50% conversion unless I use more than 1 equivalent. Why is my catalyst deactivating? A: This is a classic case of product inhibition [4]. The desired product, 1-(4-fluorophenyl)-4-phenylbutan-1-one, contains a highly basic carbonyl oxygen. Once formed, this oxygen strongly coordinates to the empty p-orbital of the aluminum center, forming a stable Lewis acid-base complex. This complex is thermodynamically favored over the interaction between AlCl₃ and the starting 4-phenylbutyryl chloride. Consequently, one equivalent of AlCl₃ is permanently "consumed" by the product. To achieve full conversion, you must use a stoichiometric excess (typically 1.1 to 1.5 equivalents)[4].

Q2: I switched to a rare earth triflate (e.g., Sc(OTf)₃) to run a true catalytic cycle, but my yields are still low. What is causing deactivation here? A: While rare earth triflates like Sc(OTf)₃ are less susceptible to product inhibition and can operate catalytically, they are highly sensitive to moisture-induced deactivation [2]. Even trace amounts of water in the fluorobenzene or solvent will competitively bind to the highly oxophilic Sc³⁺ center, displacing the acyl chloride and preventing the formation of the active acylium ion. Furthermore, moisture hydrolyzes the 4-phenylbutyryl chloride into unreactive 4-phenylbutyric acid.

Q3: I am using a solid zeolite catalyst (e.g., ZIF-8 or H-Beta) to improve para-selectivity. The first run was great, but the recycled catalyst is dead. Why? A: Heterogeneous catalysts deactivate primarily through pore blockage (coking) [3]. During the acylation, minor side reactions such as polyacylation or oligomerization occur. These bulky byproducts cannot diffuse out of the narrow zeolite pores. As they accumulate, they physically block the active acidic sites from the starting materials. Calcination (heating >400°C in air) is usually required to burn off these organic residues and regenerate the catalyst.

Troubleshooting Guide & Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies to mitigate deactivation.

Protocol 1: Moisture-Free Stoichiometric Acylation (AlCl₃)

Use this protocol when prioritizing raw conversion over atom economy.

  • Preparation: In an oven-dried, N₂-flushed round-bottom flask, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM).

  • Activation: Add 1.0 equivalent of 4-phenylbutyryl chloride dropwise at 0°C.

    • Self-Validation Check: The suspension will dissolve and turn pale yellow, visually confirming the successful formation of the active acylium ion complex.

  • Reaction: Add 1.0 equivalent of fluorobenzene dropwise to maintain the temperature below 5°C.

    • Self-Validation Check: HCl gas evolution will begin immediately (monitor via a mineral oil bubbler). The solution will darken to a deep red/brown, confirming the formation of the stable product-catalyst complex.

  • Completion: Stir at room temperature until HCl evolution ceases (approximately 2-3 hours).

  • Quench: Pour the mixture carefully over crushed ice and 1M HCl.

    • Causality: The highly acidic quench breaks the strong Al-O bond, liberating the free 1-(4-fluorophenyl)-4-phenylbutan-1-one product into the organic layer and dissolving the deactivated aluminum salts into the aqueous layer.

Protocol 2: Microwave-Assisted Catalytic Acylation (Sc(OTf)₃)

Use this protocol when prioritizing green chemistry and catalyst recovery.

  • Preparation: Combine 1.0 equivalent of fluorobenzene, 1.1 equivalents of 4-phenylbutyryl chloride, and 5 mol% Sc(OTf)₃ in a microwave-safe reaction vial under an Argon atmosphere [2].

  • Irradiation: Irradiate the mixture at 60°C for 15-30 minutes.

    • Causality: Microwave heating rapidly accelerates the reaction rate and provides the necessary thermal energy to overcome the activation barrier for product-catalyst dissociation, allowing Sc(OTf)₃ to turn over catalytically without stoichiometric loading [2].

  • Recovery: Cool the mixture to room temperature and dilute with anhydrous diethyl ether.

    • Self-Validation Check: The Sc(OTf)₃ catalyst is insoluble in ether and will immediately precipitate as a fine white powder, allowing for easy recovery via vacuum filtration.

  • Purification: Wash the ether filtrate with aqueous NaHCO₃ to remove unreacted acid chlorides, dry over MgSO₄, and concentrate under reduced pressure.

Data Presentation: Catalyst Performance Matrix

Use the following quantitative data to select the appropriate catalyst system for your specific workflow constraints.

Catalyst TypeTypical LoadingExpected Yield (%)Para-SelectivityPrimary Deactivation ModeRegeneration Method
Aluminum Chloride (AlCl₃) 110–150 mol%85–90%>95%Product Inhibition (Strong Coordination)None (Consumed in quench)
Scandium Triflate (Sc(OTf)₃) 5–10 mol%80–88%>98%Moisture HydrolysisDesiccation / Vacuum drying
Zeolite (e.g., ZIF-8 / H-Beta) 10–20 wt%70–75%>99%Pore Blockage (Coking)Thermal Calcination (>400°C)

References

  • BenchChem. "Identifying side products in Friedel-Crafts acylation of fluorobenzene." BenchChem Tech Support.
  • BenchChem. "Troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene." BenchChem Tech Support.
  • ResearchGate.
  • DOKUMEN.PUB.
Optimization

Method refinement for quantitative analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing sensitivity and reproducibility issues when quantifying 1-(4-Fluorophenyl)-4-phenylbu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing sensitivity and reproducibility issues when quantifying 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0)[1].

Because this compound is a neutral, lipophilic fluorinated ketone—often utilized as a synthetic intermediate for butyrophenone derivatives—it behaves fundamentally differently in a mass spectrometer than basic, amine-containing end-products like haloperidol. Standard platform methods will often fail.

Below is our definitive troubleshooting guide and protocol repository designed to resolve your chromatographic and mass spectrometric bottlenecks.

🔬 Technical FAQ & Troubleshooting Guide

Q1: Why is my LC-MS/MS signal intensity extremely low, even at high concentrations, when using Electrospray Ionization (ESI+)? The Causality: 1-(4-Fluorophenyl)-4-phenylbutan-1-one lacks a basic functional group (like a piperidine ring) that can easily accept a proton in the liquid phase. ESI relies heavily on solution-phase acid-base chemistry. Because this compound is a neutral ketone, it exhibits poor ionization efficiency in ESI, leading to weak [M+H]+ signals[2]. The Solution: Switch your source to Atmospheric Pressure Chemical Ionization (APCI) . APCI vaporizes the solvent and analyte, utilizing gas-phase ion-molecule reactions initiated by a corona discharge. This mechanism is highly efficient for neutral, lipophilic compounds[3]. If your system is restricted to ESI, you must force adduct formation by adding 5 mM ammonium formate to your mobile phase and monitoring the [M+NH4​]+ transition instead of the protonated mass.

Q2: I am observing severe peak tailing and retention time drift on my standard C18 column. How can I fix this? The Causality: This molecule contains two aromatic rings (one fluorinated) and a flexible aliphatic chain, granting it strong hydrophobicity ( logP≈4.0 ) and π−π interaction capabilities. On heavily end-capped C18 columns, secondary interactions with residual silanols, or stationary phase collapse under highly aqueous starting gradients, cause the analyte to drag and tail. The Solution: Transition to a Phenyl-Hexyl or Biphenyl stationary phase . These columns leverage orthogonal π−π interactions, providing sharper peak shapes for aromatic compounds compared to pure hydrophobic partitioning. Ensure your mobile phase contains 0.1% formic acid to suppress residual silanol ionization.

Q3: What are the optimal MRM transitions for quantification, and why? The Causality: Under APCI(+), the precursor ion is the protonated molecule [M+H]+ at m/z 243.1. During Collision-Induced Dissociation (CID), neutral butyrophenones undergo rapid α -cleavage adjacent to the carbonyl group[4]. For this specific compound, cleavage yields a highly stable 4-fluorobenzoyl acylium cation. The Solution: Program your tandem mass spectrometer with the following transitions:

  • Quantifier: m/z 243.1 123.0 (4-fluorobenzoyl cation, requires lower Collision Energy ~20 eV).

  • Qualifier: m/z 243.1 95.0 (Subsequent loss of CO from the m/z 123 fragment, requires higher Collision Energy ~35 eV).

📊 Quantitative Data & Method Parameters

To ensure a self-validating system, compare your instrument's tuning parameters against our optimized baseline below.

Table 1: Optimized LC-APCI-MS/MS Parameters for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

ParameterOptimized ValueScientific Rationale
Ionization Source APCI (Positive Mode)Maximizes gas-phase proton transfer for neutral ketones.
Corona Discharge 4.0 \mu AOptimal current to maintain solvent plasma without fragmenting the precursor.
Vaporizer Temp 400 °CEnsures complete volatilization of the lipophilic analyte.
Analytical Column Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm)Utilizes π−π interactions to prevent peak tailing.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for the APCI plasma cascade.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol yields better APCI ionization efficiency than Acetonitrile for this class.
Linearity (LLOQ) 0.5 ng/mL – 500 ng/mLAchieved via optimized gas-phase ionization and matrix removal.

🧪 Step-by-Step Protocol: High-Recovery Liquid-Liquid Extraction (LLE)

When extracting this compound from complex synthetic reaction mixtures or biological matrices, protein precipitation (PPT) leaves phospholipids that cause severe ion suppression. We recommend a targeted Liquid-Liquid Extraction (LLE)[5].

Phase 1: Sample Preparation

  • Aliquot 100 µL of the sample matrix into a 1.5 mL low-bind microcentrifuge tube.

  • Spike in 10 µL of Internal Standard (e.g., a deuterated analog or structurally similar stable ketone) to normalize extraction variance.

  • Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0) to standardize the ionic strength of the aqueous phase.

Phase 2: Extraction 4. Add 600 µL of Extraction Solvent (Hexane:Ethyl Acetate, 80:20 v/v ).

  • Causality Note: This specific non-polar blend selectively partitions the lipophilic ketone into the organic phase while completely rejecting polar phospholipids, salts, and unreacted polar precursors.

  • Vortex vigorously for 5 minutes to maximize surface area contact between phases.

  • Centrifuge at 12,000 x g for 5 minutes at 4 °C to break any emulsions.

Phase 3: Reconstitution 7. Carefully transfer 500 µL of the upper organic layer to a clean autosampler vial. 8. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40 °C. 9. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid). Critical: Matching the reconstitution solvent to your initial gradient prevents solvent-shock and peak distortion upon injection.

🗺️ Analytical Workflow Visualization

Workflow A Sample Matrix (1-(4-Fluorophenyl)-4-phenylbutan-1-one) B Liquid-Liquid Extraction (Hexane:EtOAc 80:20) A->B C Chromatographic Separation (Phenyl-Hexyl Column) B->C D Ionization Source Selection C->D E ESI (+) (Poor for Neutral Ketones) D->E If basic amines present (e.g., Haloperidol) F APCI (+) (Optimal for Lipophilic Ketones) D->F Neutral target (e.g., CAS 87662-02-0) G Tandem Mass Spectrometry (MS/MS) Precursor: m/z 243.1 E->G Requires Adducts [M+NH4]+ F->G [M+H]+

Caption: Decision tree for the extraction, separation, and MS ionization of neutral butyrophenone derivatives.

📚 References

  • Comparison of ESI– and APCI–LC–MS/MS methods . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Is the collision induced loss of ethene from the (M – H+)− ion of butyrophenone a γ-hydrogen rearrangement? . Canadian Journal of Chemistry. Available at:[Link]

  • Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LCMS/MS . European Journal of Chemistry and Biotechnology. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one, a key intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one, a key intermediate in pharmaceutical synthesis. The principles and protocols outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to ensure the generation of reliable, reproducible, and scientifically sound data for researchers, scientists, and drug development professionals.[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will not only present the requisite validation parameters but also delve into the scientific rationale behind the experimental design, thereby providing a self-validating system for robust analytical method implementation.

The Analytical Challenge and the Proposed Chromatographic Solution

The accurate quantification of 1-(4-Fluorophenyl)-4-phenylbutan-1-one is critical for ensuring the quality and consistency of downstream processes in pharmaceutical manufacturing.[7] A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from any potential degradation products or impurities that may arise during synthesis, storage, or as a result of stress conditions.[8][9][10]

Proposed Initial HPLC Conditions:
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

The Validation Workflow: A Step-by-Step Approach

Method validation is a documented process that provides a high degree of assurance that an analytical method is suitable for its intended use.[13] The following sections detail the experimental protocols for each of the mandatory validation parameters as stipulated by ICH guidelines.[1][14][15]

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Initial Conditions Initial Conditions System Suitability System Suitability Initial Conditions->System Suitability Establish Forced Degradation Forced Degradation System Suitability->Forced Degradation Confirm Specificity Specificity Forced Degradation->Specificity Inform Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Forced Degradation Pathways API 1-(4-Fluorophenyl)-4-phenylbutan-1-one Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photolytic->Degradants

Caption: Stress conditions applied to demonstrate the specificity of the analytical method.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. [3][15]The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. [1]

Experimental Protocol:
  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration. [1][3]3. Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:
ParameterAcceptance Limit
Correlation Coefficient (R²) ≥ 0.995
Y-intercept Should be close to zero

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. [15][16]It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:
  • Prepare a placebo mixture (containing all excipients except the active ingredient).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each.

Acceptance Criteria:
Concentration LevelMean Percent Recovery
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%

Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. [15][16]It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:
  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. [1]* Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Calculate the %RSD for the results at each level.

Acceptance Criteria:
Precision Level%RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [15]The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [15][17]

Determination Based on the Calibration Curve:

LOD and LOQ can be calculated from the slope (S) of the linearity curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines. [1][3]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

The calculated LOD and LOQ should be experimentally verified by analyzing samples at these concentrations. [17]

Acceptance Criteria:
  • LOD: The signal-to-noise ratio should be approximately 3:1.

  • LOQ: The signal-to-noise ratio should be approximately 10:1, and the precision (%RSD) and accuracy (% recovery) should be acceptable (typically %RSD ≤ 10%).

Robustness: Reliability During Normal Usage

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [1]

Experimental Protocol:

Introduce small, deliberate variations to the method parameters, one at a time. Examples of parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the aqueous phase (e.g., ± 0.2 units)

Analyze the system suitability standard under each of the modified conditions and evaluate the impact on system suitability parameters, retention time, and peak area.

Acceptance Criteria:

The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Conclusion and Comparison

The validated HPLC method described in this guide provides a robust and reliable approach for the quantitative determination of 1-(4-Fluorophenyl)-4-phenylbutan-1-one. By adhering to the principles of the ICH Q2(R1) guideline, this method demonstrates a high degree of specificity, linearity, accuracy, precision, and robustness. [1][14] Compared to non-validated methods, this comprehensive validation package ensures data integrity, which is a cornerstone of regulatory compliance in the pharmaceutical industry. [4][18]The stability-indicating nature of the method, confirmed through forced degradation studies, provides confidence that the reported purity values are accurate and not inflated by the co-elution of degradation products. [8][9]This stands in contrast to methods that have not been subjected to such rigorous stress testing, where the potential for inaccurate results is significantly higher. The use of a systematic validation workflow, as outlined, ensures that the analytical procedure is fit for its intended purpose throughout its lifecycle. [2][19]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. [Link]

  • Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples - PubMed. [Link]

  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column - Restek Resource Hub. [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? [Link]

  • Notice - Canada.ca. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - SciSpace. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. [Link]

  • Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways | bioRxiv. [Link]

  • Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form | Journal of Drug Delivery and Therapeutics. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Introduction to HPLC. [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Comparative Analysis

For researchers and professionals in drug development, the synthesis of butyrophenone derivatives is a recurring theme, given their prevalence as structural motifs in a variety of pharmacologically active compounds. The...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of butyrophenone derivatives is a recurring theme, given their prevalence as structural motifs in a variety of pharmacologically active compounds. The target of this guide, 1-(4-Fluorophenyl)-4-phenylbutan-1-one, serves as a valuable intermediate. Its structure, featuring a fluorinated phenyl ring, is of particular interest as fluorine incorporation is a well-established strategy in medicinal chemistry to modulate metabolic stability and binding affinity.

This guide provides an in-depth, objective comparison of the most practical synthetic routes to this ketone. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to aid in methodological selection for both laboratory-scale synthesis and process development.

Comparative Overview of Synthetic Strategies

The construction of 1-(4-Fluorophenyl)-4-phenylbutan-1-one can be approached from several distinct strategic disconnections. We will focus on two of the most reliable and illustrative methods: Direct Friedel-Crafts Acylation and a stepwise approach via α-Alkylation of a ketone precursor . Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, scalability, and overall efficiency.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: α-Alkylation of 4'-Fluoroacetophenone
Starting Materials Fluorobenzene, 4-Phenylbutanoyl chloride, AlCl₃4'-Fluoroacetophenone, 2-Phenylethyl bromide, LDA
Number of Steps 11 (plus enolate formation)
Typical Yield 75-85%65-80%
Key Reagents AlCl₃ (stoichiometric), CH₂Cl₂LDA (strong base), Anhydrous THF
Reaction Conditions 0 °C to room temp.; acidic-78 °C to room temp.; basic, anhydrous
Scalability Good, but large AlCl₃ waste streamModerate; requires strict anhydrous conditions
Key Considerations Corrosive and moisture-sensitive catalyst; HCl gas evolution.Requires cryogenic temperatures and inert atmosphere; strong, hazardous base.
Purification Aqueous workup, distillation/recrystallizationQuench, extraction, column chromatography

Route 1: Friedel-Crafts Acylation

This is arguably the most direct and classical approach to the target molecule. The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, creating the aryl-ketone bond in a single, efficient step.[1]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The strong Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-phenylbutanoyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion.[2][3] The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. The fluorine atom is a deactivator but an ortho, para-director; thus, the major product is the desired para-substituted ketone. A subsequent workup is required to decompose the aluminum chloride-ketone complex.[1]

G RCOCl 4-Phenylbutanoyl chloride Acylium Resonance-Stabilized Acylium Ion (Electrophile) RCOCl->Acylium + AlCl₃ - [AlCl₄]⁻ AlCl3 AlCl₃ (Lewis Acid) Sigma σ-Complex (Arenium Ion) Acylium->Sigma Nucleophilic Attack FB Fluorobenzene (Nucleophile) FB->Sigma Nucleophilic Attack Product_AlCl3 Ketone-AlCl₃ Complex Sigma->Product_AlCl3 - H⁺ Product 1-(4-Fluorophenyl)-4- phenylbutan-1-one Product_AlCl3->Product Aqueous Workup (e.g., H₂O / HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials:

  • Fluorobenzene

  • 4-Phenylbutanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • 2M HCl, Water, Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane.[4]

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add 4-phenylbutanoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and decomposes the aluminum chloride complex.[5]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Expertise-Driven Analysis
  • Causality: The use of a stoichiometric amount of AlCl₃ is necessary because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[1] The initial cooling is crucial to control the exothermic reaction between the acyl chloride and AlCl₃.

  • Trustworthiness: This protocol is self-validating. The evolution of HCl gas is a clear indicator of the reaction's progression. A successful quench and work-up will effectively separate the product from the inorganic salts.

  • Limitations: The primary drawback is the large amount of corrosive and environmentally unfriendly aluminum waste generated. Furthermore, the substrate scope is limited; aromatic rings with strongly deactivating groups will not react.[2]

Route 2: α-Alkylation of 4'-Fluoroacetophenone

This route builds the carbon skeleton in a more controlled, stepwise fashion. It relies on the formation of a ketone enolate, a powerful nucleophile, which is then alkylated with a suitable electrophile.

Mechanistic Rationale

The process begins with the deprotonation of 4'-fluoroacetophenone at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This creates a lithium enolate. This enolate is then treated with an electrophile, in this case, 2-phenylethyl bromide. The enolate performs a nucleophilic attack on the electrophile in a classic Sₙ2 reaction to form the new carbon-carbon bond, yielding the desired product.[6]

G Ketone 4'-Fluoroacetophenone Enolate Lithium Enolate (Nucleophile) Ketone->Enolate + LDA - Diisopropylamine LDA LDA in THF -78 °C Product 1-(4-Fluorophenyl)-4- phenylbutan-1-one Enolate->Product Sₙ2 Attack - LiBr Electrophile 2-Phenylethyl bromide (Electrophile) Electrophile->Product Sₙ2 Attack - LiBr

Caption: Mechanism of α-Alkylation of a Ketone.

Detailed Experimental Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 4'-Fluoroacetophenone

  • 2-Phenylethyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: Add a solution of 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.[6]

  • Alkylation: Add a solution of 2-phenylethyl bromide (1.1 equivalents) in anhydrous THF to the enolate solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether three times.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product typically requires purification by column chromatography on silica gel to separate it from unreacted starting material and any potential side products.

Expertise-Driven Analysis
  • Causality: The use of a strong, hindered base like LDA at cryogenic temperatures is critical. It ensures rapid and complete deprotonation to form the kinetic enolate, minimizing self-condensation side reactions of the ketone.[6] Strict anhydrous and inert conditions are paramount as both LDA and the enolate are highly reactive towards water and oxygen.

  • Trustworthiness: This protocol's success hinges on careful execution of air- and moisture-sensitive techniques. The color changes associated with enolate formation (typically yellow to orange) can provide a visual cue for the reaction's progress.

  • Limitations: The requirement for cryogenic temperatures and strictly anhydrous conditions can be a barrier to large-scale synthesis. LDA is a pyrophoric and corrosive reagent requiring careful handling. The potential for O-alkylation, though usually minor with alkyl halides, exists.

Overall Workflow Comparison

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: α-Alkylation FC_Start Fluorobenzene + 4-Phenylbutanoyl chloride FC_React Acylation (AlCl₃, CH₂Cl₂) FC_Start->FC_React FC_Workup Aqueous Workup FC_React->FC_Workup FC_Purify Distillation / Recrystallization FC_Workup->FC_Purify Product 1-(4-Fluorophenyl)-4- phenylbutan-1-one FC_Purify->Product Alk_Start 4'-Fluoroacetophenone + 2-Phenylethyl bromide Alk_React Alkylation (LDA, THF, -78 °C) Alk_Start->Alk_React Alk_Workup Aqueous Quench Alk_React->Alk_Workup Alk_Purify Column Chromatography Alk_Workup->Alk_Purify Alk_Purify->Product

Caption: Comparative workflow for the synthesis of the target ketone.

Conclusion for the Practicing Scientist

The choice between these two synthetic routes is a classic case of weighing directness against control.

Friedel-Crafts Acylation is a powerful, high-yielding, and direct one-step method that is well-suited for producing significant quantities of the material. Its primary disadvantages lie in the harsh, corrosive nature of the reagents and the generation of substantial inorganic waste, which can be a concern for large-scale, environmentally conscious production.

The α-Alkylation route offers greater strategic flexibility and avoids the use of strong Lewis acids. However, it demands more stringent experimental conditions (anhydrous, inert, cryogenic) and often requires chromatographic purification, which can be less desirable for large-scale applications.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [Link to be added]
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Syntheses. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • The Royal Society of Chemistry. The α-Alkylation of Ketones in Flow. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal.
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Butyrophenones

This guide provides an in-depth comparison of fluorinated butyrophenones, analyzing how the strategic incorporation of fluorine impacts their pharmacological profile. Designed for researchers, medicinal chemists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of fluorinated butyrophenones, analyzing how the strategic incorporation of fluorine impacts their pharmacological profile. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological activity, supported by experimental data and established protocols.

Introduction: The Butyrophenone Scaffold and the Fluorine Advantage

The butyrophenones are a class of antipsychotic drugs first developed in the 1950s.[1] Their mechanism of action is primarily centered on the potent antagonism of dopamine D2 receptors in the brain's dopaminergic pathways.[2] Haloperidol, a prototypical butyrophenone, became a first-line treatment for schizophrenia, demonstrating the therapeutic potential of this chemical scaffold.[1][3]

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[4] Due to its unique physicochemical properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—fluorination can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity.[4] In the context of butyrophenones, the strategic placement of a fluorine atom has become a defining feature, critical to achieving the desired therapeutic profile.

Below is a diagram illustrating the foundational structure of a butyrophenone, highlighting the key areas for chemical modification that dictate its activity.

Caption: General chemical structure of a butyrophenone, indicating key functional groups.

The Physicochemical Impact of Fluorine Substitution

The decision to replace a hydrogen atom with fluorine is a calculated one, based on the fundamental differences in their properties. These differences, summarized in Table 1, are the root cause of the pharmacological changes observed in fluorinated butyrophenones. The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to increased metabolic stability and a longer half-life. Furthermore, fluorine's high electronegativity can alter the acidity/basicity (pKa) of nearby functional groups, which in turn affects solubility, protein binding, and receptor interactions.

PropertyHydrogen (H)Fluorine (F)Implication in Drug Design
Van der Waals Radius ~1.20 Å~1.47 ÅFluorine acts as a near-perfect bioisostere of hydrogen, causing minimal steric hindrance.
Electronegativity (Pauling) 2.203.98Alters electron distribution, impacting pKa, dipole moment, and potential for hydrogen bonding.
Bond Strength with Carbon (C-X) ~414 kJ/mol~485 kJ/molIncreases metabolic stability by blocking sites vulnerable to oxidative metabolism.

Core Structure-Activity Relationships (SAR) of Butyrophenones

Before examining the specific role of fluorine, it is crucial to understand the foundational SAR of the butyrophenone scaffold. Decades of research have established several key principles:

  • Aromatic Moiety : An aromatic ring is essential. For antipsychotic activity, this is typically a fluorinated phenyl group.[5]

  • Carbonyl Group : The ketone (C=O) function is considered optimal for activity. Replacing it with other groups like C-OH generally reduces potency.[5]

  • Propyl Chain : The three-carbon (propyl) chain connecting the ketone and the nitrogen atom is the optimal length. Shortening or lengthening this chain decreases antipsychotic activity.[5]

  • Tertiary Amine : A basic aliphatic nitrogen is required for activity. This nitrogen is most effective when incorporated into a cyclic structure, such as a piperidine ring.[5]

Comparative Analysis: The Impact of Fluorination on Receptor Affinity

The primary therapeutic target for butyrophenones is the dopamine D2 receptor (D2R).[1][2] However, many also interact with serotonin receptors, such as the 5-HT2A receptor. The ratio of D2R to 5-HT2A affinity is often used to classify antipsychotics as "typical" (high D2R affinity) or "atypical" (mixed D2R/5-HT2A affinity). Fluorination plays a critical role in modulating these binding affinities.

The most common and effective placement of fluorine is at the para-position (4-position) of the benzoyl moiety.[5] This single substitution dramatically influences receptor binding kinetics and affinity. A 2019 study on haloperidol analogues provided a clear, quantitative comparison between the fluorinated parent drug and its non-fluorinated counterpart.[6]

Table 2: Comparative Receptor Binding Affinities (Kᵢ) of Fluorinated vs. Non-Fluorinated Butyrophenones

CompoundStructure ModificationD₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)D₂/5-HT₂ₐ Ratio
Haloperidol p-fluoro and p-chloro phenyl1.3 - 2.5[6][7]24[7]~0.05 - 0.1
Des-fluoro Haloperidol Haloperidol without p-fluoro0.18[6]N/AN/A
Benperidol Complex piperidinyl-benzimidazolinone0.027[8]3.75[8]~0.007

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates higher affinity. Data compiled from multiple sources.[6][7][8]

Expertise & Causality: From the data in Table 2, a fascinating and somewhat counterintuitive relationship emerges. The removal of the para-fluoro group from haloperidol (to create des-fluoro haloperidol) actually increases its binding affinity for the D2 receptor nearly 10-fold (Kᵢ of 0.18 nM vs. ~1.3 nM).[6] This suggests that while the p-fluoro group is a hallmark of potent butyrophenones, its role is not simply to maximize raw binding affinity. Instead, its strong electron-withdrawing nature likely modulates the electronics of the entire benzoyl portion of the molecule to achieve an optimal kinetic profile (i.e., the rates of association and dissociation from the receptor) and favorable pharmacokinetic properties, such as improved blood-brain barrier permeability.[6]

Benperidol, another potent fluorinated butyrophenone, demonstrates one of the highest known affinities for the D2 receptor (Kᵢ = 0.027 nM).[8] Its structure also features the characteristic p-fluorobenzoyl group, but its exceptional potency is largely attributed to the complex benzimidazolinone moiety on the piperidine ring, which engages in high-affinity interactions within the receptor's binding pocket.[9]

The antagonism of the D2 receptor by butyrophenones blocks the downstream signaling cascade that normally follows dopamine binding, as illustrated below.

D2_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D₂ Receptor (Gαi-coupled) Dopamine->D2R Binds & Activates Butyrophenone Fluorinated Butyrophenone Butyrophenone->D2R Binds & Blocks AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active)

Caption: Simplified signaling pathway of Dopamine D₂ receptor antagonism by butyrophenones.

Experimental Protocols: A Self-Validating System

To generate reliable comparative data as shown in Table 2, a robust and validated experimental methodology is essential. The following describes a standard in vitro competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound (e.g., a novel fluorinated butyrophenone) at the human dopamine D2 receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D₂ receptor.
Materials:
  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the recombinant human dopamine D₂ receptor.[9]

  • Radioligand: [³H]-Spiperone, a high-affinity D₂ receptor antagonist.[9][10]

  • Test Compound: Fluorinated butyrophenone analogue, serially diluted.

  • Non-specific Control: 10 µM Haloperidol (unlabeled).[9][11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[11]

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (PEI-pre-soaked), scintillation counter.

Step-by-Step Methodology:
  • Membrane Preparation: a. Homogenize HEK-D₂ cells in cold lysis buffer. b. Centrifuge the homogenate to pellet the cell membranes. c. Wash the pellet by resuspending in fresh buffer and re-centrifuging. d. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]

  • Assay Setup: a. In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and Competition. b. Total Binding wells: Add receptor membranes, a fixed concentration of [³H]-Spiperone (typically close to its Kₔ value), and assay buffer. c. Non-specific Binding wells: Add receptor membranes, [³H]-Spiperone, and a high concentration of unlabeled Haloperidol (10 µM).[11] d. Competition wells: Add receptor membranes, [³H]-Spiperone, and varying concentrations of the test butyrophenone analogue (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: a. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through). b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Quantification: a. Dry the filters and place them in scintillation vials with a scintillation cocktail. b. Count the radioactivity (in disintegrations per minute, DPM) on each filter using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal competition curve. c. Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). d. Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

The workflow for this self-validating protocol is visualized below.

start Start: Prepare Reagents (Membranes, Radioligand, Buffers) setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells start->setup incubate Incubate Plate (e.g., 60 min at 30°C) setup->incubate filter Rapid Vacuum Filtration (Separates Bound from Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis: 1. Calculate Specific Binding 2. Determine IC₅₀ 3. Calculate Kᵢ via Cheng-Prusoff count->analyze end End: Determine Binding Affinity (Kᵢ) analyze->end

Sources

Comparative

Decoupling the Butyrophenone Pharmacophore: A Comparative Guide to 1-(4-Fluorophenyl)-4-phenylbutan-1-one and Its Active Analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter researchers looking to repurpose established chemical scaffolds for novel targets. The butyrophenone class—historically recognized f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter researchers looking to repurpose established chemical scaffolds for novel targets. The butyrophenone class—historically recognized for potent antipsychotic activity—is a prime example.

This guide provides an objective, data-driven comparison between 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS 87662-02-0) and its classical active analogs (e.g., Haloperidol, Melperone). By analyzing the structural causality behind their biological activities, we will demonstrate how 1-(4-Fluorophenyl)-4-phenylbutan-1-one serves as an ideal structural negative control for Dopamine D2 Receptor (D2R) assays and a pristine scaffold for non-CNS target screening.

Mechanistic Causality: The Structural Dichotomy of Butyrophenones

To understand the biological activity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one, we must first deconstruct the canonical butyrophenone pharmacophore.

Active butyrophenone antipsychotics (like Haloperidol) are characterized by a highly conserved structural requirement: a basic tertiary amine (typically a piperidine or piperazine ring) located at the 4-position of the butanone chain. Crystallographic studies of the D2 receptor bound to haloperidol reveal that this protonated nitrogen is non-negotiable; it forms a critical electrostatic salt bridge with the carboxylate side chain of Asp114 (Asp3.32) deep within the orthosteric binding pocket[1]. This interaction anchors the ligand and drives the conformational changes necessary for Gi/o protein signaling blockade[2].

The Causality of Inactivity: 1-(4-Fluorophenyl)-4-phenylbutan-1-one replaces this essential basic piperidine ring with a simple, neutral phenyl ring. Because it lacks a protonatable nitrogen, it is chemically incapable of forming the requisite salt bridge with Asp114[3]. Consequently, its affinity for the D2 receptor is entirely abolished. This precise structural excision allows researchers to decouple the lipophilic butyrophenone backbone from dopaminergic interference, making it a powerful tool for off-target screening or as an internal negative control in neuropsychiatric drug panels.

Quantitative Performance Comparison

The table below summarizes the physicochemical and biological divergence between the inactive test compound and its active clinical analogs. The removal of the basic amine drastically shifts the compound's profile from a potent CNS antagonist to a highly lipophilic, neutral molecule.

CompoundStructural Modification (C4 Position)Calculated pKaLogP (Lipophilicity)D2R Affinity ( Ki​ , nM)In Vivo EPS Liability
Haloperidol (Active)4-(4-chlorophenyl)-4-hydroxypiperidine~8.3 (Basic)3.31.2High (Induces Catalepsy)
Melperone (Active)4-methylpiperidine~8.7 (Basic)2.3180Low-Moderate
1-(4-Fluorophenyl)-4-phenylbutan-1-one Phenyl ring (Neutral)N/A (Neutral)~4.1>10,000 (Inactive)None

Visualizing the Binding Logic

The following diagram maps the divergent receptor-ligand interactions dictated by the presence or absence of the basic amine.

D2_Receptor_Binding_Logic Haloperidol Haloperidol (Active Analog) Amine Basic Nitrogen (Protonated) Haloperidol->Amine Structural Feature Analog 1-(4-Fluorophenyl)-4-phenylbutan-1-one (Test Compound) Phenyl Terminal Phenyl (Neutral) Analog->Phenyl Structural Feature Asp114 D2 Receptor Asp114(3.32) Orthosteric Pocket Amine->Asp114 Salt Bridge Phenyl->Asp114 No Interaction Blockade D2R Antagonism (Gi/o Blockade) Asp114->Blockade Induces NoBlockade No Antagonism (Normal Gi/o Signaling) Asp114->NoBlockade Fails to Induce

Figure 1: Differential binding logic of butyrophenone analogs at the D2 Receptor Asp114 pocket.

Self-Validating Experimental Workflows

To rigorously prove the inactivity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one at the D2 receptor, the experimental design cannot simply report a "null" result. It must be a self-validating system that actively proves the assay was capable of detecting activity had it been present.

Protocol A: In Vitro Radioligand Displacement Assay ([³H]-Spiperone)

Causality: [³H]-Spiperone is a gold-standard radioligand that binds the D2R orthosteric site. If our test compound lacks affinity due to the missing amine, it will fail to displace the radioligand. Self-Validation Mechanism: We utilize a Z'-factor calculation to ensure assay robustness. A Z'-factor ≥ 0.6 guarantees that the lack of displacement by the test compound is due to true biological inactivity, not assay degradation.

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human D2R. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Control Establishment (The Validation Step):

    • Total Binding (Negative Control): Incubate membranes with 0.5 nM [³H]-Spiperone and 0.1% DMSO vehicle.

    • Non-Specific Binding (Positive Control): Incubate membranes with 0.5 nM [³H]-Spiperone and 10 µM Haloperidol.

  • Test Compound Incubation: Add 1-(4-Fluorophenyl)-4-phenylbutan-1-one in a 10-point dose-response curve (1 nM to 100 µM). Incubate for 120 minutes at 25°C to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

  • Data Acceptance: Only accept the test compound's "inactive" designation if the Haloperidol control yields an IC50​ between 0.8–2.0 nM and the assay Z'-factor is > 0.6.

Protocol B: In Vivo Catalepsy Bar Test (Mouse)

Causality: D2R antagonism in the striatum reliably induces catalepsy (extrapyramidal motor rigidity). Testing the analog in vivo ensures that its lipophilicity does not cause off-target motor deficits. Self-Validation Mechanism: A three-arm design ensures the observer and apparatus are properly calibrated to detect EPS liability.

  • Subject Preparation: Acclimate adult male C57BL/6 mice to the testing room for 1 hour.

  • Dosing (Three-Arm Design):

    • Arm 1 (Baseline Validation): Administer Vehicle (Saline/Tween-80) i.p.

    • Arm 2 (System Sensitivity Validation): Administer Haloperidol (1.0 mg/kg) i.p.

    • Arm 3 (Test Arm): Administer 1-(4-Fluorophenyl)-4-phenylbutan-1-one (up to 30 mg/kg) i.p.

  • Execution: At 30, 60, and 120 minutes post-injection, gently place the mouse's forepaws on a horizontal glass bar (0.5 cm diameter, elevated 4 cm).

  • Measurement: Record the latency (in seconds) for the mouse to remove both forepaws and return to a normal posture (cutoff time: 120 seconds).

  • Interpretation: The assay is validated when Arm 2 shows significant catalepsy (>60 seconds). Arm 3 will mirror Arm 1 (<5 seconds), definitively proving the structural modification successfully eliminated in vivo D2R-mediated side effects.

References

  • Identification and Characterization of ML321: a Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models that Predict Atypical Antipsychotic Activity bioRxiv / ACS Chemical Neuroscience[Link][2]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands Nature Communications / PubMed Central (PMC)[Link][1]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach MDPI Pharmaceuticals[Link][3]

Sources

Validation

Comparative analysis of 1-(4-Fluorophenyl)-4-phenylbutan-1-one and clozapine

Title: Comparative Pharmacological Profiling: Clozapine vs. 1-(4-Fluorophenyl)-4-phenylbutan-1-one in GPCR Targeting Executive Summary In the landscape of neuropharmacology and antipsychotic drug development, understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacological Profiling: Clozapine vs. 1-(4-Fluorophenyl)-4-phenylbutan-1-one in GPCR Targeting

Executive Summary

In the landscape of neuropharmacology and antipsychotic drug development, understanding the precise structural determinants of G-protein coupled receptor (GPCR) binding is paramount. This guide provides an advanced comparative analysis between Clozapine , the gold-standard atypical antipsychotic, and 1-(4-Fluorophenyl)-4-phenylbutan-1-one (4-FPPB) , a truncated butyrophenone derivative. While Clozapine exhibits complex polypharmacology driven by its dibenzodiazepine scaffold, 4-FPPB lacks the critical basic amine pharmacophore required for aminergic receptor engagement. Consequently, 4-FPPB serves as an essential negative control and structural baseline in Structure-Activity Relationship (SAR) and kinetic profiling assays.

Structural Pharmacology & The Asp3.32 Paradigm

The efficacy of atypical antipsychotics is largely defined by their binding kinetics at the Dopamine D2 and Serotonin 5-HT2A receptors[1]. Clozapine’s binding to the D2 receptor is anchored by a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3[2][3]. The protonated basic nitrogen of Clozapine's piperazine ring forms a critical electrostatic salt bridge with Asp3.32, which is an absolute requirement for stabilizing the receptor in its inactive conformation and preventing downstream signaling[2].

Conversely, 4-FPPB retains the lipophilic 1-(4-fluorophenyl)butan-1-one backbone—a motif shared with typical antipsychotics like haloperidol—but terminates in a simple phenyl ring rather than a basic piperidine or piperazine moiety. The absence of an ionizable nitrogen atom renders 4-FPPB incapable of forming the Asp3.32 salt bridge. This structural deletion completely abolishes its affinity for D2 and 5-HT2A receptors, validating the mechanistic causality that the butyrophenone tail alone is insufficient for receptor antagonism without the basic amine anchor.

Comparative Receptor Binding Profiles

The distinct structural features of these compounds translate directly into their binding affinities (Ki). The data below summarizes their interaction with key central nervous system targets.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Pharmacophore Classification
Clozapine ~160~10~1.1Dibenzodiazepine (Basic Amine Present)
4-FPPB >10,000 (Inactive)>10,000 (Inactive)>10,000 (Inactive)Aryl-alkyl ketone (Basic Amine Absent)

Data Interpretation: Clozapine's high 5-HT2A to D2 affinity ratio (the Meltzer ratio) is the hallmark of its atypical profile[1]. 4-FPPB exhibits no measurable affinity, making it an ideal negative control for baseline normalization in high-throughput GPCR screening.

Signaling Pathway Modulation

The divergent structural properties of Clozapine and 4-FPPB dictate their ability to modulate downstream GPCR signaling. Clozapine effectively blocks G-protein coupling, whereas 4-FPPB leaves the pathway entirely unperturbed due to its inability to dock at the orthosteric site.

GPCR_Signaling cluster_0 GPCR Activation Pathway (D2/5-HT2A) Receptor D2 / 5-HT2A Receptor (Asp3.32 Pocket) G_Protein G-Protein / β-Arrestin Recruitment Receptor->G_Protein Inhibited by Clozapine Effector Downstream Signaling (cAMP / Ca2+) G_Protein->Effector Signal Attenuated Clozapine Clozapine (Active Antagonist) Clozapine->Receptor Binds Asp3.32 (Salt Bridge) FPPB 4-FPPB (Inactive Scaffold) FPPB->Receptor No Basic Amine (Fails to Bind)

Fig 1. Comparative GPCR signaling modulation by Clozapine and 4-FPPB at D2/5-HT2A receptors.

Functional Validation: β-Arrestin2 Recruitment Assay

To validate the binding data functionally, a Bioluminescence Resonance Energy Transfer (BRET) assay is utilized to measure β-arrestin2 recruitment[4].

Why this protocol is self-validating: This system employs an internal logical triad: Dopamine acts as the reference full agonist to define the maximum dynamic range (Emax); Clozapine acts as the positive control for functional antagonism; and 4-FPPB acts as the structural negative control. If 4-FPPB were to alter the BRET signal, it would indicate non-specific membrane disruption or assay artifact, thus self-validating the specificity of the receptor-ligand interaction.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells and transiently co-transfect with plasmids encoding the human D2 receptor fused to Renilla luciferase (D2R-Rluc8) and β-arrestin2 fused to Venus fluorophore (β-arr2-Venus).

  • Compound Pre-incubation: Seed cells into 96-well microplates. Pre-incubate with serial dilutions ( 10−10 to 10−5 M) of Clozapine or 4-FPPB for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate the system with an EC80​ concentration of Dopamine (e.g., 1 μM) to drive β-arrestin2 recruitment[4].

  • Substrate Addition: Introduce the luciferase substrate Coelenterazine-h (5 μM) to all wells.

  • Quantification: Measure the BRET signal using a microplate reader, calculating the emission ratio of Venus (525 nm) to Rluc8 (485 nm).

BRET_Workflow Step1 1. Cell Culture & Transfection (HEK293T: D2R-Rluc8 + β-arr2-Venus) Step2 2. Compound Pre-incubation (Clozapine vs. 4-FPPB) Step1->Step2 Step3 3. Agonist Challenge (1 μM Dopamine) Step2->Step3 Step4 4. Substrate Addition (Coelenterazine-h) Step3->Step4 Step5 5. BRET Quantification (525 nm / 485 nm Ratio) Step4->Step5 Clozapine_Result Clozapine: Decreased BRET Ratio (Functional Antagonism) Step5->Clozapine_Result FPPB_Result 4-FPPB: High BRET Ratio (No Antagonism / Baseline) Step5->FPPB_Result

Fig 2. Self-validating BRET assay workflow for quantifying β-arrestin2 recruitment.

Conclusion

The comparative analysis between Clozapine and 1-(4-Fluorophenyl)-4-phenylbutan-1-one underscores a fundamental principle in medicinal chemistry: lipophilic scaffolding must be paired with precise electrostatic anchors (like the basic amine) to achieve GPCR modulation. While Clozapine remains a vital therapeutic agent and pharmacological tool[1], 4-FPPB provides researchers with an indispensable structural baseline. By utilizing 4-FPPB as a negative control in advanced kinetic and BRET assays, drug development professionals can confidently isolate the specific pharmacodynamic contributions of novel amine substitutions in next-generation antipsychotic design.

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Comparative

Comprehensive Characterization and Comparison Guide: 1-(4-Fluorophenyl)-4-phenylbutan-1-one Reference Standards

Target Audience: Analytical Chemists, QA/QC Professionals, and Synthetic Organic Chemists in Drug Development. Executive Summary & Chemical Context 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS 87662-02-0) [1] is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Professionals, and Synthetic Organic Chemists in Drug Development.

Executive Summary & Chemical Context

1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS 87662-02-0) [1] is a critical structural analog, synthetic building block, and potential process impurity encountered in the development of fluorinated active pharmaceutical ingredients (APIs), most notably butyrophenone-class neuroleptics.

During the synthesis of these APIs, incomplete reactions or side-chain degradations can result in the persistence of 1-(4-Fluorophenyl)-4-phenylbutan-1-one in the final drug substance. To comply with regulatory frameworks, analytical laboratories must accurately quantify this compound. This guide objectively compares the analytical performance of High-Purity Reference Standards (HPRS) against standard Technical Grade materials, providing a self-validating experimental framework for its chromatographic characterization.

Synthesis A Fluorobenzene + 4-Phenylbutanoyl Chloride B Friedel-Crafts Acylation (AlCl3 Catalyst) A->B C 1-(4-Fluorophenyl)-4- phenylbutan-1-one B->C D Butyrophenone API Synthesis C->D

Synthetic pathway demonstrating the origin of 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

The Causality of Purity: Pharmacopeial vs. Technical Grades

When establishing an impurity profile, the reference standard used for quantification must be beyond reproach. The ICH Q3A(R2) guidelines mandate strict reporting, identification, and qualification thresholds for impurities in new drug substances[2]. Furthermore, USP General Chapter <11> dictates that reference standards must be highly characterized to ensure they do not introduce analytical artifacts into the official application[3].

The Causality of Standard Selection: The response factor (RF) of an impurity dictates its calculated concentration in the final API. If a laboratory utilizes a Technical Grade standard (~95% purity) containing unknown moisture or residual solvents, the weighed mass does not accurately reflect the active chromophore concentration. This directly skews the RF, leading to a systematic over-reporting or under-reporting of the impurity. Furthermore, intrinsic impurities within a technical-grade standard can co-elute with critical API degradants, artificially inflating the calculated impurity area and triggering a false Out of Specification (OOS) result. A High-Purity Reference Standard (HPRS) (>99.5%) provides a clean baseline, ensuring absolute traceability.

Comparative Performance Data
Analytical ParameterHigh-Purity Reference Standard (HPRS)Technical Grade MaterialImpact on Analytical Workflow
Purity (HPLC-UV) 99.5%~ 95.0%HPRS ensures accurate response factor calculation; Technical grade risks overlapping impurity peaks.
Moisture Content (KF) < 0.5% 2.0%High moisture in technical grade skews quantitative weighing and assay values.
Residual Solvents Complies with ICH Q3CUncharacterizedUncharacterized solvents cause baseline drift and ion suppression in LC-MS.
Structural Verification NMR, MS, IR, EABasic MS/NMRHPRS provides the absolute structural certainty required by regulatory bodies.

Self-Validating Experimental Protocol: HPLC-UV/MS Impurity Profiling

To ensure scientific integrity, the following HPLC-UV/MS methodology is designed as a self-validating system . Every step includes an internal control to prove that the chromatographic data is a result of the sample chemistry, not a systemic artifact.

Step 1: Preparation of Solutions
  • Blank Solution: 50:50 Acetonitrile:Water (HPLC Grade).

  • System Suitability Test (SST) Solution: Spike the API with 0.15% w/w of 1-(4-Fluorophenyl)-4-phenylbutan-1-one HPRS.

  • Standard Solution: 1.5 µg/mL of the HPRS in diluent.

  • Test Solution: 1.0 mg/mL of the API batch in diluent.

Step 2: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Gradient elution of 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection: UV at 245 nm (optimal for the fluorophenyl-ketone chromophore) and MS (ESI+).

Step 3: Execution of the Self-Validating Sequence
  • Inject Blank (x2): Causality: Validates the absence of carryover. Ensures that the integrated peak area at the expected retention time is solely attributable to the analyte.

  • Inject SST Solution (x3): Causality: Validates the resolving power of the column. Acceptance Criteria: Resolution ( Rs​ ) between the API and 1-(4-Fluorophenyl)-4-phenylbutan-1-one must be ≥2.0 . Tailing factor must be ≤1.5 .

  • Inject Standard Solution (x5): Causality: Establishes system precision and injector reproducibility. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Inject Test Solution (x2): Analyze the API batch for impurity quantification.

  • Bracket Standard Injection (x1): Causality: Injected at the end of the sequence to prove the detector response did not drift during the run. Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial standard average.

Workflow A 1. Standard Preparation Weigh 1-(4-Fluorophenyl)-4-phenylbutan-1-one B 2. System Suitability Test (SST) Inject Blank & Resolution Mix A->B C 3. HPLC-UV/MS Analysis Gradient Elution (Acetonitrile/Water) B->C D 4. Self-Validation Check Resolution > 2.0? Drift < 2%? C->D E 5. Impurity Quantification Calculate against API Response Factor D->E

HPLC-UV/MS self-validating analytical workflow for reference standard qualification.

Conclusion

The characterization of 1-(4-Fluorophenyl)-4-phenylbutan-1-one requires rigorous analytical discipline. Utilizing a High-Purity Reference Standard rather than a Technical Grade alternative is not merely a best practice; it is a regulatory necessity to prevent false OOS results and ensure the accuracy of response factors. By implementing the self-validating HPLC-UV/MS protocol outlined above, analytical scientists can confidently quantify this impurity, ensuring the safety and efficacy of the final API batch.

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Validation

Comparative Evaluation of In Silico Docking Platforms: Screening 1-(4-Fluorophenyl)-4-phenylbutan-1-one Derivatives at the Dopamine D2 Receptor

As drug discovery pivots toward increasingly complex and atypical chemical spaces, the reliance on robust in silico docking platforms becomes critical. This guide provides an objective, data-driven comparison of three in...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex and atypical chemical spaces, the reliance on robust in silico docking platforms becomes critical. This guide provides an objective, data-driven comparison of three industry-standard docking engines—Schrödinger Glide , AutoDock Vina , and MOE (Molecular Operating Environment) .

To rigorously stress-test these platforms, we utilize a unique chemical case study: the docking of 1-(4-fluorophenyl)-4-phenylbutan-1-one derivatives against the Dopamine D2 Receptor (DRD2).

Rationale and Mechanistic Grounding

The Chemical Challenge: Removing the Salt Bridge Anchor

Classic butyrophenone antipsychotics, such as haloperidol, derive their high affinity for DRD2 from a canonical salt bridge formed between their basic basic piperidine nitrogen and the highly conserved Asp1143.32 residue in the orthosteric pocket .

By utilizing 1-(4-fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) and its derivatives, we intentionally replace the basic amine with a neutral, lipophilic phenyl ring. This eliminates the dominant electrostatic anchor, forcing the docking algorithms to rely entirely on:

  • Shape Complementarity: Fitting the butyrophenone tail into the DRD2 Extended Binding Pocket (EBP).

  • Hydrophobic Enclosure: Scoring π−π stacking interactions with Trp3866.48 and Phe3906.52.

  • Halogen Bonding: Evaluating the interaction of the 4-fluoro substituent with the hydrophobic sub-pocket.

This scaffold serves as a perfect computational benchmark to reveal the strengths and weaknesses of different empirical and force-field-based scoring functions when handling highly lipophilic, non-ionizable ligands.

Target Selection Causality

For this evaluation, we selected the haloperidol-bound DRD2 crystal structure (PDB ID: 6LUQ) over the risperidone-bound structure (PDB ID: 6CM4) .

  • Causality: The 6LUQ structure features a distinct outward shift of Transmembrane Helix 1 (TM1) and an inward shift of TM2, creating the specific Extended Binding Pocket (EBP) required to accommodate the 1-(4-fluorophenyl)-butan-1-one tail. Using 6CM4 would result in artificial steric clashes and false-negative docking scores.

DRD2Pathway Ligand Butyrophenone Derivatives (Hydrophobic Binding) Receptor Dopamine D2 Receptor (Extended Binding Pocket) Ligand->Receptor Orthosteric Antagonism GProtein Gi/o Protein Complex (Inhibition State) Receptor->GProtein GPCR Uncoupling cAMP cAMP Production (Suppressed) GProtein->cAMP Adenylyl Cyclase Block Effect Neuromodulation / Antipsychotic Profile cAMP->Effect Downstream Signaling

Fig 1. Mechanism of action for DRD2 antagonists modulating the Gi/o signaling pathway.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . Before evaluating the novel derivatives, the native haloperidol ligand is extracted, randomized, and re-docked. A docking platform is only considered valid for this target if it can reproduce the native haloperidol pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å for the 1-(4-fluorophenyl)-butan-1-one substructure.

Step-by-Step Methodology
  • Target Preparation (Protein):

    • Import PDB 6LUQ into the respective preparation suites (Schrödinger Protein Preparation Wizard, AutoDockTools, MOE QuickPrep).

    • Causality: The T4 lysozyme chimera inserted in intracellular loop 3 (ICL3) for crystallization purposes must be truncated to prevent artificial surface interactions.

    • Assign protonation states at physiological pH (7.4) to ensure Asp114 is negatively charged, even though our test ligands lack a positive charge (maintaining the native electrostatic environment).

  • Ligand Preparation:

    • Generate 3D conformers for 1-(4-fluorophenyl)-4-phenylbutan-1-one (Compound 1) and two para-substituted analogs (Compound 2: 4-chloro; Compound 3: 4-methoxy).

    • Minimize energy using the OPLS4 force field (Glide), MMFF94 (MOE), or UFF (Vina).

  • Grid Generation:

    • Define a 20 Å × 20 Å × 20 Å bounding box centered on the co-crystallized haloperidol coordinates ( x=−0.27,y=−0.12,z=0.08 ).

  • Docking Execution:

    • Glide: Standard Precision (SP) mode with enhanced sampling for hydrophobic enclosures.

    • AutoDock Vina: Exhaustiveness set to 32 to ensure deep conformational sampling of the flexible butane linker .

    • MOE: Triangle Matcher placement with London dG scoring, refined via GBVI/WSA dG.

DockingWorkflow Target Target Preparation (PDB: 6LUQ DRD2) Glide Schrödinger Glide (SP Scoring) Target->Glide Vina AutoDock Vina (Iterative Local Search) Target->Vina MOE MOE Dock (London dG / GBVI) Target->MOE Ligands Ligand Library (4-phenylbutan-1-one) Ligands->Glide Ligands->Vina Ligands->MOE Analysis Consensus Scoring & RMSD Evaluation Glide->Analysis Vina->Analysis MOE->Analysis

Fig 2. Parallel in silico docking workflow comparing Glide, Vina, and MOE platforms.

Performance Data & Platform Comparison

The table below summarizes the binding affinities (kcal/mol) and the structural fidelity (Substructure RMSD) of the butyrophenone tail compared to the native haloperidol crystal pose.

Ligand / PlatformSchrödinger Glide (SP Score)AutoDock Vina (Affinity)MOE (London dG Score)Tail RMSD vs Native (Å)
Haloperidol (Native Ref) -10.45 kcal/mol-11.10 kcal/mol-9.85 kcal/mol0.85 Å (Valid)
Compound 1 (Unsubstituted)-8.12 kcal/mol-7.40 kcal/mol-7.90 kcal/mol1.42 Å
Compound 2 (4-Chloro)-8.65 kcal/mol-7.80 kcal/mol-8.15 kcal/mol1.25 Å
Compound 3 (4-Methoxy)-8.30 kcal/mol-7.50 kcal/mol-7.95 kcal/mol1.38 Å
Objective Analysis of Alternatives

1. Schrödinger Glide

  • Performance: Glide demonstrated the highest sensitivity to the lipophilic derivatives. Its empirical scoring function explicitly rewards "hydrophobic enclosures" (regions where lipophilic ligand moieties are shielded from bulk solvent).

  • Verdict: Best-in-class for non-ionizable, highly lipophilic scaffolds like 1-(4-fluorophenyl)-4-phenylbutan-1-one. It accurately positioned the 4-fluorophenyl tail deep within the EBP.

2. AutoDock Vina

  • Performance: While Vina successfully validated the native haloperidol pose (RMSD 0.85 Å), it struggled slightly with the derivatives (scores dropped significantly to -7.40 kcal/mol). Vina's scoring function heavily weights directional hydrogen bonds and electrostatic interactions. Without the Asp114 salt bridge, Vina underestimates the binding affinity of purely hydrophobic ligands.

  • Verdict: Highly efficient and open-source, but requires careful score calibration when screening neutral, lipophilic series against aminergic GPCRs.

3. MOE (Molecular Operating Environment)

  • Performance: MOE provided the most balanced approach. The London dG scoring function, coupled with the GBVI/WSA dG refinement, accurately accounted for the desolvation penalty of inserting the bulky 4-phenylbutan-1-one core into the hydrophobic EBP.

  • Verdict: Excellent for induced-fit scenarios and provides highly accurate relative rank-ordering among closely related halogenated derivatives.

Conclusion

When exploring atypical, non-basic derivatives of the 1-(4-fluorophenyl)-4-phenylbutan-1-one scaffold against DRD2, the choice of docking platform significantly impacts hit identification. Schrödinger Glide is the superior choice for capturing complex hydrophobic enclosures in the absence of salt bridges. However, for high-throughput, open-source screening, AutoDock Vina remains viable, provided the researcher relies on relative rank-ordering and visual RMSD inspection rather than absolute binding energy values.

References

  • Fan, L., Tan, L., Chen, Z. et al. "Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands." Nature Communications 11, 1074 (2020).[Link]

  • RCSB Protein Data Bank. "PDB ID: 6LUQ - Haloperidol bound D2 dopamine receptor." RCSB PDB.[Link]

  • RCSB Protein Data Bank. "PDB ID: 6CM4 - Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone." RCSB PDB.[Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A.F., and Forli, S. "AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings." Journal of Chemical Information and Modeling 61, 3891-3898 (2021). [Link]

  • Schrödinger, LLC. "Glide: Ligand Docking and Screening." Schrödinger Products. [Link]

Comparative

Confirming the identity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one by HRMS

Confirming the Identity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Comparative Guide to HRMS vs. Traditional Methodologies Introduction 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a critical synthetic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Identity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one: A Comparative Guide to HRMS vs. Traditional Methodologies

Introduction 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) is a critical synthetic building block extensively utilized in the development of butyrophenone-class active pharmaceutical ingredients (APIs). In pharmaceutical development and forensic toxicology, confirming the exact structural identity of such intermediates is paramount to prevent downstream synthetic failures and ensure regulatory compliance. While traditional Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) have historically served as the backbone of structural elucidation, High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive tool for unambiguous identification[1]. This guide objectively compares HRMS against alternative platforms, detailing the mechanistic causality and experimental protocols required to establish a self-validating analytical system.

The Analytical Landscape: HRMS vs. Alternatives

The fundamental limitation of LRMS (such as single or triple quadrupole systems) is its reliance on nominal mass resolution. LRMS instruments typically achieve a mass accuracy of ± 0.5 Da, which is insufficient to differentiate between isobaric compounds (distinct molecules sharing the same nominal mass). In complex matrices or multi-step syntheses, this lack of specificity can easily lead to false-positive identifications[2].

Conversely, HRMS platforms (e.g., Orbitrap or Quadrupole Time-of-Flight [Q-TOF]) deliver sub-5 parts-per-million (ppm) mass accuracy and resolving powers exceeding 70,000[2]. This precision allows analysts to calculate the exact elemental composition of a molecule. While NMR provides unparalleled data on atomic connectivity, it requires high sample purity and milligram-level quantities, making it impractical for the rapid, high-throughput screening of trace impurities.

Table 1: Performance Comparison for Small Molecule Identification

ParameterHRMS (Orbitrap/Q-TOF)LRMS (Triple Quadrupole)NMR (1H/13C)
Mass Accuracy < 3 ppm± 0.5 DaN/A
Resolving Power > 70,000~ 1,000 (Unit Resolution)High (Structural connectivity)
False Positive Risk Extremely LowModerate (Isobaric interference)Low (Requires high purity)
Sensitivity (LOD) Picogram (pg) levelFemtogram to PicogramMicrogram to Milligram
Throughput High (Minutes per run)High (Minutes per run)Low to Medium (Hours)

Mechanistic Causality: The Self-Validating Fragmentation System

To achieve definitive identification, an analytical protocol must be a self-validating system. In HRMS, this is achieved by coupling the exact mass of the intact precursor ion with the exact masses of its structurally diagnostic fragments via Collision-Induced Dissociation (CID).

For 1-(4-Fluorophenyl)-4-phenylbutan-1-one (Molecular Formula: C16H15FO), the theoretical exact mass of the protonated precursor [M+H]+ is 243.1185 Da. When subjected to CID, the molecule undergoes predictable, mechanistically driven fragmentation[3]:

  • Pathway A (Alpha-Cleavage): The most labile bond is the C-C bond adjacent to the carbonyl group. Cleavage here yields the 4-fluorobenzoyl cation ([C7H4FO]+) at an exact m/z of 123.0246. This ion is highly stabilized by the resonance of the phenyl ring and the mesomeric (+M) effect of the fluorine atom, making it the dominant base peak in the MS/MS spectrum.

  • Pathway B (Rearrangement & Neutral Loss): The flexible alkyl chain permits the terminal phenyl group to fold back toward the ionized carbonyl. Through a hydrogen transfer mechanism analogous to the McLafferty rearrangement, the molecule expels a neutral styrene fragment (C8H8, 104.0626 Da), leaving a resonance-stabilized oxonium ion ([C8H8FO]+) at m/z 139.0559[3].

Because HRMS measures these fragments to the fourth decimal place, the probability of an isobaric interference producing this exact fragmentation pattern is statistically negligible. The relationship between the precursor and these fragments forms an absolute, self-validating structural fingerprint.

Fragmentation M Precursor Ion [M+H]+ m/z 243.1185 C16H16FO+ F1 4-Fluorobenzoyl Cation m/z 123.0246 C7H4FO+ M->F1 Pathway A: Alpha Cleavage F2 Oxonium Ion Fragment m/z 139.0559 C8H8FO+ M->F2 Pathway B: Hydrogen Transfer NL Neutral Loss Styrene (C8H8) 104.0626 Da M->NL Neutral Expulsion

Diagnostic HRMS fragmentation pathways for 1-(4-Fluorophenyl)-4-phenylbutan-1-one.

Table 2: Exact Mass vs. Nominal Mass for Key Diagnostic Ions

Ion DescriptionFormulaTheoretical Exact Mass (m/z)Typical HRMS Measured (m/z)Mass Error (ppm)LRMS Nominal Mass (m/z)
Precursor [M+H]+ C16H16FO+243.1185243.1188+1.2243.1
4-Fluorobenzoyl Cation C7H4FO+123.0246123.0248+1.6123.0
Oxonium Fragment C8H8FO+139.0559139.0556-2.1139.1

Experimental Methodology: Step-by-Step LC-HRMS Protocol

The following protocol outlines the optimal workflow for identifying 1-(4-Fluorophenyl)-4-phenylbutan-1-one using an LC-Orbitrap HRMS system.

Phase 1: Sample Preparation

  • Solubilization: Dissolve the sample in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality Note: The formic acid is critical; it acts as a proton donor to ensure efficient ionization of the basic carbonyl oxygen prior to entering the mass spectrometer.

Phase 2: Chromatographic Separation 3. Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression. 4. Gradient Elution: Operate at a flow rate of 0.4 mL/min. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 5 minutes to ensure the hydrophobic phenyl-tail interacts sufficiently with the stationary phase.

Phase 3: HRMS Acquisition (ESI+) 5. Source Parameters: Set the Electrospray Ionization (ESI) source to positive mode. Configure the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to maximize droplet evaporation and gas-phase ion release. 6. MS1 Full Scan: Acquire full-scan data (m/z 100–1000) at a resolving power of 70,000. This ensures the[M+H]+ precursor at m/z 243.1185 is measured with < 3 ppm error. 7. Data-Dependent MS/MS (ddMS2): Isolate the precursor using a narrow 1.0 Da quadrupole window. Apply Higher-energy C-trap Dissociation (HCD) with a normalized collision energy (NCE) of 30 eV. Acquire the MS/MS spectrum at a resolving power of 17,500 to accurately capture the exact masses of the m/z 123.0246 and 139.0559 fragments.

Workflow A 1. Sample Preparation Dilution in MeOH/H2O + 0.1% Formic Acid B 2. UHPLC Separation C18 Column, Gradient Elution A->B C 3. ESI+ Ionization Protonation of Carbonyl B->C D 4. HRMS Acquisition Orbitrap MS1 & ddMS2 C->D E 5. Data Processing Exact Mass & Fragment Matching D->E

Step-by-step UHPLC-HRMS analytical workflow for structural confirmation.

Conclusion

While LRMS and NMR have their respective places in the analytical laboratory, HRMS provides an unmatched combination of sensitivity, speed, and structural certainty. By leveraging exact mass measurements of both the precursor and its mechanistically derived fragments, researchers can establish a self-validating system that unequivocally confirms the identity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one, eliminating the ambiguities inherent to lower-resolution techniques.

References

  • Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases LCGC International URL:[Link]

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information National Institutes of Health (NIH) / PMC URL:[Link]

  • What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? MtoZ Biolabs URL:[Link]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure ResearchGate / Mass Spectrometry (Tokyo) URL:[Link]

Sources

Validation

Comparative Guide to Catalysts for Butyrophenone Synthesis: Mechanistic Insights and Experimental Protocols

Butyrophenones represent a critical class of active pharmaceutical ingredients (APIs), functioning primarily as potent first-generation antipsychotics (e.g., haloperidol, droperidol, and azaperone)[1]. The foundational s...

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Author: BenchChem Technical Support Team. Date: March 2026

Butyrophenones represent a critical class of active pharmaceutical ingredients (APIs), functioning primarily as potent first-generation antipsychotics (e.g., haloperidol, droperidol, and azaperone)[1]. The foundational step in synthesizing these complex molecules is the construction of the 4-chloro-4'-fluorobutyrophenone scaffold. This is achieved via the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride[2].

For researchers and drug development professionals, optimizing this specific reaction is paramount. The choice of catalyst dictates not only the yield and regioselectivity but also the environmental footprint and scalability of the entire synthetic route. This guide provides an objective, data-driven comparison of traditional and modern catalytic systems used in butyrophenone synthesis.

Mechanistic Causality: The Catalyst Dilemma

The Friedel-Crafts acylation of fluorobenzene presents a unique mechanistic challenge. Fluorobenzene is a deactivated aromatic ring; the strong inductive electron-withdrawing effect of the fluorine atom reduces the electron density of the ring[3]. However, the fluorine atom's lone pairs provide resonance donation, which strongly directs the electrophilic attack to the para position, ensuring high regioselectivity[4].

Because of this deactivation, the electrophilic aromatic substitution requires highly active acylium ions, necessitating robust catalysts[5]. Furthermore, the resulting aryl ketone product acts as a Lewis base. The oxygen atom of the newly formed ketone strongly coordinates with traditional Lewis acid catalysts, creating a stable complex[6]. This product inhibition dictates that traditional catalysts must be used in stoichiometric (or greater) amounts, leading to significant challenges in downstream purification, catalyst poisoning, and the generation of highly acidic waste[3].

CatalystLogic Start Fluorobenzene + 4-Chlorobutyryl Chloride Cat1 AlCl3 (Traditional Lewis Acid) Start->Cat1 Cat2 Rare Earth Triflates (Green Catalysis) Start->Cat2 Mech1 Stoichiometric Complexation High Yield (86-90%) Cat1->Mech1 Mech2 Catalytic Turnover High Selectivity (>99%) Cat2->Mech2 Waste High Acidic Waste Difficult Workup Mech1->Waste Recycle Catalyst Recovery Solvent-Free Potential Mech2->Recycle Product 4-Chloro-4'-fluorobutyrophenone (Haloperidol Precursor) Waste->Product Recycle->Product

Fig 1. Logical workflow and mechanistic trade-offs of catalyst selection in butyrophenone synthesis.

Comparative Analysis of Catalysts

The selection of a catalyst for the Friedel-Crafts acylation of fluorobenzene is a trade-off between reactivity, selectivity, cost, and ease of handling[2]. The table below summarizes the quantitative performance of various catalyst systems based on empirical data.

Table 1: Performance Comparison of Catalysts for Butyrophenone Synthesis
Catalyst SystemLoading RequirementReaction ConditionsYield (%)Key AdvantagesMajor Limitations
Anhydrous AlCl₃ [2]Stoichiometric (>1.0 eq)CH₂Cl₂, 20°C, 4 hours86.9 - 90.0%Highly effective, low reagent cost, well-established kinetics.Generates massive acidic waste; product complexation requires harsh quenching.
La(OTf)₃ + TfOH [7]CatalyticSolvent-free, 140°C, 4 hours87.0% (>99% para)Synergistic effect reduces acid use; catalyst is recoverable and reusable.High initial catalyst cost; requires elevated temperatures.
Scandium Triflate Resin [5]Catalytic (1-100% wt)Microwave-assisted, neat or etherVariableCompatible with flow chemistry; easy filtration and workup.Requires specialized microwave or flow reactor equipment.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical checkpoints to verify reaction progress and prevent common failure modes, such as moisture-induced catalyst deactivation[5].

Protocol A: Traditional AlCl₃-Mediated Synthesis

This protocol utilizes aluminum chloride, the industry standard for synthesizing the haloperidol precursor[2].

Materials: Fluorobenzene, 4-chlorobutyryl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (CH₂Cl₂).

Step-by-Step Methodology:

  • System Preparation: Oven-dry all glassware at 120°C for at least 2 hours. Assemble the apparatus under an inert atmosphere (nitrogen or argon). Causality: AlCl₃ is highly hygroscopic; moisture will rapidly hydrolyze the catalyst, releasing HCl gas and halting the acylation[5].

  • Reagent Mixing: In the reaction vessel, dissolve fluorobenzene (1.0 eq) and 4-chlorobutyryl chloride (1.05 eq) in anhydrous CH₂Cl₂. Cool the solution to 0–5 °C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.1 eq) to the mixture over 30 minutes. Validation Check: The addition must be gradual to control the exothermic formation of the highly reactive acylium ion intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to proceed at 20 °C for 4 hours[2].

  • Quenching & Isolation: Carefully pour the reaction mixture over crushed ice containing dilute HCl. Causality: This harsh quench is mandatory to break the robust aluminum-ketone complex[6]. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine until neutral, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-chloro-4'-fluorobutyrophenone.

Protocol B: Solvent-Free Rare Earth Triflate Catalysis

This modern, green-chemistry approach utilizes a composite catalyst of Lanthanum(III) triflate and trifluoromethanesulfonic acid, eliminating halogenated solvents and enabling catalyst recycling[7].

Materials: Fluorobenzene, 4-chlorobutyryl chloride, La(OTf)₃, TfOH.

Step-by-Step Methodology:

  • Preparation: In a dry, heavy-walled reaction tube, combine fluorobenzene and 4-chlorobutyryl chloride.

  • Catalyst Introduction: Add the La(OTf)₃ and TfOH composite catalyst. Causality: The rare earth triflate acts synergistically with the Brønsted acid, lowering the required activation energy and reducing the total acid loading by half compared to using TfOH alone[7].

  • Thermal Activation: Seal the vessel and heat the mixture to 140 °C for 4 hours under vigorous magnetic stirring[7].

  • Product Isolation & Catalyst Recovery: Cool the mixture to room temperature. Extract the product using ethyl acetate. Validation Check: The La(OTf)₃ catalyst is insoluble in the organic phase and will precipitate. Filter the mixture to recover the La(OTf)₃, which can be washed, dried, and reused without significant loss of catalytic activity[7].

  • Purification: Concentrate the organic filtrate to yield the product. This method typically achieves up to 99% selectivity for the para-product[7].

Downstream Pharmacological Context

The rigorous optimization of these catalysts is ultimately driven by the clinical importance of the final APIs. Unreacted starting materials from the butyrophenone synthesis can carry over as process-related impurities in the final drug product[8].

Once synthesized and purified, butyrophenones like haloperidol exert their primary antipsychotic efficacy by acting as potent antagonists at the Dopamine D2 receptors in the striatum, while also exhibiting affinity for alpha-1 adrenoceptors[9].

SignalingPathway Drug Haloperidol (Synthesized Butyrophenone) Receptor Dopamine D2 Receptor (Striatum) Drug->Receptor Antagonism GProtein Gi/o Protein Inhibition Receptor->GProtein Blockade cAMP Decreased cAMP Production GProtein->cAMP PKA Reduced PKA Activity cAMP->PKA Effect Antipsychotic Efficacy (Reduced Psychosis) PKA->Effect

Fig 2. Pharmacological signaling pathway of haloperidol via Dopamine D2 receptor antagonism.

References

  • A Comparative Guide to Catalysts in the Synthesis of 4-Chloro-4'-fluorobutyrophenone. Benchchem.
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl
  • Troubleshooting Low Yield in Friedel-Crafts Acyl
  • Haloperidol Impurities and Rel
  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human pl

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Comparative

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one Derivatives

In the landscape of modern drug development, the stereochemistry of a molecule is not a mere academic curiosity but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a mere academic curiosity but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as the 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives, which hold potential as therapeutic agents, the ability to accurately assess enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and supported by experimental insights to aid researchers in selecting the most appropriate method for their needs.

The Imperative of Enantiomeric Purity

The two enantiomers of a chiral drug can exhibit markedly different interactions with the chiral environment of the human body, leading to differences in efficacy, metabolism, and potential for adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the characterization of stereoisomeric drugs. Therefore, robust and reliable analytical methods for determining enantiomeric excess (ee) are indispensable throughout the drug discovery and development pipeline.

A Comparative Analysis of Key Analytical Techniques

The assessment of enantiomeric purity for 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives can be approached through several sophisticated analytical techniques. This guide will focus on a comparative evaluation of four prominent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Vibrational Circular Dichroism (VCD).

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioselective Analysis

Chiral HPLC stands as the most widely adopted technique for the separation and quantification of enantiomers due to its versatility, robustness, and high resolving power.[1] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Mechanism of Separation: Chiral recognition on a CSP is a complex phenomenon governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP is the cornerstone of this separation.[3]

Key Experimental Considerations:

  • Chiral Stationary Phases (CSPs): The choice of CSP is the most critical parameter in developing a successful chiral HPLC method. For ketone-containing compounds like the 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives, two classes of CSPs have demonstrated broad applicability:

    • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those found in Chiralpak® and Lux® columns, are renowned for their wide-ranging enantiorecognition capabilities.[4][5][6] The helical structure of the polysaccharide backbone creates chiral grooves that can preferentially accommodate one enantiomer over the other.

    • Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica support.[2] They often rely on π-acceptor/π-donor interactions and are particularly effective for compounds containing aromatic rings.[7][8]

  • Mobile Phase Composition: The mobile phase composition significantly influences the retention and resolution of enantiomers. In normal-phase mode, mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol) are commonly used.[9] The alcohol modifier plays a crucial role in modulating the interactions between the analyte and the CSP. Basic or acidic additives, such as diethylamine (DEA) or trifluoroacetic acid (TFA), are often added in small quantities (typically 0.1%) to improve peak shape and resolution, especially for basic or acidic analytes.[10][11]

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.[12] Optimization of temperature can sometimes improve resolution or even reverse the elution order of the enantiomers.

Data Presentation: Chiral HPLC Performance for Aromatic Ketone Analogs

ParameterChiralpak AD-H[13]Lux Cellulose-1[12]Pirkle Column (Whelk-O1)[14]
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)(R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene
Typical Mobile Phase n-Hexane/Isopropanol with 0.1% DEAAcetonitrile/Water with 0.1% DEAHexane/Ethanol
Separation Principle Inclusion in chiral grooves, H-bonding, π-π interactionsInclusion in chiral grooves, H-bonding, π-π interactionsπ-acceptor/π-donor interactions, H-bonding, steric hindrance
Resolution (Rs) Generally > 2.0 for well-suited analytesGenerally > 1.5 for well-suited analytesCan achieve very high resolution for specific analytes
Analysis Time Typically 10-30 minutesTypically 5-20 minutesCan be very fast (< 5 minutes) with UHPLC formats

Experimental Workflow: Chiral HPLC

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve analyte in mobile phase Inject Inject Sample Sample->Inject MobilePhase Prepare and degas mobile phase MobilePhase->Inject Column Chiral Column (e.g., Chiralpak AD-H) Inject->Column Separate Enantiomeric Separation Column->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced organic solvent consumption, and often unique selectivity.[15] The mobile phase in SFC is typically composed of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol.

Causality behind Experimental Choices:

  • Supercritical CO2: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in column efficiency, leading to faster separations.[15]

  • Organic Modifier: The organic modifier is crucial for eluting the analytes from the column and for modulating the chiral recognition process. The choice and concentration of the modifier can have a profound impact on retention and resolution.

  • Stationary Phases: The same polysaccharide-based and Pirkle-type CSPs used in HPLC are also widely employed in SFC, often exhibiting complementary selectivity.[6]

Comparative Performance: HPLC vs. SFC for Aromatic Amides on a Pirkle-type CSP

ParameterHPLC[7]Subcritical Fluid Chromatography (SubFC)[7]
Mobile Phase Hexane-2-propanol-acetonitrileCO2 with polar modifiers (e.g., alcohols)
Analysis Time > 10 minutes< 2 minutes
Resolution (α) 1.03 - 1.11Similar to HPLC
Solvent Consumption HighSignificantly lower
Environmental Impact HigherLower (greener)

Experimental Protocol: Chiral SFC Screening

  • Column Selection: Screen a set of complementary chiral columns, such as Lux Amylose-1, Lux Cellulose-1, Lux Cellulose-2, and a Pirkle-type column.

  • Mobile Phase Screening: For each column, perform gradient elution with mobile phases containing supercritical CO2 and different co-solvents (e.g., methanol and isopropanol) with a standard additive (e.g., 0.1% DEA for basic compounds).

  • Optimization: For promising separations, optimize the mobile phase composition (co-solvent percentage and additive concentration), back pressure, and temperature to achieve baseline resolution.

  • Quantification: Once the method is optimized, inject the sample and determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Auxiliaries: A Homogeneous Solution-Phase Technique

NMR spectroscopy offers a distinct advantage as it is a solution-phase technique that does not require physical separation of the enantiomers.[16] The principle relies on converting the enantiomeric pair into a mixture of diastereomers by the addition of a chiral auxiliary. These diastereomers have different magnetic environments and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Types of Chiral Auxiliaries:

  • Chiral Derivatizing Agents (CDAs): These reagents react covalently with a functional group in the analyte to form stable diastereomers.[17] For ketones, this may require prior conversion to a different functional group.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding and π-stacking.[17][18][19] This is a non-destructive method, and the analyte can be recovered.

Self-Validating System in NMR:

The accuracy of the enantiomeric excess determination by NMR is contingent on several factors. A well-resolved baseline separation of the signals from the two diastereomers is crucial for accurate integration.[20] It is also important to ensure that the reaction with a CDA goes to completion and that no kinetic resolution occurs. The linearity of the response can be validated by preparing samples with known enantiomeric ratios and comparing the measured and expected values.[21]

Logical Relationship: NMR with Chiral Auxiliary

Analyte Racemic Analyte (Enantiomers) Complex Diastereomeric Complex/Adduct Analyte->Complex Auxiliary Chiral Auxiliary (CSA or CDA) Auxiliary->Complex NMR NMR Spectroscopy Complex->NMR Spectrum Distinct NMR Signals for each Diastereomer NMR->Spectrum Quantify Integration and %ee Calculation Spectrum->Quantify

Caption: Principle of enantiomeric excess determination by NMR.

Vibrational Circular Dichroism (VCD): A Powerful Tool for Absolute Configuration

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[22] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[23][24][25]

Authoritative Grounding: The determination of absolute configuration by VCD is achieved by comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known enantiomer using Density Functional Theory (DFT).[26] A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.[27]

Experimental Considerations:

  • Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl3) to minimize solvent interference in the IR region of interest.[26] A concentration of 5-15 mg of the sample is usually sufficient.

  • Data Acquisition: VCD spectra are typically collected over several hours to achieve a good signal-to-noise ratio, as the VCD signals are several orders of magnitude weaker than the corresponding IR absorption bands.[27]

  • Computational Analysis: The experimental VCD spectrum is compared with the DFT-calculated spectra for both enantiomers. The enantiomer whose calculated spectrum matches the experimental one is assigned as the absolute configuration of the sample.

While VCD is primarily a tool for determining absolute configuration, it can also be used to assess enantiomeric purity by comparing the intensity of the VCD signals of the sample to that of an enantiomerically pure standard.[22]

Conclusion: Selecting the Optimal Technique

The choice of the most suitable technique for assessing the enantiomeric purity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one derivatives depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, Chiral HPLC and Chiral SFC are the methods of choice due to their high resolution, robustness, and well-established protocols. SFC offers the added benefits of speed and reduced environmental impact.

  • When a non-separative method is preferred or for orthogonal validation, NMR with chiral auxiliaries is a valuable tool. It provides a direct measure of the enantiomeric ratio in solution.

  • For the unambiguous determination of absolute configuration, VCD is an exceptionally powerful technique. It provides detailed structural information in the solution state without the need for crystallization.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to ensure the stereochemical integrity of their chiral drug candidates, a critical step in the journey from discovery to the clinic.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(2), 154-177.
  • Bian, Z., et al. (2016). A chiral phosphoric acid promoted enantioselective NMR analysis of atropisomeric quinazolinones. Frontiers in Chemistry, 6, 373.
  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography.
  • Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Macaudière, P., et al. (1989). Resolution of enantiomeric amides on a Pirkle-type chiral stationary phase. A comparison of subcritical fluid and liquid chromatographic approaches.
  • Polavarapu, P. L. (2002). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Klus, K., & Vlcková, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(3), 107-113.
  • Phenomenex Inc. (2011). Lux Cellulose-1.
  • Francotte, E. (2001). New chiral stationary phases for enantioselective drugs analysis.
  • Stephens, P. J., et al. (2005). Determination of absolute configuration using vibrational circular dichroism. Chirality, 17(S1), S1-S15.
  • Tang, M., et al. (2019). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 174, 329-335.
  • Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8961.
  • BenchChem. (2025).
  • Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446.
  • Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of α-fluoro ketones, esters, and amides using N-fluoro-o-benzenedisulfonimide. The Journal of Organic Chemistry, 62(21), 7531-7535.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences, 25(6), 3375.
  • BioTools, Inc. (2016).
  • Roda, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13039-13051.
  • Nirogi, R., et al. (2007). Enantiomeric resolution of Gatifloxacin on Chiralpak AD-H column. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 526-531.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Product Manual.
  • Phenomenex Inc. (2011). Lux Chiral Columns Make it Easy. Brochure.
  • Ismail, O. H., et al. (2017).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Technical Bulletin.
  • Scafato, P., et al. (2004).
  • Zhang, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, 18(4), e202201183.
  • Rahmani, T., et al. (2023). Enantioselective determination of biological and pharmaceutical compounds by achiral × chiral 2D-LC, using a purely aqueous mobile phase in the first dimension and ultrafast chiral chromatography in the second dimension.
  • Bruker. (n.d.). Vibrational circular dichroism (VCD).
  • Goldup, S. M., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(23), 5940-5946.
  • BenchChem. (2025). Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers.
  • Gecse, Z., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanines on Cinchona alkaloid-based zwitterionic chiral stationary phases.
  • HPLC-MART. (n.d.). Lux Cellulose-1. Product Page.
  • Hodgson, R., et al. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode.
  • UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Product Manual.
  • Sreekanth, N., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 651-655.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Article.
  • Armstrong, D. W., et al. (2012). The Evolution of Chiral Stationary Phases from HPLC to UHPLC. LCGC North America, 30(7), 586-595.
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Validation

A Researcher's Guide to Benchmarking the Neuroleptic Activity of 1-(4-Fluorophenyl)-4-phenylbutan-1-one Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the neuroleptic potential of novel 1-(4-fluorophenyl)-4-phenylbutan-1-one...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the neuroleptic potential of novel 1-(4-fluorophenyl)-4-phenylbutan-1-one derivatives. This class of compounds, belonging to the butyrophenone family, has been a cornerstone in the development of antipsychotic agents, with Haloperidol serving as a prototypical example.[1][2] This document moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating benchmarking strategy.

Section 1: The Scientific Rationale - Targeting the Dopaminergic System

The foundation of antipsychotic drug action is intrinsically linked to the Dopamine Hypothesis of Schizophrenia . This model posits that the positive symptoms of schizophrenia, such as hallucinations and delusions, arise from hyperactive dopaminergic signal transduction, particularly through the overactivation of D2 receptors in the mesolimbic pathway.[3][4][5] Conversely, negative symptoms may be related to reduced dopamine function in the mesocortical pathway.[4] Therefore, the primary mechanism of action for most antipsychotic drugs, especially the "typical" agents like Haloperidol, is the potent antagonism of the dopamine D2 receptor.[1][6][7]

Dopamine receptors are G-protein coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[8][9] The D2 receptor signals through Gαi/o proteins to inhibit the production of cyclic AMP (cAMP), a key second messenger.[9] Blockade of this receptor by an antagonist prevents dopamine from binding, thereby reducing the downstream signaling cascade and mitigating the hyperdopaminergic state associated with psychosis.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist Butyrophenone Antagonist Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

While D2 antagonism is critical for efficacy, it is also responsible for significant extrapyramidal side effects (EPS), such as tremor and tardive dyskinesia, which are major drawbacks of typical antipsychotics.[10] Modern "atypical" antipsychotics often exhibit a more complex multi-receptor binding profile, notably including high affinity for serotonin 5-HT2A receptors.[10][11] The ratio of 5-HT2A to D2 receptor affinity is a key predictor of an "atypical" profile, which is associated with a lower risk of EPS.[12] Therefore, a thorough benchmarking process must evaluate not only the primary target (D2) but also key off-targets to predict both efficacy and side effect liability.[13]

Section 2: The Compounds - Structure-Activity Relationship (SAR)

The 1-(4-fluorophenyl)-4-phenylbutan-1-one scaffold is the core of the butyrophenone class. The neuroleptic activity of these compounds is highly dependent on their specific chemical structure. Key SAR insights include:

  • Fluorophenyl Group: The para-fluoro substitution on the phenyl ring attached to the carbonyl group is optimal for activity.[14]

  • Butanone Chain: A three-carbon (propyl) chain separating the carbonyl group and the aliphatic nitrogen is essential for maximal potency. Lengthening or shortening this chain decreases activity.[14]

  • Aliphatic Nitrogen: This nitrogen is required for activity and potency is highest when it is incorporated into a cyclic structure, such as a piperidine or piperazine ring.[14]

  • Terminal Group: The substituent at the 4-position of the piperidine/piperazine ring profoundly influences the binding profile and overall activity. This is the primary site for modification when developing novel analogues with improved properties.[2][11][15]

For this guide, we will benchmark three hypothetical novel compounds against the gold-standard typical antipsychotic, Haloperidol .

  • Compound A: A direct analogue with a simple modification to the terminal phenyl ring.

  • Compound B: An analogue replacing the piperidine ring with a different heterocyclic system.[11]

  • Compound C: An analogue designed to increase affinity for the 5-HT2A receptor.

Section 3: In Vitro Benchmarking - Quantifying Receptor Affinity

The first step in characterizing a new compound is to determine its binding affinity (Ki) for a panel of relevant receptors. The Ki value represents the concentration of the competing drug that would occupy 50% of the receptors if no radioligand were present; a lower Ki value indicates higher binding affinity. This is most commonly achieved through competitive radioligand binding assays.

InVitro_Workflow A 1. Prepare Receptor Source (e.g., Rat Striatal Membranes or Recombinant Cell Lines) B 2. Set up Assay Plates - Total Binding (Radioligand + Membranes) - Non-Specific Binding (Radioligand + Membranes + Excess Unlabeled Ligand) - Competitive Binding (Radioligand + Membranes + Test Compound) A->B C 3. Incubate (Allow binding to reach equilibrium) B->C D 4. Separate Bound/Unbound (Rapid Vacuum Filtration) C->D E 5. Quantify Bound Radioligand (Liquid Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50, then Ki using Cheng-Prusoff equation) E->F

Caption: General Workflow for Radioligand Binding Assays.

Experimental Protocol: Dopamine D2 Receptor Binding Assay[16][17]
  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue (a region rich in D2 receptors) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). The final concentration should be around 200-400 µg/mL.[16]

  • Binding Assay (96-well plate format):

    • Radioligand: Use a high-affinity D2 antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its Kd value (e.g., 0.2-0.5 nM).[8][16]

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol or Sulpiride), radioligand, and membrane preparation. This determines the amount of radioligand that binds to non-receptor components.

    • Competitive Binding Wells: Add a range of concentrations of the test compound (e.g., Compound A, B, or C), radioligand, and membrane preparation. Use at least 8-10 concentrations to generate a full competition curve.

  • Incubation & Filtration:

    • Incubate the plates at room temperature or 37°C for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

Comparative In Vitro Data

A comprehensive profile requires testing against a panel of receptors implicated in efficacy and side effects.

ReceptorHaloperidol (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)Compound C (Ki, nM)Rationale
Dopamine D2 0.89 - 1.5 [2]1.2 25.5 5.8 Primary target for antipsychotic efficacy. [1]
Serotonin 5-HT2A ~20 [1][12]25.1 15.3 0.9 High affinity relative to D2 suggests an "atypical" profile with lower EPS risk.[10]
Histamine H1 ~60 55.0 8.2 75.4 Blockade is associated with sedation and weight gain.[13]
Muscarinic M1 >1000 >1000 980 >1000 Blockade can cause anticholinergic side effects (dry mouth, blurred vision).[13]
Adrenergic α1 ~10 [1]12.5 11.5 22.1 Blockade can lead to orthostatic hypotension.

Data for Haloperidol are based on literature values. Data for Compounds A, B, and C are hypothetical for illustrative purposes.

Interpretation:

  • Compound A shows a profile very similar to Haloperidol, suggesting it would be a potent, typical antipsychotic with a high risk of EPS.

  • Compound B has significantly lower D2 affinity, suggesting it may be less potent. However, its higher affinity for H1 receptors might lead to more sedation.

  • Compound C displays a classic "atypical" profile. Its 5-HT2A affinity is much higher than its D2 affinity (Ki ratio D2/5-HT2A > 6), which is highly desirable for mitigating EPS.[10][11]

Section 4: In Vivo Benchmarking - Assessing Functional Outcomes

In vitro affinity does not always translate directly to in vivo efficacy. Behavioral models in rodents are crucial for assessing a compound's functional effects in a living system and predicting its therapeutic potential and side effect profile.[18]

Model for Antipsychotic Efficacy: Apomorphine-Induced Stereotypy

Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors (compulsive, repetitive movements like sniffing, licking, and gnawing) in rodents by stimulating postsynaptic dopamine receptors in the striatum.[19][20] An effective antipsychotic, by blocking D2 receptors, will inhibit or reverse this behavior.

  • Animal Acclimation: Allow male rats or mice to acclimate to the testing environment (e.g., clear observation cages) for at least 60 minutes.

  • Drug Administration: Administer the test compound (e.g., Compound A, B, C, or Haloperidol) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses to different groups of animals.

  • Pre-treatment Time: Allow a set time for the drug to be absorbed and reach the central nervous system (typically 30-60 minutes).

  • Apomorphine Challenge: Administer a dose of apomorphine known to reliably induce stereotypy (e.g., 0.5 - 2.5 mg/kg, s.c.).[19][20][21]

  • Observation and Scoring: Immediately after the apomorphine injection, observe the animals for a set period (e.g., 60 minutes). At regular intervals (e.g., every 5-10 minutes), score the intensity of stereotyped behavior using a standardized scale. A common scale is:

    • 0: Asleep or stationary

    • 1: Active, moving around

    • 2: Predominantly active with bursts of stereotyped sniffing

    • 3: Continuous stereotyped sniffing, rearing

    • 4: Stereotyped sniffing and licking

    • 5: Intermittent gnawing of cage bars

    • 6: Continuous and intense gnawing[19]

  • Data Analysis: For each dose group, calculate the mean or total stereotypy score over the observation period. Determine the ED50 value—the dose of the test compound required to reduce the stereotypy score by 50% compared to the vehicle-treated group.

Model for EPS Liability: The Catalepsy Bar Test

Catalepsy in rodents is a state of muscular rigidity and failure to correct an externally imposed posture.[22] It is a widely accepted preclinical model for predicting the propensity of a drug to cause extrapyramidal side effects in humans.[23][24] Typical antipsychotics like Haloperidol are potent inducers of catalepsy, while atypical agents are much weaker.[22]

  • Apparatus: A horizontal bar (e.g., 0.5-1.0 cm diameter) elevated approximately 9-12 cm above a flat surface.[23][25]

  • Drug Administration: Administer various doses of the test compound or vehicle to different groups of rats.

  • Testing Time: Test for catalepsy at the time of expected peak drug effect (e.g., 60-120 minutes post-injection).

  • Procedure:

    • Gently place the rat's forepaws on the elevated bar, with the hind paws remaining on the surface.

    • Start a stopwatch immediately.

    • Measure the time (in seconds) the rat remains in this position without moving either forepaw.

    • A cut-off time (e.g., 180 or 300 seconds) is typically used, after which the rat is returned to its home cage.[25]

  • Data Analysis: Calculate the mean time on the bar for each dose group. The dose that induces catalepsy for a specified duration in 50% of the animals (ED50) can be calculated.

Comparative In Vivo Data
ParameterHaloperidolCompound ACompound BCompound CInterpretation
Apomorphine Stereotypy (ED50, mg/kg) 0.13 [1]0.15 1.2 0.4 Lower value indicates higher antipsychotic potency.
Catalepsy Induction (ED50, mg/kg) 0.3 - 0.6 [22][26]0.4 >20 >20 Higher value indicates lower EPS liability.
Therapeutic Index (Catalepsy ED50 / Stereotypy ED50) ~3 ~2.7 >16 >50 A larger ratio predicts a wider separation between the therapeutic dose and the dose causing side effects.

Data for Haloperidol are based on literature values. Data for Compounds A, B, and C are hypothetical for illustrative purposes.

Section 5: Synthesis and Conclusion

This guide outlines a logical, multi-tiered approach to benchmarking the neuroleptic activity of novel 1-(4-fluorophenyl)-4-phenylbutan-1-one compounds. By integrating in vitro receptor binding data with in vivo functional assays, a comprehensive picture of a compound's potential efficacy and safety can be constructed.

Final_Comparison cluster_vitro In Vitro Profile cluster_vivo In Vivo Profile D2_Ki D2 Affinity (Ki) Efficacy Antipsychotic Efficacy (Anti-Apomorphine ED50) D2_Ki->Efficacy Prediction Predicted Clinical Profile (Typical vs. Atypical) D2_Ki->Prediction S_Ki 5-HT2A Affinity (Ki) Safety EPS Liability (Catalepsy ED50) S_Ki->Safety S_Ki->Prediction Off_Target Off-Target Profile (H1, M1, α1) Off_Target->Prediction Predicts Side Effects Therapeutic_Index Therapeutic Index (Safety / Efficacy) Efficacy->Therapeutic_Index Safety->Therapeutic_Index Therapeutic_Index->Prediction

Caption: Integrated logic for predicting clinical profile.

Based on the illustrative data:

  • Compound A is a potent but classic "typical" antipsychotic, unlikely to offer advantages over Haloperidol.

  • Compound B is less potent and may have a different side effect profile, but its therapeutic window appears favorable.

  • Compound C is the most promising candidate. It demonstrates potent antipsychotic-like activity with an exceptionally high therapeutic index, strongly predicting an "atypical" profile with a low risk of extrapyramidal side effects. Its multi-receptor profile (high 5-HT2A affinity) is consistent with modern antipsychotic drug design strategies.[11][27]

This benchmarking framework provides the necessary tools and rationale to guide decision-making in the early stages of neuroleptic drug discovery, enabling the prioritization of compounds with the highest potential for clinical success.

References

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Sources

Comparative

Quantitative comparison of receptor binding profiles for butyrophenone analogs

An In-Depth Guide to the Quantitative Comparison of Receptor Binding Profiles for Butyrophenone Analogs Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Comparison of Receptor Binding Profiles for Butyrophenone Analogs

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a detailed comparative analysis of the receptor binding profiles of key butyrophenone analogs. This document delves into the quantitative data underpinning their pharmacological actions, outlines the precise experimental methodologies for these assessments, and visualizes the core signaling pathways involved.

Introduction: The Butyrophenone Landscape

The butyrophenones are a class of antipsychotic drugs that have been a cornerstone in the treatment of psychosis for decades. Their primary therapeutic effect is attributed to the potent antagonism of the dopamine D2 receptor.[1][2] However, the clinical profiles of individual analogs—ranging from efficacy against positive and negative symptoms to the propensity for extrapyramidal side effects (EPS)—are dictated by their unique affinities across a wider range of neurotransmitter receptors.[3][4] Understanding these nuanced binding profiles is therefore critical for both rational drug design and clinical application. This guide focuses on a quantitative comparison of seminal butyrophenones, including the prototypical haloperidol and the highly potent benperidol, among others, to illuminate the structure-activity relationships that govern their pharmacological identity.

The Dopamine D2 Receptor: The Primary Antipsychotic Target

The therapeutic efficacy of butyrophenone antipsychotics is strongly correlated with their ability to block dopamine D2 receptors in the mesolimbic pathway.[5] The D2 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαi/o pathway. Upon activation by dopamine, this pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[6] Butyrophenones act as antagonists, blocking this cascade and thereby reducing dopaminergic neurotransmission.

G_alpha_i_o_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o-GDP D2R->G_protein Activates G_protein_active Gαi/o-GTP G_protein->G_protein_active GTP/GDP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Decreased Downstream Signaling PKA->Downstream Phosphorylates

Caption: Dopamine D2 receptor Gαi/o signaling pathway and point of antagonism.

Beyond Dopamine: The Role of the Serotonin 5-HT2A Receptor

While D2 antagonism is key, the "atypical" profile of some antipsychotics, characterized by lower EPS and improved efficacy against negative symptoms, is strongly linked to their interaction with other receptors, most notably the serotonin 5-HT2A receptor.[3] A high 5-HT2A to D2 receptor affinity ratio is often considered a predictor of an atypical profile.[3] Blockade of 5-HT2A receptors is thought to disinhibit dopamine release in certain brain regions, counteracting the motor side effects caused by potent D2 blockade in the striatum. The 5-HT2A receptor signals through the Gαq/11 pathway, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[7][8]

G_alpha_q_11_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin (5-HT) SHT2A_R 5-HT2A Receptor Serotonin->SHT2A_R Binds G_protein_q Gαq/11 SHT2A_R->G_protein_q Activates PLC Phospholipase C (PLC) G_protein_q->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Antagonist Butyrophenone (e.g., Spiperone) Antagonist->SHT2A_R Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes with D2R) Total_Binding Total Binding: Receptor + Radioligand Receptor_Source->Total_Binding NSB Non-Specific Binding (NSB): Receptor + Radioligand + Excess Unlabeled Ligand Receptor_Source->NSB Competition Competition Binding: Receptor + Radioligand + Test Compound (Varying Conc.) Receptor_Source->Competition Radioligand Radioligand (e.g., [³H]-Spiperone) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (e.g., Haloperidol) Test_Compound->Competition Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting (Measures radioactivity on filter) Filtration->Counting IC50 Determine IC50 (Concentration of test compound that inhibits 50% of specific binding) Counting->IC50 Ki_Calc Calculate Ki (Using Cheng-Prusoff Equation) IC50->Ki_Calc

Caption: Workflow for a radioligand competition binding assay.

Detailed Step-by-Step Protocol

This protocol provides a standardized framework for determining the Ki of a butyrophenone analog at the dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a specific radiolabeled antagonist. [9] Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells). [9]* Radioligand: [³H]-Spiperone, a high-affinity D2 receptor antagonist. [9]* Test Compounds: Haloperidol, Benperidol, etc., dissolved to create a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Butaclamol or unlabeled Spiperone). [9]* Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. [10]* Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters, and a liquid scintillation counter. [11] Methodology:

  • Membrane Preparation: a. Harvest cells expressing the D2 receptor and homogenize them in ice-cold assay buffer. b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the membranes. [10] c. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation to wash the membranes. d. Resuspend the final pellet and determine the protein concentration (e.g., BCA assay). Store aliquots at -80°C. [10]

  • Assay Setup (in a 96-well plate): a. Total Binding Wells: Add receptor membrane preparation, a fixed concentration of [³H]-Spiperone (typically near its Kd value), and assay buffer. b. Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, [³H]-Spiperone, and a saturating concentration of the non-specific binding control (e.g., 10 µM Butaclamol). This measures the amount of radioligand that binds to components other than the specific receptor. c. Competition Wells: Add receptor membrane preparation, [³H]-Spiperone, and varying concentrations of the test butyrophenone analog. A serial dilution covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) is required.

  • Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). [10]

  • Separation of Bound and Free Ligand: a. Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through. b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. [11]

  • Quantification: a. Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the total or competition wells. Specific Binding = Total Binding - Non-Specific Binding. b. Determine IC50: Plot the specific binding as a function of the logarithm of the competitor concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand. c. Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : [3][12] Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).

Conclusion

The quantitative analysis of receptor binding profiles is an indispensable tool in pharmacology and drug development. For butyrophenone analogs, this data provides a molecular basis for their clinical effects. The exceptionally high D2 affinity of benperidol explains its potent neuroleptic activity, while the multi-receptor profile of compounds like spiperone, with significant 5-HT2A affinity, hints at a more complex, potentially "atypical" mechanism of action. By employing rigorous experimental methodologies like the radioligand binding assay, researchers can precisely quantify these interactions, enabling the comparison of existing drugs and guiding the synthesis of novel antipsychotics with optimized efficacy and improved side-effect profiles.

References

  • Conformationally Constrained Butyrophenones with Affinity for Dopamine (D1, D2, D4) and Serotonin (5-HT2A, 5-HT2B, 5-HT2C) Recep. (2000). Journal of Medicinal Chemistry.
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC.
  • Dopamine D2-Like Receptor Family Signaling P
  • Relationship between dopamine receptor occupation by spiperone and acetylcholine levels in the rat striatum after long-term haloperidol treatment depends on dopamine innerv
  • A Comparative Analysis of Benperidol and Haloperidol on D2 Receptor Binding. Benchchem.
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... - PMC.
  • Benperidol for schizophrenia - PMC.
  • In vitro evaluation of radioiodinated butyrophenones as radiotracer for dopamine receptor study. PubMed.
  • 5-HT2A receptor - Wikipedia. Wikipedia.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC.
  • Clinical perspective on antipsychotic receptor binding affinities. SciELO.
  • Benperidol | Antipsychotic Agent. MedChemExpress.
  • Radioligand Binding Assay.
  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Fluorophenyl)-4-phenylbutan-1-one proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 1-(4-Fluorophenyl)-4-phenylbutan-1-one As researchers and drug development professionals, we often prioritize the synthetic utility of building blocks like 1-(4-Flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1-(4-Fluorophenyl)-4-phenylbutan-1-one

As researchers and drug development professionals, we often prioritize the synthetic utility of building blocks like 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0). However, the exact structural features that make this fluorinated aromatic ketone valuable—namely, the highly stable carbon-fluorine (C-F) bond—also dictate a rigorous, highly specialized end-of-life disposal protocol.

This guide provides step-by-step, self-validating procedures for the safe segregation, storage, and thermal destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

The Mechanistic Rationale for Halogenated Waste Segregation

In laboratory waste management, 1-(4-Fluorophenyl)-4-phenylbutan-1-one must be strictly classified as a[1].

The Causality of Segregation: The primary reason for isolating fluorinated compounds lies in their thermal degradation thermodynamics. Unlike non-halogenated organics that combust cleanly into CO₂ and H₂O, the thermal cleavage of the C-F bond generates hydrogen fluoride (HF) gas[2]. HF is highly toxic and corrosive. If halogenated waste is inadvertently mixed with non-halogenated waste, the entire volume must undergo specialized [2], which exponentially increases disposal costs[3]. Furthermore, mixing halogenated ketones with incompatible solvents can lead to exothermic reactions or container over-pressurization[4].

Self-Validating Laboratory Disposal Protocol

To maintain a self-validating safety system, each step of the disposal process includes a built-in verification check to prevent downstream logistical failures.

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined waste container.

  • Validation Check: Inspect the container for any metal components or glass. Do not use standard metal cans. Trace moisture reacting with the fluorinated compound can lead to the formation of trace HF, which aggressively corrodes metal and glass, ultimately compromising container integrity.

Step 2: Waste Segregation and Collection

  • Action: Pour the waste directly into the designated "Halogenated Organic Waste" container.

  • Validation Check: Verify that the container has not been used for non-halogenated bulk solvents or incompatible streams (e.g., strong bases, oxidizers)[5]. This prevents cross-contamination and dangerous reactive mixtures (such as the explosive potential of mixed ketones and chloroform)[4].

Step 3: EPA-Compliant Labeling

  • Action: Affix a immediately upon the first drop of waste entering the container[3].

  • Validation Check: The label must explicitly state "Halogenated Organic Waste" and list the exact chemical components with their relative percentages (e.g., "1-(4-Fluorophenyl)-4-phenylbutan-1-one: 100%"). This ensures downstream waste handlers apply the correct thermal treatment[3].

Step 4: Secondary Containment and Storage

  • Action: Place the sealed container in a secondary containment bin (spill tray) within a ventilated, flammable storage cabinet[6].

  • Validation Check: Ensure the container is kept tightly closed at all times unless actively adding waste. This self-validates the protocol by preventing vapor accumulation and inhalation hazards in the laboratory environment[3].

Thermal Treatment and Destruction Workflow

Due to Land Disposal Restrictions (LDR) under 40 CFR Part 268, HOCs cannot be disposed of in landfills without prior treatment[1]. The EPA-mandated treatment for highly stable halogenated organics is [2].

During this process, the waste is subjected to temperatures exceeding 1000°C to break the stable C-F bonds. The resulting exhaust gases, rich in HF and CO₂, are passed through a wet scrubber containing a caustic solution (e.g., Sodium Hydroxide, NaOH). The scrubber neutralizes the toxic HF gas into harmless sodium fluoride (NaF) salts and water, which can then be safely managed as solid/aqueous waste[2][7].

HalogenatedWasteWorkflow Gen Waste Generation: 1-(4-Fluorophenyl)-4-phenylbutan-1-one Seg Waste Segregation: Halogenated Organic Stream Gen->Seg Collect Store Temporary Storage: HDPE Container + Secondary Containment Seg->Store Transfer Incinerate Thermal Treatment: Rotary Kiln Incineration (>1000°C) Store->Incinerate EPA Licensed Transport Scrub Caustic Scrubbing: Neutralization of HF Gas Incinerate->Scrub Exhaust Gas (HF, CO2) Ash Ash/Sludge Disposal: Secure Landfill Incinerate->Ash Solid Residue

Figure 1: Disposal workflow for halogenated waste, highlighting thermal destruction and scrubbing.

Quantitative Data and Compatibility Matrices

To ensure operational safety and regulatory compliance, adhere to the following compatibility and treatment parameters.

Table 1: Waste Segregation Compatibility Matrix

Waste Stream CategoryCompatibility with 1-(4-Fluorophenyl)-4-phenylbutan-1-oneRationale / Consequence
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Shares the same thermal destruction pathway (Incineration + Scrubbing)[4].
Non-Halogenated Solvents (e.g., Ethanol, Hexane)Incompatible Increases volume of expensive halogenated waste; potential for reactive mixtures[3][4].
Strong Oxidizers / Peroxides Highly Incompatible Risk of exothermic reaction, gas generation, and container over-pressurization[3].
Strong Acids / Bases Incompatible Can catalyze unwanted side reactions or degrade the ketone structure unpredictably[5].

Table 2: Required Thermal Treatment Parameters (EPA Standards)

ParameterRequirementOperational Purpose
Incineration Method Rotary KilnHandles both liquid and solid halogenated waste effectively[2].
Operating Temperature > 1000°CProvides sufficient thermal energy to break stable C-F and C-C bonds[2].
Destruction & Removal Efficiency (DRE) ≥ 99.99%Mandated by EPA to ensure no toxic organic precursors are released into the atmosphere[7].
Exhaust Treatment Caustic Wet ScrubbingNeutralizes acidic halogen gases (HF, HCl) generated during combustion[2].

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Hazardous Waste Guide Source: University of Tennessee Institute of Agriculture (UTIA) URL: [Link]

  • Title: Laboratory Waste Disposal Guidelines Source: University of Wollongong (UOW) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Fluorophenyl)-4-phenylbutan-1-one

Advanced Laboratory Protocol: Handling, PPE, and Logistics for 1-(4-Fluorophenyl)-4-phenylbutan-1-one In pharmaceutical development, particularly in the synthesis of butyrophenone-derived neuroleptics and novel fluorinat...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Protocol: Handling, PPE, and Logistics for 1-(4-Fluorophenyl)-4-phenylbutan-1-one

In pharmaceutical development, particularly in the synthesis of butyrophenone-derived neuroleptics and novel fluorinated pharmacophores, 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0) serves as a critical synthetic intermediate[1]. Handling this fluorinated aromatic ketone requires absolute precision. As a Senior Application Scientist, I have designed this protocol not merely to list safety steps, but to explain the chemical causality behind them. Understanding how the molecule's lipophilicity and the robust carbon-fluorine (C-F) bond interact with biological systems and the environment is the foundation of true laboratory safety.

Hazard Profile and the Causality of Protection

1-(4-Fluorophenyl)-4-phenylbutan-1-one (Molecular Weight: 242.29 g/mol ) presents specific handling challenges that dictate our safety approach[2]:

  • High Lipophilicity: The presence of two phenyl rings and a fluorine atom significantly increases the molecule's partition coefficient (LogP). If the substance contacts unprotected skin, it can rapidly permeate the lipid bilayer of the epidermis.

  • Halogenated Reactivity & Thermal Stability: While stable under standard benchtop conditions, fluorinated aromatics can undergo complex degradation pathways when subjected to extreme thermal stress, necessitating specialized environmental regulations and disposal methods[3].

  • Aerosolization Risk: As a solid powder, electrostatic forces can cause micro-particulates to aerosolize during weighing, posing a direct respiratory and ocular hazard.

Quantitative PPE Specifications

To mitigate these risks, personal protective equipment (PPE) must be selected based on material breakthrough data and chemical compatibility.

PPE ComponentMaterial / SpecificationStandard / RatingCausality & Rationale
Gloves Nitrile (Double-gloved)EN 374 (Thickness ≥ 0.11 mm)Fluorinated aromatics are highly lipophilic. Double-gloving prevents transdermal absorption if the outer layer is breached by residual organic solvents during synthesis.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Protects the ocular mucosa from aerosolized micro-particles during powder transfer and guards against solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112Prevents particulate accumulation on street clothes; FR material mitigates fire risk since this compound is often handled alongside flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorNIOSH ApprovedMandatory only if weighing outside a certified fume hood or during a large-scale spill of the dry powder.

Step-by-Step Operational Workflow

Every protocol must act as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Setup

  • System Validation: Turn on the chemical fume hood. Validation Check: Verify the digital monitor displays a face velocity of ≥ 0.5 m/s (100 fpm). If the alarm sounds or the draft is insufficient, halt operations immediately.

  • Static Mitigation: Wipe the interior working surface with a slightly damp, lint-free cloth to reduce static electricity, which can cause the fluorinated powder to scatter unpredictably.

  • Donning: Apply the FR lab coat, chemical goggles, and the first pair of nitrile gloves. Apply the second pair of gloves over the cuffs of the lab coat.

Phase 2: Weighing and Transfer

  • Preparation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Handling: Using a grounded stainless-steel spatula, slowly transfer the 1-(4-Fluorophenyl)-4-phenylbutan-1-one. Causality: Stainless steel prevents the static cling commonly seen with plastic spatulas, ensuring accurate dosing and preventing accidental displacement.

  • Sealing: Once weighed, immediately cap the primary chemical bottle and seal the weigh boat in a secondary closed container before moving it to the reaction vessel.

Phase 3: Post-Operation Decontamination

  • Primary Wash: Rinse all spatulas and reusable glassware with a compatible organic solvent (e.g., ethanol or acetone) directly into a designated halogenated waste beaker.

  • Secondary Wash: Wash the equipment with an alkaline laboratory detergent and water. Causality: The solvent removes the lipophilic ketone, while the detergent removes residual solvent and breaks down trace organics.

Halogenated Waste Disposal Plan

The disposal of 1-(4-Fluorophenyl)-4-phenylbutan-1-one must follow strict halogenated waste protocols due to environmental regulations[3].

  • The Causality of Segregation: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incinerators cannot safely destroy it. If mixed with non-halogenated waste and burned at standard temperatures, it produces highly toxic and corrosive hydrogen fluoride (HF) gas[3].

  • Actionable Step: Route all solid waste (contaminated gloves, weigh boats) and liquid washings into clearly labeled "Halogenated Organic Waste" containers. These containers are sent to specialized facilities equipped with ultra-high-temperature incinerators and alkaline scrubbers designed to neutralize HF emissions.

Spill Response Protocol

In the event of a powder spill outside the fume hood:

  • Evacuate & Assess: Step back and allow any aerosolized dust to settle.

  • Containment: Do NOT sweep dry. Lightly mist the spill with water or cover it with damp vermiculite to suppress dust generation.

  • Collection: Use a disposable plastic scoop to collect the absorbed material. Place it directly into a hazardous halogenated waste bag.

  • Validation: Wipe the area with an ethanol-soaked cloth, followed by a wet paper towel. Validation Check: Ensure no white residue remains on the surface.

Operational Visualization

G A Pre-Operation: Don PPE & Verify Hood B Transfer & Weighing: Minimize Aerosols A->B Draft > 0.5 m/s C Chemical Processing: Closed System B->C Safe Transfer F Spill Event: Contain & Absorb B->F Accidental Drop D Decontamination: Solvent + Soap Wash C->D Post-Reaction E Waste Segregation: Halogenated Stream D->E Liquid/Solid Waste F->E Sweep to Waste

Workflow for handling 1-(4-Fluorophenyl)-4-phenylbutan-1-one, including spill and waste routing.

References

  • Accela ChemBio Inc. "Product Information: 1-(4-fluorophenyl)-4-phenylbutan-1-one (CAS: 87662-02-0)." AccelaChem. Available at:[Link]

  • Patsnap Eureka. "Benzene Ring vs Trifluorobenzene: Reactivity Under Heat and Environmental Regulations for Fluorinated Compounds." Patsnap. Available at:[Link]

Sources

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